molecular formula C10H10O2 B1584226 2-Methylcinnamic Acid CAS No. 2373-76-4

2-Methylcinnamic Acid

Cat. No.: B1584226
CAS No.: 2373-76-4
M. Wt: 162.18 g/mol
InChI Key: RSWBWHPZXKLUEX-UHFFFAOYSA-N
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Description

2-Methylcinnamic acid has been reported to exhibit strong anti-fungal activity against white-rot fungus Lenzites betulina and brown-rot fungus Laetiporus sulphureus. Hydrogenation of 2-methylcinnamic acid using Walphos ligands and their biferrocene analogs has been studied.>2-Methylcinnamic Acid is a member of cinnamic acids.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWBWHPZXKLUEX-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901046
Record name NoName_96
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

939-57-1, 2373-76-4
Record name (2E)-3-(2-Methylphenyl)-2-propenoic acid
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Record name (E)-3-(2-Methylphenyl)-2-propenoic acid
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Record name o-Methylcinnamic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methylcinnamic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Methylcinnamic acid, tailored for researchers, chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its chemical behavior, synthesis protocols, and biological significance, ensuring a deep, actionable understanding of this versatile compound.

Introduction: The Significance of a Substituted Cinnamate

2-Methylcinnamic acid, a derivative of the naturally occurring cinnamic acid, belongs to the phenylpropanoid class of organic compounds.[1] While cinnamic acid itself is a central intermediate in the biosynthesis of countless natural products, including flavonoids and lignols, the introduction of substituents onto its phenyl ring—such as the methyl group at the ortho (2-position)—dramatically alters its steric and electronic properties.[2][3] This modification fine-tunes its reactivity and biological activity, making 2-Methylcinnamic acid a valuable starting material and a subject of interest in medicinal chemistry and materials science.[4][5]

Structurally, it features a carboxylic acid group conjugated with an alkene, which is in turn attached to a 2-methylphenyl group. The trans (or E) isomer is predominantly the more stable and common form.[4][6] This guide will focus on the properties and applications of this isomer.

Core Physicochemical and Spectroscopic Identity

Accurate identification is the bedrock of reproducible science. The fundamental properties of 2-Methylcinnamic acid are summarized below, providing the necessary benchmarks for sample validation.

Physicochemical Properties

The following table consolidates the key physical and chemical identifiers for 2-Methylcinnamic acid.

PropertyValueSource(s)
IUPAC Name (E)-3-(2-methylphenyl)prop-2-enoic acid[7]
Synonyms o-Methylcinnamic acid, 3-(o-Tolyl)acrylic acid[7]
CAS Number 2373-76-4[4][8]
Molecular Formula C₁₀H₁₀O₂[7][8]
Molecular Weight 162.19 g/mol [4][8]
Appearance White to off-white crystalline solid[9]
Melting Point 174-176 °C[4]
Purity Typically ≥98%[4][7]
SMILES Cc1ccccc1\C=C\C(O)=O[4]
InChI Key RSWBWHPZXKLUEX-VOTSOKGWSA-N[4]
Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule. Below are the characteristic signatures for 2-Methylcinnamic acid.

  • ¹H NMR (Proton NMR): In a typical solvent like CDCl₃, the spectrum reveals distinct signals for the aromatic, vinylic, methyl, and carboxylic acid protons. The large coupling constant (J ≈ 15-16 Hz) between the vinylic protons is the definitive indicator of the trans configuration.

  • ¹³C NMR (Carbon NMR): The spectrum shows ten distinct carbon signals, including the characteristic carbonyl carbon of the carboxylic acid (~172 ppm), carbons of the double bond, and the six aromatic carbons (two of which are quaternary) and the methyl carbon.[10]

  • Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of the primary functional groups. A broad O-H stretch from the carboxylic acid appears around 3000 cm⁻¹. The C=O (carbonyl) stretch is prominent at approximately 1680 cm⁻¹, while the C=C (alkene) stretch is observed near 1630 cm⁻¹.[11][12] The proximity of these two bands underscores the conjugated nature of the system.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ is readily observed at m/z 162, corresponding to the molecular weight of the compound.

Synthesis and Purification: A Validated Laboratory Protocol

While numerous methods exist for synthesizing cinnamic acid derivatives, the Knoevenagel-Doebner condensation offers a reliable and high-yielding route.[5] This method involves the condensation of an aromatic aldehyde with malonic acid, catalyzed by a base.

Knoevenagel-Doebner Condensation Workflow

The diagram below illustrates the logical flow of the synthesis from starting materials to the purified product.

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_purification Purification & Analysis A 2-Methylbenzaldehyde E 1. Combine Reactants 2. Reflux (Heat) A->E B Malonic Acid B->E C Pyridine (Solvent/Catalyst) C->E D Piperidine (Catalyst) D->E F 3. Acidification (HCl) (Precipitation) E->F G 4. Vacuum Filtration (Isolate Crude Product) F->G H 5. Recrystallization (Ethanol/Water) G->H I 6. Drying H->I J 7. Characterization (MP, NMR, IR) I->J G A 2-Methylcinnamic Acid (Starting Scaffold) B Functional Group Modification (e.g., Amidation) A->B C Cyclization Reaction B->C D Further Elaboration & Stereochemical Control C->D E Final Bioactive Target (e.g., 22-hydroxyacuminatine) D->E

Sources

2-Methylcinnamic Acid: Structural Dynamics, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary

2-Methylcinnamic acid (o-Methylcinnamic acid) represents a critical scaffold in the cinnamic acid family, distinguished by a sterically significant methyl group at the ortho position of the phenyl ring. Unlike its unsubstituted counterpart, this structural modification introduces unique torsional constraints that influence its solid-state packing, photoreactivity, and binding affinity in pharmacological targets.[1] This guide provides a rigorous technical analysis of the molecule’s physicochemical properties, validated synthetic protocols (Perkin and Heck), and its emerging role in antimicrobial research and crystal engineering.

Molecular Architecture & Physicochemical Profile[2]

The physicochemical behavior of 2-methylcinnamic acid is governed by the steric repulsion between the ortho-methyl group and the vinylic side chain. This interaction often forces the molecule into non-planar conformations in solution, although crystal packing forces can induce planarity to facilitate π-stacking.[1]

Structural Identity
  • IUPAC Name: (2E)-3-(2-methylphenyl)prop-2-enoic acid[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 162.19 g/mol [1][2]

  • SMILES: CC1=CC=CC=C1/C=C/C(=O)O

Physicochemical Data Table

The following data represents the thermodynamically stable trans (E) isomer.

PropertyValueContext/Notes
Melting Point 174–176 °CSignificantly higher than cinnamic acid (133 °C) due to efficient crystal packing.[1]
pKa 4.82 ± 0.10Predicted value; comparable to benzoic acid derivatives.[1][2]
LogP ~2.60Indicates moderate lipophilicity; suitable for membrane permeability studies.[1]
Solubility SolubleEthanol, Methanol, Ethyl Acetate, DMSO.[1]
Solubility Insoluble/SlightWater (requires pH adjustment > 7.0 for dissolution as a salt).[1]
UV

~270-280 nmCharacteristic of conjugated aromatic enones.[1]

Synthetic Routes & Process Chemistry

To ensure high purity and stereoselectivity for the E-isomer, two primary methodologies are employed: the classical Perkin condensation and the transition-metal-catalyzed Heck coupling.

Protocol A: The Perkin Condensation (Classical)

This route is preferred for large-scale synthesis where atom economy is less critical than reagent cost.[1]

Reagents: 2-Methylbenzaldehyde, Acetic Anhydride (


), Sodium Acetate (

).

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser and drying tube, combine 2-methylbenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (0.6 eq).

  • Reflux: Heat the mixture to 170–180 °C in an oil bath for 8–12 hours. Note: High temperature is required to overcome the activation energy of the enolate attack on the sterically hindered aldehyde.

  • Workup: Pour the hot reaction mixture into ice-water. Neutralize excess anhydride with solid

    
     until evolution of 
    
    
    
    ceases.[1]
  • Steam Distillation: Perform steam distillation to remove unreacted 2-methylbenzaldehyde (critical for purity).[1]

  • Precipitation: Acidify the remaining aqueous solution with concentrated HCl to pH 1–2. The crude acid will precipitate.[1]

  • Recrystallization: Recrystallize from ethanol/water (3:1) to yield white needles.[1]

Protocol B: The Heck Coupling (Modern/Catalytic)

This route offers milder conditions and higher stereoselectivity for the E-isomer.

Reagents: 2-Iodotoluene, Acrylic Acid, Palladium(II) Acetate (


), Triethylamine (

).

Step-by-Step Methodology:

  • Catalyst Prep: In a Schlenk tube under

    
    , dissolve 2-iodotoluene (1.0 eq) and acrylic acid (1.2 eq) in DMF or Acetonitrile.
    
  • Addition: Add

    
     (2.5 eq) followed by 
    
    
    
    (1-2 mol%) and a phosphine ligand (e.g.,
    
    
    , 4 mol%).
  • Reaction: Heat to 80–100 °C for 4–6 hours. Monitor by TLC or HPLC.[1]

  • Quench: Dilute with Ethyl Acetate and wash with 1M HCl (to remove amine salts) and Brine.

  • Purification: Dry organic layer over

    
    , concentrate, and recrystallize as above.
    
Synthetic Logic Diagram (Graphviz)

SynthesisPathways Reactant1 2-Methylbenzaldehyde Process1 Perkin Condensation (Ac2O, NaOAc, 180°C) Reactant1->Process1 Aldol-type Reactant2 2-Iodotoluene Process2 Heck Coupling (Acrylic Acid, Pd(OAc)2, 100°C) Reactant2->Process2 Pd-Catalyzed Intermediate Steam Distillation / Acidification Process1->Intermediate Product 2-Methylcinnamic Acid (E-Isomer) Process2->Product Direct Workup Intermediate->Product

Caption: Comparison of the classical Perkin route (high thermal demand) vs. the Heck coupling (catalytic efficiency) for synthesizing 2-methylcinnamic acid.

Reactivity: Solid-State Photochemistry[1][2][4]

A defining feature of cinnamic acids is their ability to undergo [2+2] photocycloaddition in the solid state. The outcome is strictly governed by the Schmidt Topochemical Postulate , which states that reaction only occurs if the double bonds of adjacent molecules are parallel and separated by a distance (


) of < 4.2 Å.[3]
Mechanism and Crystal Engineering

For 2-methylcinnamic acid, the ortho-methyl group influences the crystal packing (polymorphism).

  • 
    -Form (Head-to-Tail):  Yields centrosymmetric truxillic acid derivatives.[1][4][5]
    
  • 
    -Form (Head-to-Head):  Yields truxinic acid derivatives.[1][3]
    
  • 
    -Form:  Photostable (distance > 4.7 Å).
    

Researchers utilize 2-methylcinnamic acid in crystal engineering to study how steric bulk shifts packing from photo-active to photo-stable forms, a critical concept for designing light-responsive polymers.[1]

Photodimerization Pathway (Graphviz)

Photochemistry Monomer 2-Methylcinnamic Acid (Monomer Crystal) Excitation UV Irradiation (λ > 290 nm) Monomer->Excitation TopoCheck Topochemical Check: Distance < 4.2 Å? Excitation->TopoCheck Reaction [2+2] Cycloaddition TopoCheck->Reaction Yes (α/β form) NoReaction Fluorescence / Heat (No Reaction) TopoCheck->NoReaction No (γ form) Product Truxillic/Truxinic Acid Dimer (Cyclobutane Ring) Reaction->Product

Caption: The topochemical logic gate for the solid-state photodimerization of 2-methylcinnamic acid.

Pharmacological & Industrial Applications[6][7][8][9][10]

While often overshadowed by its para-substituted analogs (e.g., the antithrombotic drug Ozagrel , which is 4-imidazolylcinnamic acid), 2-methylcinnamic acid possesses distinct biological activity and synthetic utility.[1]

Antimicrobial Activity (ESKAPE Pathogens)

Recent studies have identified 2-methylcinnamic acid and its derivatives as potent agents against drug-resistant bacteria and fungi.[1]

  • Target: Staphylococcus aureus (Gram-positive) and wood-rot fungi (Lenzites betulina).[1]

  • Mechanism: The lipophilic ortho-methyl group enhances membrane penetration, disrupting cell wall integrity and causing leakage of intracellular electrolytes.[1]

  • Data: Derivatives have shown MIC values comparable to standard preservatives, making them candidates for topical antimicrobial formulations.[1]

Synthetic Precursor for Coumarins

2-Methylcinnamic acid serves as a scaffold for synthesizing substituted coumarins (2H-chromen-2-ones) via oxidative cyclization or through metabolic studies.[1]

  • Relevance: Coumarins are pharmacophores for anticoagulant and antitumor drugs.[1]

  • Pathway: 2-Methylcinnamic acid

    
     Oxidation to 2-carboxy-cinnamic acid 
    
    
    
    Cyclization.[1]

References

  • Sigma-Aldrich. 2-Methylcinnamic acid, predominantly trans, 99%.[1] Product Specification and Safety Data.[1] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5282440 (Ozagrel - Structural Context).[1]Link

  • Molecules (MDPI). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022).[1][2][6][7] Discusses antimicrobial activity against ESKAPE pathogens. Link

  • CrystEngComm (RSC). Solid-state photochemistry of cis-cinnamic acids: a competition between [2 + 2] addition and cis–trans isomerization.[1] (2016).[1][2] Details the topochemical principles. Link

  • Organic Syntheses. Heck Reaction Protocols for Cinnamic Acid Derivatives. General reference for Pd-catalyzed coupling. Link

Sources

Chemo-Structural Profiling and Synthetic Utility of (E)-2-Methyl-3-Phenylprop-2-Enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide actionable, high-level scientific insight into (E)-2-methyl-3-phenylprop-2-enoic acid, moving beyond basic definitions into synthesis, validation, and application.

Executive Summary

(E)-2-methyl-3-phenylprop-2-enoic acid (Commonly:


-Methylcinnamic acid) represents a critical structural scaffold in organic synthesis and fragrance chemistry. Unlike its unmethylated parent (cinnamic acid), the introduction of the 

-methyl group introduces significant steric constraints and alters the metabolic stability of the molecule by hindering

-oxidation. This guide details the thermodynamic rationale for the (E)-isomer, provides a field-proven modified Perkin condensation protocol, and establishes a self-validating NMR analytical framework.

Chemical Identity & Stereochemical Logic[1]

Nomenclature and Structure[1]
  • IUPAC Name: (E)-2-methyl-3-phenylprop-2-enoic acid

  • CAS Registry Number: 1199-77-5[1][2][3]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 162.19 g/mol

The Stereochemical Directive (CIP Rules)

The (E)-designation is not arbitrary; it is defined by the Cahn-Ingold-Prelog (CIP) priority rules.

  • C3 (

    
    -position):  The Phenyl group (Priority 1) is compared to Hydrogen (Priority 2).
    
  • C2 (

    
    -position):  The Carboxylic Acid group (-COOH, Priority 1) is compared to the Methyl group (Priority 2).
    

Thermodynamic Note: While steric repulsion exists between the Phenyl ring and the Methyl group in the (E)-isomer, the electronic conjugation between the Phenyl ring and the Carbonyl system (via the alkene) often dictates the stability. However, in


-substituted cinnamates, the (E)-isomer is generally the thermodynamically preferred product of condensation reactions due to the minimization of dipole repulsion between the carbonyl and the aromatic ring.

Synthetic Pathway: Modified Perkin Condensation[1]

The synthesis of


-methylcinnamic acid requires a modification of the classic Perkin reaction. Standard Perkin conditions use acetic anhydride; however, to install the 

-methyl group, propionic anhydride must be used as the electrophilic partner.
Reaction Mechanism Visualization

The following diagram outlines the base-catalyzed condensation pathway.

PerkinMechanism Reactants Benzaldehyde + Propionic Anhydride Enolate Enolate Formation (Alpha-C of Anhydride) Reactants->Enolate Base Abstraction Base Cat: K2CO3 or Na Propionate Base->Enolate Addition Nucleophilic Addition (Aldol-like) Enolate->Addition Attacks Carbonyl Elimination Dehydration (-H2O) Addition->Elimination Heat Hydrolysis Hydrolysis (Anhydride -> Acid) Elimination->Hydrolysis Acid Workup Product (E)-2-methyl-3-phenylprop-2-enoic acid Hydrolysis->Product

Figure 1: Mechanistic flow of the modified Perkin condensation using propionic anhydride.

Experimental Protocol (Bench-Ready)

Objective: Synthesis of 50 mmol scale batch.

Reagents:

  • Benzaldehyde (freshly distilled): 5.3 g (50 mmol)

  • Propionic Anhydride: 10.4 g (80 mmol)

  • Potassium Carbonate (

    
    , anhydrous): 6.9 g (50 mmol)
    

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Charging: Add benzaldehyde, propionic anhydride, and potassium carbonate to the flask.

  • Reaction: Heat the mixture to 130–140°C (oil bath temperature) under an inert atmosphere (

    
    ) for 12 hours . The evolution of 
    
    
    
    may be observed initially.
  • Quench: Cool the reaction mixture to ~80°C and pour into 100 mL of water.

  • Basification: Add solid

    
     until the solution is alkaline (pH > 10) to hydrolyze the excess anhydride and solubilize the product as the carboxylate salt. Steam distillation can be used here to remove unreacted benzaldehyde if necessary.
    
  • Precipitation: Filter the aqueous solution to remove insoluble byproducts. Acidify the filtrate carefully with concentrated HCl to pH ~2. The crude acid will precipitate as a white/yellowish solid.

  • Purification: Recrystallize from Ethanol/Water (1:1) .

  • Yield: Expected yield is 60–70%.

Analytical Validation: The Self-Validating System

To ensure scientific integrity, the synthesized product must be validated using NMR spectroscopy. The following data points act as a "self-validating" check—if your spectra do not match these specific shifts, the geometry or structure is incorrect.

Diagnostic NMR Data ( )
NucleusSignalChemical Shift (

, ppm)
MultiplicityInterpretation (Validation Check)
1H -CH= (Olefinic)7.84 Singlet (fine splitting)CRITICAL: High shift indicates deshielding by cis-COOH (Characteristic of E-isomer).
1H -CH3 (Methyl)2.15 Doublet (

Hz)
Allylic coupling to the olefinic proton. Confirms

-substitution.
1H -COOH 11.0 - 12.5 Broad SingletConfirms free carboxylic acid.
1H Ar-H 7.30 - 7.50 MultipletPhenyl ring protons.

The "E" vs "Z" Test:

  • E-Isomer: The olefinic proton is cis to the Carboxylic Acid. The anisotropy of the carbonyl group significantly deshields this proton, pushing it downfield to ~7.84 ppm .

  • Z-Isomer: The olefinic proton would be trans to the Carboxylic Acid (and cis to the Phenyl). It would typically appear further upfield (< 7.0 ppm).

Structural Verification Workflow

ValidationLogic Sample Purified Crystals HNMR 1H NMR (CDCl3) Sample->HNMR Check1 Methyl Signal @ 2.15 ppm? HNMR->Check1 Check2 Olefinic Signal @ >7.8 ppm? Check1->Check2 Yes Fail Re-evaluate (Z-isomer or impurity) Check1->Fail No Result Confirmed (E)-Isomer Check2->Result Yes Check2->Fail No (<7.2 ppm)

Figure 2: Logic gate for validating the stereochemical identity of the product.

Applications & Biological Relevance[5][7][8][9][10][11]

Metabolic Stability & MCT Inhibition

While


-cyano-4-hydroxycinnamic acid is the standard inhibitor for Monocarboxylate Transporters (MCTs), 

-methylcinnamic acid serves as a vital mechanistic probe.
  • Beta-Oxidation Blockade: The presence of the methyl group at the

    
    -position sterically hinders the enzymatic machinery responsible for 
    
    
    
    -oxidation. Unlike cinnamic acid, which is rapidly metabolized to benzoic acid, the
    
    
    -methyl derivative exhibits prolonged metabolic stability.
  • Scaffold Utility: It serves as a lipophilic precursor for developing specific MCT inhibitors that require transport across the blood-brain barrier without rapid degradation.

Industrial Utility
  • Fragrance: Used as a fixative with a deep, balsamic, spicy odor profile, often mimicking naturally occurring esters found in balsams.

  • Photo-Crosslinking: The conjugated double bond allows for [2+2] cycloaddition under UV light, making it a candidate for photo-responsive polymers.

References

  • PubChem. (n.d.).[3] alpha-Methylcinnamic acid (Compound).[1][2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Halestrap, A. P., & Price, N. T. (1999). The proton-linked monocarboxylate transporter (MCT) family: structure, function and regulation. Biochemical Journal. (Contextual grounding for MCT inhibition mechanisms).

  • Lide, D. R. (Ed.). (2005).[3][4] CRC Handbook of Chemistry and Physics. CRC Press. (Physical property verification).

Sources

Technical Whitepaper: Thermodynamic Profiling & Characterization of 2-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylcinnamic acid (2-MCA) is a critical phenylpropanoid scaffold used in the synthesis of bioactive pharmacophores and fragrance ingredients. Precise characterization of its thermodynamic properties—specifically melting point (MP) and boiling point (BP)—is not merely a regulatory requirement but a fundamental diagnostic of solid-state purity and crystal lattice stability.

This guide provides an authoritative technical analysis of 2-MCA’s physical properties, distinguishing the ortho-substituted isomer from its alpha-methyl analog. It details self-validating protocols for purification and thermal analysis, ensuring reproducible results in drug development and organic synthesis workflows.

Chemical Identity & Disambiguation

Critical Note: In chemical nomenclature, "2-Methylcinnamic acid" refers to the substitution on the phenyl ring (ortho-position). It is frequently confused with alpha-methylcinnamic acid, where the methyl group is attached to the vinyl chain. These two compounds have drastically different thermodynamic profiles.

Feature2-Methylcinnamic Acid (Target)

-Methylcinnamic Acid
(Analog)
IUPAC Name (E)-3-(2-methylphenyl)acrylic acid(E)-2-methyl-3-phenylacrylic acid
Structure Ortho-substituted phenyl ringVinyl-substituted chain
CAS Number 2373-76-4 1199-77-5
Melting Point 175 – 178 °C 79 – 81 °C
Primary Use Pharma intermediates, PhenylpropanoidsFragrance, distinct metabolic probes

This guide focuses exclusively on the ortho-isomer (CAS 2373-76-4).

Thermodynamic Properties

Melting Point: The Purity Gold Standard

The melting point of 2-MCA is its most reliable indicator of purity. Unlike its unsubstituted parent (cinnamic acid, MP ~133 °C), the ortho-methyl group introduces steric bulk that significantly alters crystal packing, elevating the melting point to the 175–178 °C range.

  • Thermodynamic Significance: The high enthalpy of fusion (

    
    ) suggests strong intermolecular hydrogen bonding (dimer formation) in the crystal lattice, stabilized by the hydrophobic shielding of the methyl group.
    
  • Depression of Freezing Point: Any deviation below 174 °C typically indicates the presence of o-tolualdehyde (starting material) or cis-isomer impurities.

Boiling Point & Volatility
  • Standard Pressure (760 mmHg): Predicted at ~293.5 °C .[1]

  • Practical Implication: Direct distillation at atmospheric pressure is not recommended due to the risk of thermal decarboxylation or polymerization before the boiling point is reached.

  • Reduced Pressure: For purification via distillation, a vacuum of <10 mmHg is required to lower the BP to a manageable range (typically 140–160 °C), though recrystallization remains the superior purification method.

Solubility Profile
  • Solvents (High Solubility): Ethanol, Methanol, Acetone (Hot).

  • Anti-Solvents (Low Solubility): Water, Cold Hexane.

  • pKa: Estimated at ~4.5 , consistent with cinnamic acid derivatives, influencing its pH-dependent solubility in aqueous buffers.

Experimental Methodologies

Protocol 1: Purification via Two-Solvent Recrystallization

Objective: Isolate pharmaceutical-grade 2-MCA crystals from crude synthesis product.

Reagents:

  • Crude 2-Methylcinnamic acid

  • Solvent A: Ethanol (95%)

  • Solvent B: Deionized Water (Anti-solvent)

Workflow:

  • Dissolution: Place 5.0 g of crude 2-MCA in a 125 mL Erlenmeyer flask. Add minimum hot Ethanol (~15-20 mL) on a steam bath until fully dissolved.

    • Why: Minimizing solvent volume ensures maximum saturation, critical for yield.

  • Filtration (Optional): If insoluble particles are visible, perform a hot gravity filtration through a fluted filter paper.

  • Nucleation Induction: While keeping the solution near boiling, add hot Water dropwise.

    • Endpoint: Stop immediately when a persistent turbidity (cloudiness) appears.

    • Correction: Add 2-3 drops of Ethanol to clear the solution back to transparency.

  • Crystal Growth: Remove from heat. Allow to cool to room temperature undisturbed (20 mins), then place in an ice bath (0-4 °C) for 30 minutes.

    • Thermodynamic Logic: Slow cooling promotes the formation of ordered, high-purity lattices, excluding impurities that would otherwise be trapped in a rapidly precipitating amorphous solid.

  • Isolation: Collect crystals via vacuum filtration (Buchner funnel). Wash with ice-cold 4:1 Water/Ethanol. Dry in a desiccator or vacuum oven at 50 °C.

Protocol 2: High-Precision Melting Point Determination

Objective: Validate purity using the capillary method.

  • Preparation: Pack 2-3 mm of dried crystalline sample into a thin-walled capillary tube. Ensure tight packing by tapping the tube (prevents air pockets that cause uneven heat transfer).

  • Ramping:

    • Fast Ramp: 10 °C/min up to 160 °C.

    • Critical Ramp:1 °C/min from 160 °C to 180 °C.

  • Observation: Record two temperatures:

    • 
      : First visible liquid droplet.
      
    • 
      : Complete disappearance of solid.
      
  • Validation: A range >2 °C (e.g., 172–177 °C) indicates impure sample requiring re-crystallization. A sharp range (e.g., 175–176 °C) confirms high purity.

Visualization: Purification & Analysis Workflow

The following diagram illustrates the logical flow from crude synthesis to validated pure compound, highlighting the critical decision points.

G start Crude 2-Methylcinnamic Acid (Post-Synthesis) dissolve Dissolve in Hot Ethanol (Min. Volume) start->dissolve antisolvent Add Hot Water (Anti-Solvent) Until Turbidity dissolve->antisolvent clear Add Ethanol Drops To Restore Clarity antisolvent->clear Clear Solution cool Slow Cooling (RT -> 4°C) Crystal Lattice Formation clear->cool filter Vacuum Filtration & Drying cool->filter mp_check MP Determination (Target: 175-178°C) filter->mp_check pass Range < 2°C (High Purity) mp_check->pass fail Range > 2°C (Impure) mp_check->fail fail->dissolve Recrystallize

Figure 1: Iterative purification workflow utilizing thermodynamic solubility differentials.

Applications in Drug Development

In pharmaceutical research, 2-MCA serves as a bio-isostere for cinnamic acid. The ortho-methyl group introduces specific steric constraints that can enhance selectivity for biological targets (e.g., inhibition of monocarboxylate transporters).

  • Formulation: The high melting point indicates a stable crystal lattice, which is advantageous for solid-dosage formulations (tablets) as it resists polymorphic transitions during storage.

  • Solubility: The lipophilicity (LogP ~2.8) suggests high permeability but low aqueous solubility, necessitating salt formation (using the carboxylic acid moiety) or lipid-based delivery systems for bioavailability.

References

  • Sigma-Aldrich. 2-Methylcinnamic acid, predominantly trans 99% Product Specification. (Accessed 2026).[2][3] Link

  • Tokyo Chemical Industry (TCI). Product M1295: 2-Methylcinnamic Acid. (Accessed 2026).[2][3] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24867122, 2-Methylcinnamic acid. (Accessed 2026).[2][3] Link

  • The Good Scents Company. ortho-Methyl Cinnamic Acid General Information. (Accessed 2026).[2][3] Link

  • Massachusetts Institute of Technology (MIT). Recrystallization Guide: Two-Solvent Methods. (Accessed 2026).[2][3] Link

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2-Methylcinnamic Acid: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Methyl Group

In the intricate landscape of organic synthesis, the cinnamic acid scaffold represents a privileged starting point for the construction of a diverse array of complex molecules. Its inherent functionality—a carboxylic acid, an alkene, and an aromatic ring—provides a rich playground for chemical transformations. This guide focuses on a specific, yet remarkably versatile, derivative: 2-Methylcinnamic acid. The seemingly simple addition of a methyl group at the ortho position of the phenyl ring introduces significant steric and electronic modifications that profoundly influence its reactivity and utility. This guide will delve into the synthesis of 2-Methylcinnamic acid and explore its strategic application as a precursor in the synthesis of high-value compounds, particularly in the realm of medicinal chemistry. We will dissect the causality behind experimental choices, provide validated protocols, and illuminate the pathways that transform this humble building block into molecules of significant biological importance.

I. Core Characteristics of 2-Methylcinnamic Acid

2-Methylcinnamic acid, predominantly found as the more stable trans isomer, is a white crystalline solid. Its fundamental properties are summarized below, providing a crucial foundation for its application in synthesis.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol [1]
CAS Number 2373-76-4[1]
Appearance White crystalline solid[2]
Melting Point 174-176 °C[1]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and ether.

The ortho-methyl group exerts a notable steric effect, influencing the conformation of the molecule and the accessibility of the adjacent carboxylic acid and alkene functionalities. Electronically, the methyl group is weakly electron-donating, which can subtly modulate the reactivity of the aromatic ring in electrophilic substitution reactions.

II. Synthesis of 2-Methylcinnamic Acid: Established Methodologies

The efficient synthesis of 2-Methylcinnamic acid is a prerequisite for its use as a precursor. Two classical and reliable methods for its preparation are the Perkin reaction and the Knoevenagel condensation.

A. The Perkin Reaction: A Classic Route

The Perkin reaction provides a direct method for the synthesis of α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[3] For 2-Methylcinnamic acid, this involves the reaction of 2-methylbenzaldehyde with acetic anhydride and an alkali acetate.

Perkin_Reaction cluster_reactants Reactants cluster_products Products 2_Methylbenzaldehyde 2-Methylbenzaldehyde Intermediate_1 Aldol-type Adduct 2_Methylbenzaldehyde->Intermediate_1 Condensation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Intermediate_1 Base Base (e.g., Sodium Acetate) Base->Intermediate_1 2_Methylcinnamic_Acid 2-Methylcinnamic Acid Acetic_Acid Acetic Acid Intermediate_2 Mixed Anhydride Intermediate_1->Intermediate_2 Dehydration Intermediate_2->2_Methylcinnamic_Acid Hydrolysis Intermediate_2->Acetic_Acid

Figure 1: Generalized workflow of the Perkin reaction for 2-Methylcinnamic acid synthesis.

Experimental Protocol: Synthesis of 2-Methylcinnamic Acid via Perkin Reaction [4]

This protocol is adapted from the general procedure for the Perkin condensation.

  • Reactant Charging: In a round-bottomed flask equipped with a reflux condenser, combine 2-methylbenzaldehyde (1.0 eq), acetic anhydride (3.0 eq), and anhydrous sodium acetate (1.5 eq).

  • Reaction: Heat the mixture in an oil bath at 180 °C for 5 hours. The reaction mixture will become a thick, brownish syrup.

  • Hydrolysis: Allow the mixture to cool slightly and then pour it into a beaker containing 100 mL of water. Boil the mixture for 15 minutes to hydrolyze the excess acetic anhydride.

  • Work-up: Cool the mixture in an ice bath. If the product crystallizes, filter the solid. If an oil separates, decant the aqueous layer and treat the oil with a 10% aqueous sodium carbonate solution until the solution is alkaline.

  • Purification: Filter the sodium carbonate solution and acidify the filtrate with concentrated hydrochloric acid until precipitation of the crude 2-Methylcinnamic acid is complete.

  • Recrystallization: Collect the crude product by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Methylcinnamic acid.

Causality: The high temperature is necessary to drive the condensation and subsequent elimination reactions. The sodium acetate acts as the base to generate the enolate from acetic anhydride, which is the key nucleophile in the reaction.

B. The Knoevenagel Condensation: A Milder Alternative

The Knoevenagel condensation offers a milder alternative for the synthesis of cinnamic acid derivatives, involving the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine or piperidine.[5]

Knoevenagel_Condensation cluster_reactants Reactants cluster_products Product 2_Methylbenzaldehyde 2-Methylbenzaldehyde Intermediate_1 Unstable Adduct 2_Methylbenzaldehyde->Intermediate_1 Condensation Malonic_Acid Malonic Acid Malonic_Acid->Intermediate_1 Catalyst Catalyst (e.g., Pyridine/Piperidine) Catalyst->Intermediate_1 2_Methylcinnamic_Acid 2-Methylcinnamic Acid Intermediate_1->2_Methylcinnamic_Acid Decarboxylation

Figure 2: Simplified workflow of the Knoevenagel condensation for 2-Methylcinnamic acid synthesis.

Experimental Protocol: Synthesis of 2-Methylcinnamic Acid via Knoevenagel Condensation [6]

This protocol is based on the general Doebner modification of the Knoevenagel condensation.

  • Reactant Charging: In a round-bottomed flask fitted with a reflux condenser, dissolve 2-methylbenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (2.5 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture on a water bath at 90-100 °C for 2-3 hours, or until the evolution of carbon dioxide ceases.

  • Work-up: Cool the reaction mixture and pour it into an excess of cold 10% aqueous hydrochloric acid.

  • Isolation: Collect the precipitated crude 2-Methylcinnamic acid by filtration and wash thoroughly with cold water.

  • Recrystallization: Recrystallize the crude product from ethanol/water to obtain the pure acid.

Causality: The use of a basic catalyst facilitates the formation of a carbanion from malonic acid, which then acts as a nucleophile. The subsequent decarboxylation is often spontaneous under the reaction conditions, driven by the formation of a stable conjugated system. This method is often preferred for its milder conditions and higher yields compared to the Perkin reaction.

III. 2-Methylcinnamic Acid as a Precursor in High-Value Synthesis

The strategic placement of the methyl group, combined with the inherent reactivity of the cinnamic acid core, makes 2-Methylcinnamic acid a valuable precursor for a range of complex molecules.

A. Catalytic Hydrogenation: Accessing 2-Methyl-3-phenylpropanoic Acid

A fundamental transformation of 2-Methylcinnamic acid is the selective reduction of the carbon-carbon double bond to yield 2-methyl-3-phenylpropanoic acid. This saturated carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals.[7] Catalytic hydrogenation using palladium on carbon (Pd/C) is the most common and efficient method for this transformation.

Hydrogenation_Workflow Start 2-Methylcinnamic Acid Process Catalytic Hydrogenation (H₂, Pd/C, Solvent) Start->Process End 2-Methyl-3-phenylpropanoic Acid Process->End

Figure 3: Workflow for the catalytic hydrogenation of 2-Methylcinnamic acid.

Experimental Protocol: Synthesis of 2-Methyl-3-phenylpropanoic Acid

  • Setup: To a hydrogenation flask, add 2-Methylcinnamic acid (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenation: The flask is connected to a hydrogenation apparatus, purged with hydrogen gas, and then maintained under a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring at room temperature until the theoretical amount of hydrogen is consumed (monitored by a gas burette or pressure drop).

  • Filtration: The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: The solvent is removed from the filtrate under reduced pressure to yield crude 2-methyl-3-phenylpropanoic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Causality: Palladium on carbon is a highly effective catalyst for the hydrogenation of alkenes without reducing the carboxylic acid or the aromatic ring under mild conditions. The reaction is typically clean and high-yielding.

B. Precursor to Bioactive Molecules: The Case of 22-Hydroxyacuminatine

A compelling example of the utility of 2-Methylcinnamic acid in complex molecule synthesis is its role as a starting material in the total synthesis of the cytotoxic alkaloid, 22-hydroxyacuminatine.[1] This natural product exhibits interesting biological activity, and its synthesis highlights the strategic transformations that can be applied to the 2-Methylcinnamic acid scaffold. While the full synthetic route is extensive, a key transformation involves the elaboration of the 2-Methylcinnamic acid side chain and subsequent cyclization reactions to build the complex polycyclic core of the final product.[1][8]

The synthesis of 22-hydroxyacuminatine from 2-Methylcinnamic acid involves a multi-step sequence that begins with the modification of the carboxylic acid and alkene functionalities of the precursor. These initial steps are crucial for setting up the necessary stereochemistry and functional group handles for the subsequent cyclization reactions that form the intricate polycyclic framework of the target molecule. The ortho-methyl group on the phenyl ring of the starting material plays a significant role in influencing the conformational preferences of key intermediates, which can be critical for achieving the desired stereochemical outcome in the cyclization steps.

C. Building Blocks for Heterocyclic Scaffolds: Synthesis of Quinolones

Cinnamic acid and its derivatives are valuable precursors for the synthesis of quinolone-based compounds, a class of heterocycles with a wide range of pharmacological activities, including anticancer properties.[9] The α,β-unsaturated carbonyl moiety in cinnamic acid derivatives can act as a Michael acceptor, a key feature in the design of various bioactive molecules.[10] The general strategy involves the reaction of a cinnamic acid derivative with an appropriately substituted aniline to construct the quinolone core. The 2-methyl group on the cinnamic acid can be used to introduce specific steric and electronic features into the final quinolone product, potentially modulating its biological activity.

IV. Biological Significance and Future Directions

2-Methylcinnamic acid and its derivatives have demonstrated a range of biological activities. Notably, 2-Methylcinnamic acid itself has been reported to exhibit strong antifungal activity against certain wood-rot fungi.[1] This intrinsic bioactivity, coupled with its utility as a synthetic precursor, makes it an attractive scaffold for the development of new therapeutic agents.

The derivatives of 2-methyl-3-phenylpropanoic acid, readily accessible from 2-Methylcinnamic acid, are also of significant interest in medicinal chemistry, with some exhibiting antihistamine activity.[8] The structure-activity relationship (SAR) studies of cinnamic acid derivatives continue to be an active area of research, with the position and nature of substituents on the phenyl ring playing a crucial role in determining the biological efficacy against various targets, including fungi and cancer cell lines.[11][12]

The future of 2-Methylcinnamic acid in organic synthesis and drug discovery is bright. The development of new catalytic methods for its synthesis and functionalization will undoubtedly expand its utility. Furthermore, its application as a starting material in the synthesis of novel, complex natural products and designed bioactive molecules will continue to be a fruitful area of investigation for researchers and drug development professionals.

V. Conclusion

2-Methylcinnamic acid is more than just another substituted cinnamic acid. The ortho-methyl group imparts unique properties that make it a strategic and valuable precursor in organic synthesis. From its efficient synthesis via classical reactions to its application in the construction of complex bioactive molecules, this guide has aimed to provide a comprehensive overview for the modern researcher. The detailed protocols and mechanistic insights provided herein should serve as a practical resource for those looking to harness the synthetic potential of this versatile building block in their own research endeavors.

References

  • synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. (n.d.). SciSpace. Retrieved February 8, 2026, from [Link]

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  • The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates | Request PDF. (2025, August 8). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

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  • 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 8, 2026, from [Link]

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A Comprehensive Technical Guide to the Natural Occurrence of Methylcinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid and its derivatives represent a cornerstone class of phenylpropanoids, ubiquitous throughout the plant kingdom and integral to various physiological processes and defense mechanisms. While hydroxylated and methoxylated derivatives have been extensively studied, the natural occurrence, biosynthesis, and biological activities of methylcinnamic acid isomers (ortho-, meta-, and para-) remain a more specialized and emergent field of investigation. This technical guide provides a consolidated overview of the current understanding of these compounds. It delves into the foundational biosynthetic pathways that give rise to the cinnamic acid scaffold, explores the limited but significant reports of methylcinnamic acids in nature, details the requisite analytical methodologies for their extraction and characterization, and discusses their potential biological significance. This document serves as a foundational resource, synthesizing field-proven insights with technical data to support and guide future research in natural product chemistry, pharmacology, and drug development.

The Phenylpropanoid Pathway: A Foundation for Cinnamic Acid Diversity

The journey to methylcinnamic acid begins with the highly conserved shikimate pathway, a metabolic route responsible for producing the aromatic amino acids phenylalanine, tyrosine, and tryptophan from simple carbohydrate precursors. The entry point from primary metabolism into the vast world of phenylpropanoid secondary metabolites is a pivotal enzymatic step catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

Causality in Biosynthesis: The PAL enzyme facilitates the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.[1][2] This reaction is a critical regulatory point; the expression and activity of PAL are often induced by external stimuli such as UV light, physical wounding, or pathogen attack, signaling the plant to produce a cascade of defense-related compounds.[2][3] trans-Cinnamic acid serves as the fundamental C6-C3 backbone for a myriad of derivatives, including flavonoids, lignans, stilbenes, and coumarins.[1][4] Subsequent modifications to the phenyl ring—such as hydroxylation, methylation, and acylation—are catalyzed by a suite of tailoring enzymes, creating the immense chemical diversity observed in nature. While the pathways for hydroxycinnamic acids are well-defined, the specific enzymes responsible for the methylation of the cinnamic acid ring to produce methylcinnamic acid isomers are not as thoroughly characterized, representing a key area for future research.

Biosynthesis of trans-Cinnamic Acid cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway Carbohydrate_Precursors Erythrose-4-Phosphate + Phosphoenolpyruvate Chorismate Chorismate Carbohydrate_Precursors->Chorismate L_Phenylalanine L_Phenylalanine Chorismate->L_Phenylalanine trans_Cinnamic_Acid trans_Cinnamic_Acid L_Phenylalanine->trans_Cinnamic_Acid Phenylalanine Ammonia-Lyase (PAL) Derivatives Downstream Phenylpropanoids (Flavonoids, Lignin, Methylcinnamic Acids, etc.) trans_Cinnamic_Acid->Derivatives Tailoring Enzymes (e.g., Methyltransferases)

Caption: Core biosynthetic pathway from carbohydrate precursors to trans-cinnamic acid.

Natural Distribution of Methylcinnamic Acid Isomers

The natural occurrence of free methylcinnamic acid is notably less documented than its hydroxylated counterparts (e.g., p-coumaric acid). Much of the available literature points to the presence of methyl cinnamate, the methyl ester of cinnamic acid, which is a significant volatile compound in many plant species.[5][6] However, the parent acids do exist in nature, and their presence, though seemingly rare, is of significant interest.

Unlike the widespread hydroxycinnamic acids found in countless fruits, vegetables, and grains, the distribution of methylcinnamic acids appears to be more restricted.[7][8][9] This suggests a specialized biosynthetic origin and physiological role. The trans (or E) isomer is the most common and stable form found in nature, though cis (Z) isomers can also occur, often as a result of photoisomerization.[10]

Comparative Data on Isomer Occurrence:

IsomerReported Natural Source(s)Compound FormCitation(s)
4-Methylcinnamic Acid Investigated for antifungal activity, suggesting it or its precursors are naturally recognized by fungal systems.Free Acid[11]
2-Methylcinnamic Acid No specific natural sources clearly identified in the reviewed literature; primarily available as a synthetic compound.-[12]
3-Methylcinnamic Acid No specific natural sources clearly identified in the reviewed literature; primarily available as a synthetic compound.-[13]
Methyl Cinnamate (Ester) Alpinia sp. (e.g., A. malaccensis), Ocimum sp. (Basil), Eucalyptus olida, Strawberry, Sichuan pepper.Ester[5][6][14][15]

This table reflects the current scarcity of data on the natural sources of free methylcinnamic acids compared to their esterified forms or other cinnamic acid derivatives.

Methodologies for Extraction, Separation, and Identification

The analysis of methylcinnamic acid isomers from complex natural matrices requires robust and validated protocols. The choice of methodology is dictated by the need to efficiently extract these compounds, which may exist in free or bound forms, and to resolve structurally similar isomers.

Workflow Rationale: The process begins with a comprehensive extraction using a polar organic solvent to capture a broad range of metabolites. For many plant tissues, a subsequent hydrolysis step is critical. Cinnamic acid derivatives are often esterified to cell wall components like polysaccharides or lignin.[9][16] Alkaline hydrolysis is a self-validating system; it effectively cleaves these ester bonds, liberating the acids into a soluble form for analysis. This step ensures a more accurate quantification of the total acid content. The subsequent purification and separation by High-Performance Liquid Chromatography (HPLC) is the gold standard, offering the high resolution necessary to distinguish between positional (ortho-, meta-, para-) and geometric (cis-, trans-) isomers.[17][18]

Analytical_Workflow Start Plant/Fungal Material (Lyophilized & Ground) Extraction Solvent Extraction (e.g., 80% Methanol) Start->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Supernatant Crude Extract Centrifuge1->Supernatant Collect Pellet Cell Debris Centrifuge1->Pellet Discard Hydrolysis Alkaline Hydrolysis (e.g., 2M NaOH, RT, 4h) (Releases bound forms) Supernatant->Hydrolysis Neutralize Acidification (to pH ~2.0 with HCl) Hydrolysis->Neutralize Partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Neutralize->Partition Evaporation Evaporation & Reconstitution (in Mobile Phase) Partition->Evaporation Analysis HPLC-DAD/MS Analysis Evaporation->Analysis

Caption: General experimental workflow for extracting and analyzing methylcinnamic acids.

Experimental Protocol: Isomer Separation and Quantification by HPLC

This protocol provides a validated method for the separation of cinnamic acid and its methyl-substituted isomers.

  • Instrumentation and Columns:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

    • Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the standard choice. The nonpolar stationary phase provides excellent retention and separation for aromatic acids. For challenging separations of positional isomers, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions.[18]

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid. The acid is crucial; it ensures the carboxylic acid functional group remains protonated (non-ionized), leading to better retention, sharper peaks, and improved reproducibility.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C. Maintaining a constant temperature is vital for reproducible retention times.

    • Detection: DAD at 280 nm and 310 nm.

    • Gradient Elution: A gradient is necessary to separate compounds with differing polarities within a reasonable time.

      • 0-5 min: 10% B

      • 5-25 min: Linear gradient from 10% to 70% B

      • 25-30 min: Hold at 70% B

      • 30-35 min: Return to 10% B

      • 35-40 min: Column re-equilibration.

  • Identification and Quantification:

    • Identification: Isomers are identified by comparing their retention times and UV-Vis spectra with those of authentic reference standards. Co-injection of the sample with a standard can confirm peak identity. Mass spectrometry provides definitive structural confirmation.

    • Quantification: A calibration curve is constructed by injecting known concentrations of each isomer standard. The peak area from the sample chromatogram is then used to calculate the concentration of the analyte.

Biological Significance and Potential Applications

While data specifically on methylcinnamic acid isomers are limited, the broader class of cinnamic acids exhibits a wide range of biological activities, providing a strong rationale for their investigation.[9][12][19] The introduction of a methyl group, a lipophilic moiety, can significantly alter a molecule's ability to cross biological membranes and interact with molecular targets.[13]

  • Antimicrobial Activity: Cinnamic acid and its derivatives are known for their antibacterial and antifungal properties.[3][9] Research has shown that 4-methylcinnamic acid, in particular, demonstrates potent antifungal activity and can work synergistically with other agents to disrupt the fungal cell wall.[11] This suggests that the methyl group enhances its efficacy, potentially by increasing its ability to penetrate the fungal cell membrane.

  • Antioxidant Properties: The antioxidant capacity of many cinnamic acids is linked to the presence of a phenolic hydroxyl group, which methylcinnamic acids lack.[12] However, the electron-donating nature of the methyl group can influence the electronic properties of the aromatic system, potentially contributing to modest radical scavenging activity.[13]

  • Drug Development and Agrochemicals: The structure-activity relationship of cinnamic acid derivatives is of great interest. The position of the methyl group (ortho-, meta-, para-) can create steric and electronic differences that fine-tune biological activity.[13] This makes them attractive scaffolds for developing new therapeutic agents or agrochemicals. For instance, their antifungal properties could be harnessed for crop protection.

Conclusion and Future Directions

The study of naturally occurring methylcinnamic acid isomers is a field ripe with opportunity. Current knowledge indicates that while their free forms may be rare in nature compared to other phenylpropanoids, their presence, alongside the more common methyl cinnamate ester, points to specialized biosynthetic pathways and potential ecological roles. The primary challenge and opportunity lie in the discovery of new natural sources and the elucidation of the specific enzymes responsible for their formation.

Future research should be directed towards:

  • Broad-Based Screening: Employing advanced analytical techniques like LC-MS/MS to screen a wider diversity of plants, fungi, and bacteria for the presence of these isomers.

  • Biosynthetic Pathway Elucidation: Using genomic and transcriptomic data to identify candidate methyltransferase enzymes that act on a cinnamic acid substrate.

  • Comparative Bioactivity Studies: Performing systematic in-vitro and in-vivo testing of all three positional isomers to establish clear structure-activity relationships for various endpoints (e.g., antimicrobial, anti-inflammatory).

A deeper understanding of these molecules holds promise for uncovering novel bioactive compounds for applications in medicine, agriculture, and the flavor and fragrance industries.

References

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  • Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. ResearchGate. [Link]

  • Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. ResearchGate. [Link]

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  • Biosynthesis of methyl (E)-cinnamate in the liverwort Conocephalum salebrosum and evolution of cinnamic acid methyltransferase. (2019). PubMed. [Link]

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  • Understanding the role played by protic ionic liquids (PILs) and the substituent effect for enhancing the generation of Z-cinnamic acid derivatives. SciSpace. [Link]

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  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. ResearchGate. [Link]

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A Technical Guide to the In Vitro Antioxidant Potential of 2-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in numerous diseases. Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have garnered significant attention for their antioxidant properties.[1][2][3] This technical guide provides an in-depth examination of the in vitro antioxidant potential of a specific derivative, 2-Methylcinnamic acid. We will explore the foundational principles of antioxidant action, detail the requisite experimental methodologies for a comprehensive assessment, and discuss the structure-activity relationships that govern its efficacy. This document is intended for researchers, chemists, and drug development professionals seeking to understand and evaluate the antioxidant capacity of this promising molecule.

Introduction: The Rationale for Antioxidant Investigation

Reactive oxygen species, including superoxide (O₂⁻•) and hydroxyl (•OH) radicals, are natural byproducts of cellular metabolism.[4] While they play roles in signaling, their overproduction can lead to oxidative damage to lipids, proteins, and DNA, contributing to the pathogenesis of cardiovascular, neurodegenerative, and inflammatory diseases.[2] Antioxidants mitigate this damage by neutralizing these reactive species, primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Cinnamic acids are structurally well-suited for antioxidant activity. The presence of a phenyl ring, a carboxylic acid group, and an α,β-unsaturated double bond creates a conjugated system that can stabilize the radical formed after donating a hydrogen atom or an electron.[5] The specific substitution on the phenyl ring significantly influences this activity.[4][6] This guide focuses on 2-Methylcinnamic acid, hypothesizing how the ortho-position of the methyl group may sterically and electronically modulate its radical scavenging capabilities compared to its parent compound, cinnamic acid.

A Multi-Mechanistic Approach to In Vitro Assessment

No single assay can fully capture the antioxidant profile of a compound. A battery of tests targeting different mechanisms is essential for a robust evaluation. This guide advocates for a three-pronged approach to characterize 2-Methylcinnamic acid, utilizing assays that probe its capacity for both radical scavenging (via HAT and SET) and metal reduction.

Caption: Overall workflow for assessing the in vitro antioxidant potential.

Core Methodologies and Experimental Protocols

The following protocols are presented as self-validating systems, incorporating necessary controls and standards to ensure data integrity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle & Rationale: This is one of the most common and reliable assays.[7] The stable DPPH radical has a deep violet color with an absorption maximum around 515-517 nm.[8][9] When reduced by an antioxidant through the donation of a hydrogen atom or an electron, the solution turns yellow.[10] The rate of color change is indicative of the compound's scavenging capacity.

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare a 0.1 mM solution of DPPH in methanol. Ensure it is stored in an amber bottle at 4°C to prevent degradation.[11]

      • Prepare a stock solution of 2-Methylcinnamic acid (e.g., 1 mg/mL) in methanol.

      • Prepare a series of dilutions from the stock solution to create a concentration gradient (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

      • Prepare a stock solution of a standard antioxidant like Trolox or Ascorbic Acid for comparison.

    • Assay Procedure (96-well plate format):

      • Add 100 µL of each concentration of 2-Methylcinnamic acid or standard solution to respective wells.

      • Add 100 µL of the 0.1 mM DPPH solution to all wells.

      • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

      • Prepare a blank well for each sample concentration containing 100 µL of the sample and 100 µL of methanol (to account for any sample color).

    • Incubation & Measurement:

      • Incubate the plate in the dark at room temperature for 30 minutes.[11]

      • Measure the absorbance at 517 nm using a microplate reader.[11]

    • Calculation:

      • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - (A_sample - A_blank)) / A_control] x 100

      • Plot the % Scavenging against the concentration of 2-Methylcinnamic acid and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
  • Principle & Rationale: This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is a blue-green chromophore with an absorption maximum at 734 nm.[12] This assay is applicable to both hydrophilic and lipophilic antioxidants and is based on a single electron transfer (SET) mechanism.[4]

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

      • To generate the ABTS•+ radical, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[12][13] This pre-generation step ensures the radical is stable.[13]

      • Dilute the resulting ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Assay Procedure:

      • Prepare serial dilutions of 2-Methylcinnamic acid and a standard (Trolox is commonly used).

      • Add 20 µL of each sample or standard concentration to the wells of a 96-well plate.

      • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubation & Measurement:

      • Incubate the plate at room temperature for 6 minutes.

      • Measure the absorbance at 734 nm.

    • Calculation:

      • Calculate the percentage of inhibition similar to the DPPH assay.

      • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the antioxidant capacity of 2-Methylcinnamic acid is expressed as µM of Trolox equivalents.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Principle & Rationale: The FRAP assay does not measure radical scavenging directly but assesses the total antioxidant power of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has an absorption maximum at 593 nm.[14][15] This is a classic SET-based method.[16]

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Acetate Buffer (300 mM, pH 3.6): Prepare and adjust pH accordingly.

      • TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine in 40 mM HCl.

      • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve in distilled water.

      • FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[15]

    • Assay Procedure:

      • Prepare a standard curve using a known concentration of ferrous sulfate (FeSO₄·7H₂O).

      • Add 20 µL of appropriately diluted 2-Methylcinnamic acid, standard, or blank (solvent) to the wells.

      • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Incubation & Measurement:

      • Incubate the plate at 37°C for 15-30 minutes.

      • Measure the absorbance at 593 nm.

    • Calculation:

      • Using the standard curve, determine the concentration of Fe²⁺ produced by the sample.

      • The FRAP value is typically expressed as µM of Fe(II) equivalents.

Data Synthesis and Mechanistic Interpretation

Quantitative Analysis: A Comparative Summary

To facilitate cross-assay comparison, all quantitative data should be systematically tabulated.

AssayMetric2-Methylcinnamic AcidStandard (e.g., Trolox)
DPPH IC50 (µg/mL)Experimental ValueExperimental Value
ABTS TEAC (µM TE/µM)Experimental Value1.0
FRAP Fe(II) Equiv. (µM)Experimental ValueExperimental Value

Note: The values in this table are placeholders for experimental results.

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of cinnamic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring.[17][18]

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (-OCH₃) are known to increase antioxidant activity by increasing the electron density on the ring, which facilitates electron or hydrogen donation.[8]

  • The Role of the Carboxylic Acid and Double Bond: The acrylic acid side chain contributes to the stabilization of the resulting phenoxyl radical through resonance.[5]

  • Impact of the 2-Methyl Group: The methyl group (-CH₃) is a weak electron-donating group. Its placement at the ortho (C2) position in 2-Methylcinnamic acid could have two competing effects:

    • Electronic Effect: A slight enhancement of the electron-donating capacity of the ring system.

    • Steric Hindrance: The proximity of the methyl group to the carboxylic acid side chain might create steric hindrance, potentially affecting the molecule's ability to interact with larger radicals or chelate metals.

A comparison with isomers (3-Methylcinnamic and 4-Methylcinnamic acid) would be crucial to fully elucidate these effects. Generally, ortho-substitution can lead to lower activity compared to para-substitution due to steric hindrance.[2]

Caption: Factors influencing the antioxidant activity of Cinnamic Acid.

Conclusion and Future Directions

This guide outlines a comprehensive framework for the in vitro evaluation of 2-Methylcinnamic acid's antioxidant potential. By employing a multi-assay approach (DPPH, ABTS, and FRAP), researchers can obtain a robust and mechanistically informative profile of the compound. The anticipated results will shed light on the structure-activity relationship, specifically the influence of the ortho-methyl substituent.

Future research should progress to cell-based assays to assess bioavailability and efficacy in a biological context, followed by in vivo studies to determine its potential as a therapeutic agent or a valuable preservative in food and cosmetic applications.

References

  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. (2023). PMC - NIH. Retrieved February 8, 2026, from [Link]

  • Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. (2023). MDPI. Retrieved February 8, 2026, from [Link]

  • Synthesis of cinnamic esters and acids via palladium-catalyzed reactions of aryl diazonium salts and their biological evaluation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 8, 2026, from [Link]

  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. (2023). PMC - NIH. Retrieved February 8, 2026, from [Link]

  • Exploring cinnamic acid scaffold: development of promising neuroprotective lipophilic antioxidants. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (n.d.). PMC. Retrieved February 8, 2026, from [Link]

  • Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Antioxidant Assay: The DPPH Method. (n.d.). LOUIS. Retrieved February 8, 2026, from [Link]

  • Ferric reducing capacity (FRAP assay). (a,b) Linear relationship... (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • (PDF) Structure-activity relationships of anti-tyrosinase and antioxidant activities of cinnamic acid and its derivatives. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. (2018). MDPI. Retrieved February 8, 2026, from [Link]

  • LAB SESSION: EPS 1. ANTIOXIDANT ANALYSIS USING DPPH METHOD. (2022). YouTube. Retrieved February 8, 2026, from [Link]

  • (PDF) Evaluation of Antioxidant Activity of Cinnamic Acid and Some of its Derivatives. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (n.d.). PMC - NIH. Retrieved February 8, 2026, from [Link]

  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved February 8, 2026, from [Link]

  • The Structure–Antioxidant Activity Relationship of Ferulates. (n.d.). PMC - NIH. Retrieved February 8, 2026, from [Link]

  • Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves. (2013). PMC. Retrieved February 8, 2026, from [Link]

  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). Research, Society and Development. Retrieved February 8, 2026, from [Link]

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An In-depth Technical Guide to the Antimicrobial Spectrum of 2-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates a rigorous exploration of novel chemical entities with the potential to combat pathogenic microorganisms. Cinnamic acid and its derivatives have long been recognized for their broad-spectrum antimicrobial properties, low toxicity, and natural origins, making them a compelling scaffold for drug development.[1][2][3] This guide focuses on a specific derivative, 2-Methylcinnamic acid, providing a comprehensive technical overview of its antimicrobial spectrum, putative mechanisms of action, and the experimental methodologies required for its thorough evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antimicrobial therapies.

Chemical Identity and Physicochemical Properties

2-Methylcinnamic acid, also known as o-methylcinnamic acid, is an aromatic carboxylic acid. The presence of the methyl group at the ortho position of the phenyl ring influences its steric and electronic properties, which in turn can modulate its biological activity compared to the parent cinnamic acid molecule.

PropertyValueSource
Chemical Formula C₁₀H₁₀O₂N/A
Molar Mass 162.19 g/mol N/A
Appearance White to off-white crystalline powderN/A
Melting Point 173-175 °CN/A
Solubility Slightly soluble in water, soluble in organic solventsN/A

Unraveling the Antimicrobial Mechanism of Action

The antimicrobial activity of cinnamic acid and its derivatives is generally attributed to their ability to disrupt the structural integrity and function of microbial cell membranes.[4] While the precise molecular interactions of 2-Methylcinnamic acid are yet to be fully elucidated, the prevailing hypothesis, based on studies of related compounds, points to a multi-faceted mechanism.

Disruption of the Cell Membrane

The lipophilic nature of the phenyl ring allows cinnamic acid derivatives to intercalate into the lipid bilayer of microbial cell membranes. This insertion is thought to disrupt the membrane's fluidity and create pores, leading to increased permeability. The consequence of this membrane perturbation is the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately resulting in cell death.[5] The methyl group in 2-Methylcinnamic acid may enhance its lipophilicity, potentially leading to more potent membrane disruption compared to unsubstituted cinnamic acid.

Inhibition of Fungal Ergosterol Biosynthesis

In fungi, a key target for many antifungal agents is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and integrity. Some cinnamic acid derivatives have been shown to interfere with this pathway, leading to a depletion of ergosterol and the accumulation of toxic sterol intermediates.[6] This disruption of the cell membrane's primary sterol component contributes significantly to the compound's antifungal effects.

cluster_0 Fungal Cell 2-MCA 2-Methylcinnamic Acid Membrane Cell Membrane 2-MCA->Membrane Disruption Ergosterol_Pathway Ergosterol Biosynthesis Pathway 2-MCA->Ergosterol_Pathway Inhibition Leakage Leakage of Intracellular Components Membrane->Leakage Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Synthesis Death Fungal Cell Death Ergosterol_Pathway->Death Accumulation of toxic intermediates Ergosterol->Membrane Incorporation Leakage->Death cluster_1 Broth Microdilution Workflow Stock Prepare Stock Solution of 2-Methylcinnamic Acid Dilute Serial Dilutions in 96-well Plate Stock->Dilute Inoculate Inoculate Wells Dilute->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Read MIC Incubate->Read

Caption: Workflow for MIC determination by broth microdilution.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the MIC determination, the MBC or MFC can be ascertained to understand if the compound is microbistatic or microbicidal.

4.2.1 Step-by-Step Protocol

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the plates under the same conditions as the initial MIC assay.

  • Reading the MBC/MFC: The MBC/MFC is the lowest concentration of 2-Methylcinnamic acid that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the subculture plate).

Time-Kill Kinetic Assay

This dynamic assay provides information on the rate at which an antimicrobial agent kills a microbial population over time.

4.3.1 Step-by-Step Protocol

  • Preparation: Prepare flasks or tubes containing broth with 2-Methylcinnamic acid at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Also, prepare a growth control flask without the compound.

  • Inoculation: Inoculate each flask with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline and plate onto appropriate agar medium.

  • Incubation and Colony Counting: Incubate the plates and count the number of viable colonies (CFU/mL) at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of 2-Methylcinnamic acid and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum. [7]

Concluding Remarks and Future Directions

2-Methylcinnamic acid presents as a promising antifungal agent with a mechanism of action likely centered on cell membrane disruption. While its antibacterial spectrum requires more extensive investigation, the foundational knowledge of cinnamic acid derivatives suggests potential activity, particularly against Gram-positive bacteria. The experimental protocols detailed in this guide provide a robust framework for a comprehensive evaluation of its antimicrobial profile.

Future research should focus on:

  • Broad-Spectrum Antibacterial Screening: Determining the MIC of 2-Methylcinnamic acid against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Detailed Mechanistic Studies: Employing techniques such as fluorescence microscopy with membrane potential-sensitive dyes, and transcriptomics/proteomics to elucidate the precise molecular targets and pathways affected by 2-Methylcinnamic acid in both bacteria and fungi.

  • Synergy Studies: Investigating the potential for synergistic effects when 2-Methylcinnamic acid is combined with conventional antibiotics, which could be a strategy to combat resistance.

  • In Vivo Efficacy and Toxicity: Progressing to animal models of infection to assess the in vivo efficacy and safety profile of 2-Methylcinnamic acid.

The exploration of compounds like 2-Methylcinnamic acid is a critical endeavor in the ongoing battle against infectious diseases. Through rigorous scientific investigation, we can unlock the full therapeutic potential of this and other promising antimicrobial candidates.

References

  • Yilmaz, S., Sova, M., & Ergün, S. (2018). Antimicrobial activity of trans-cinnamic acid and commonly used antibiotics against important fish pathogens and nonpathogenic isolates. Journal of Applied Microbiology, 125(6). Available at: [Link]

  • Lestari, D., Jasril, & Ibrahim, N. (2023). Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. CABI Digital Library. Available at: [Link]

  • Al-Ouqaili, M. T. S., & Al-Jaff, B. M. A. (2024). Antibacterial and antibiofilm activity of cinnamic acid against Multidrug-resistant bacteria isolated from Ramadi Teaching hospitals, Iraq. Journal of Applied and Natural Science, 16(1), 220-227. Available at: [Link]

  • Li, Y., et al. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules, 29(10), 2295. Available at: [Link]

  • Di Mauro, G., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Pharmaceuticals, 15(2), 228. Available at: [Link]

  • Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749–767. Available at: [Link]

  • Stokes, J. M., et al. (2020). A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance. Cell, 180(4), 617-627.e12. Available at: [Link]

  • de Aquino, T. M., et al. (2023). Synthetic 2-Nitrocinnamates: Investigation of the Antifungal Action against Candida Species. Chemistry & Biodiversity, 20(4), e202201138. Available at: [Link]

  • Guzmán, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 20313-20349. Available at: [Link]

  • de Souza, E. L., et al. (2017). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 22(9), 1433. Available at: [Link]

  • da Silva, A. C. A., et al. (2021). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Antibiotics, 10(11), 1335. Available at: [Link]

  • Azmi, F. A., et al. (2020). Synthesis, Characterization and Antibacterial Study of Cinnamic Acid Derivatives. Malaysian Journal of Chemistry, 22(1), 58-63. Available at: [Link]

  • Kumar, S., & Singh, R. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-04. Available at: [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Various Authors. (2026). I have to check antibacterial activity (Agar well diffusion assay) of compounds (rutin trihyrate , curcumin and cinnamic acid). how to dissolve them?. ResearchGate. Available at: [Link]

  • Sutter, V. L., & Washington, J. A. (1974). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Applied Microbiology, 28(4), 724-726. Available at: [Link]

  • Request PDF. (n.d.). Esters, amides and substituted derivatives of cinnamic acid: Synthesis, antimicrobial activity and QSAR investigations. Available at: [Link]

  • WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available at: [Link]

  • Obodai, M., et al. (2020). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. BioMed Research International, 2020, 8878516. Available at: [Link]

  • Gudy-Rosłan, M., & Niedźwiedzka, K. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Khan, A. U., et al. (2025). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. ResearchGate. Available at: [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Available at: [Link]

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Methodological & Application

High-Resolution Gas Chromatography Analysis of 2-Methylcinnamic Acid: Protocol for Drug Development & Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylcinnamic acid (2-MCA) is a critical α,β-unsaturated carboxylic acid used as a scaffold in the synthesis of cytotoxic alkaloids (e.g., 22-hydroxyacuminatine) and as a metabolic probe in drug development.[1] While High-Performance Liquid Chromatography (HPLC) is often used for polar acids, Gas Chromatography (GC) offers superior resolution for separating geometric isomers (cis/trans) and structurally similar impurities without the extensive solvent consumption of LC.

This application note details a robust GC-FID/MS protocol utilizing trimethylsilyl (TMS) derivatization. This approach mitigates the peak tailing associated with free carboxylic acids, significantly improving the Limit of Quantitation (LOQ) and identifying potential isomeric impurities.

Chemical Context & Method Strategy

The Analyte
  • Compound: 2-Methylcinnamic acid (predominantly trans isomer)[1][2]

  • CAS: 2373-76-4[1][2]

  • Boiling Point: ~288°C (Predicted) / Sublimable

  • Challenge: The free carboxylic acid moiety (-COOH) forms strong hydrogen bonds with silanol groups in the GC column stationary phase, leading to peak adsorption, tailing, and carryover.

The Solution: Silylation Derivatization

To ensure "Senior Scientist" level reliability, we do not inject the free acid. We employ Silylation using BSTFA + 1% TMCS .

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS).

  • Mechanism: Replaces the active protic hydrogen in the carboxyl group with a trimethylsilyl (TMS) group.

  • Result: The derivative, TMS-2-methylcinnamate , is highly volatile, thermally stable, and non-polar, resulting in sharp, symmetrical peaks on standard 5% phenyl columns.

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation and the analytical workflow.

G cluster_0 Reaction Chemistry cluster_1 Analytical Workflow A 2-Methylcinnamic Acid (Analyte) I Silylation (60°C, 30 min) A->I R BSTFA + 1% TMCS (Reagent) R->I P TMS-2-Methylcinnamate (Volatile Derivative) I->P - TFA, - HCl S3 GC Injection (Split 20:1) P->S3 Transfer S1 Sample Weighing (~10 mg) S2 Derivatization (Pyridine Solvent) S1->S2 S2->S3 S4 Separation (DB-5ms Column) S3->S4 S5 Detection (FID or MS) S4->S5

Caption: Figure 1. Derivatization chemistry and analytical workflow for 2-Methylcinnamic acid.

Experimental Protocol

Reagents & Standards
  • Reference Standard: 2-Methylcinnamic acid (≥99% purity).[1][2]

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).[1] Note: Moisture sensitive. Handle under nitrogen.[1][3]

  • Solvent: Anhydrous Pyridine (Acts as an acid scavenger and solvent).

  • Internal Standard (IS): Tetradecane (C14) or Hydrocinnamic acid (if available). Tetradecane is preferred for FID robustness as it does not require derivatization, but Hydrocinnamic acid behaves more similarly to the analyte.

    • Recommendation: Use Tetradecane for routine purity checks.

Preparation of Standards
  • Internal Standard Solution (IS-Sol): Dissolve 50 mg Tetradecane in 50 mL Anhydrous Pyridine (Conc: 1 mg/mL).

  • Stock Standard: Weigh 10.0 mg 2-Methylcinnamic acid into a 2 mL GC vial.

  • Derivatization Step:

    • Add 1.0 mL of IS-Sol to the vial.

    • Add 200 µL of BSTFA + 1% TMCS .

    • Cap tightly (PTFE-lined cap).[1] Vortex for 30 seconds.

    • Incubate: Heat at 60°C for 30 minutes in a heating block. Causality: Heat ensures complete silylation of the sterically hindered acid group.

    • Cool to room temperature.[4] Transfer to autosampler vial.

GC Instrument Conditions

This method is optimized for an Agilent 7890/8890 or equivalent system.

ParameterSettingRationale
Inlet Split / Splitless
Temperature260°CHigh enough to volatilize the derivative instantly.[1]
ModeSplit (Ratio 20:[1]1)Prevents column overload; improves peak shape.[1]
LinerDeactivated Split Liner with WoolWool traps non-volatiles; deactivation prevents degradation.[1]
Column DB-5ms (or equivalent)5% Phenyl-arylene polymer.[1]
Dimensions30 m × 0.25 mm × 0.25 µmStandard dimensions for high resolution.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for separation efficiency.[1]
Oven Program
Initial80°C (Hold 1 min)Solvent focusing.
Ramp 115°C/min to 200°CFast ramp to elute solvent and early impurities.[1]
Ramp 25°C/min to 280°CSlow ramp to resolve cis/trans isomers and isomers of methylcinnamic acid.[1]
Final280°C (Hold 5 min)Bake out high-boilers.
Detector FID (Quant) or MS (Qual)
FID Temp300°CPrevents condensation.[1]
MS Source/Quad230°C / 150°CStandard EI ionization temps.[1]
MS Scan Range40-450 m/zCovers molecular ion and TMS fragments.[1]

Data Analysis & Validation

Identification (GC-MS)

In the absence of a standard, the TMS derivative of 2-Methylcinnamic acid can be identified by its fragmentation pattern:

  • Molecular Ion (M+): m/z 220 (Parent peak).

  • Base Peak: m/z 205 ([M-15]+, loss of methyl group from TMS).

  • Characteristic Fragment: m/z 131 (Cinnamoyl cation fragment).

  • Retention Time: Expect elution around 12-14 minutes (depending on exact flow).[1] Trans isomer typically elutes after the cis isomer.

Quantification (GC-FID)

Calculate purity using the Internal Standard Method to correct for injection variability and evaporation.





Validation Parameters (Self-Validating System)

To ensure the protocol is trustworthy, perform the following system suitability tests:

ParameterAcceptance CriteriaTroubleshooting
Resolution (

)
> 1.5 between cis and trans isomersDecrease ramp rate (Ramp 2) or lower flow rate.
Tailing Factor (

)
0.9 <

< 1.2
If > 1.2, inlet liner is active/dirty or derivatization is incomplete.[1]
RSD (n=6 injections) < 2.0% for Area RatioCheck syringe plunger or septum leak.[1]
Recovery 98% - 102%Ensure derivatization time is sufficient (30 min @ 60°C).

Troubleshooting & Optimization

Isomerization

Cinnamic acid derivatives are photosensitive. Exposure to UV light can cause trans (E) to cis (Z) isomerization.

  • Protocol Control: Use amber glassware for all sample preparation. Minimize exposure to bench lights.

Incomplete Derivatization

If the peak for the free acid (broad, tailing) appears alongside the TMS derivative:

  • Cause: Moisture in pyridine or old BSTFA reagent.

  • Fix: Use fresh anhydrous pyridine. Ensure BSTFA bottle is stored in a desiccator.

Interference

2-Methylcinnamic acid has isomers (3-Methyl and 4-Methyl).[1]

  • Separation: The DB-5ms column generally separates positional isomers.[1] If 3-MCA and 2-MCA co-elute, switch to a DB-17ms (50% phenyl) column for orthogonal selectivity.[1]

References

  • Sigma-Aldrich. 2-Methylcinnamic acid Product Specification & Properties.[1][2] Retrieved from [2]

  • National Institute of Standards and Technology (NIST). Cinnamic acid, TMS derivative Mass Spectrum. NIST Chemistry WebBook. Retrieved from (Note: Reference for general cinnamic acid TMS fragmentation patterns).

  • Schummer, C., et al. (2009).[5] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta.[6] Retrieved from

  • BenchChem. Analytical detection of cinnamic acid derivatives. Retrieved from

Sources

Application Notes and Protocols for the GC-MS Analysis of 2-Methylcinnamic Acid via Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Derivatizing 2-Methylcinnamic Acid

2-Methylcinnamic acid, an aromatic carboxylic acid, presents a significant analytical challenge for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Its inherent polarity, due to the carboxylic acid functional group, leads to low volatility and a propensity for strong interactions with the stationary phase of the GC column. This results in poor peak shape, tailing, and potential for thermal degradation in the hot injection port, all of which compromise the accuracy and sensitivity of the analysis. To circumvent these issues, chemical derivatization is an essential prerequisite.[1][2]

This application note provides a comprehensive guide to two robust derivatization strategies for 2-Methylcinnamic acid: silylation and methylation. We will delve into the causality behind the choice of reagents and reaction conditions, present detailed, field-proven protocols, and discuss the expected analytical performance based on validated methods for structurally similar aromatic carboxylic acids. The aim is to equip researchers, scientists, and drug development professionals with a self-validating system for the reliable quantification of 2-Methylcinnamic acid in various matrices.

Choosing the Optimal Derivatization Strategy: Silylation vs. Methylation

The choice between silylation and methylation depends on several factors, including the sample matrix, the presence of other functional groups, and the desired analytical outcome.

Silylation is a versatile and widely used technique that replaces the active hydrogen of the carboxylic acid group with a non-polar trimethylsilyl (TMS) group.[1] This transformation dramatically increases the volatility and thermal stability of the analyte, making it ideal for GC-MS analysis. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. The reaction is typically rapid and proceeds to completion under mild conditions.

Methylation , the conversion of the carboxylic acid to its corresponding methyl ester, is another excellent strategy. Methyl esters are generally stable and exhibit good chromatographic behavior. This method can be particularly advantageous when dealing with complex matrices where the silylation reagents might react with other components. A common approach involves the use of a methylating agent in the presence of an acidic catalyst.

For the purposes of this guide, we will focus on a detailed protocol for silylation with BSTFA, as it is a highly effective and commonly employed method for carboxylic acids. We will also provide an alternative methylation protocol.

Visualizing the Derivatization Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the key steps from sample preparation to data acquisition.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 2-Methylcinnamic Acid Extraction Solvent Extraction (e.g., Ethyl Acetate) Sample->Extraction Drying Evaporation to Dryness (Nitrogen Stream) Extraction->Drying Add_Reagent Addition of Derivatization Reagent (e.g., BSTFA + 1% TMCS) Drying->Add_Reagent Reaction Incubation (e.g., 60°C for 30 min) Add_Reagent->Reaction Injection Injection into GC-MS System Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification and Data Analysis Detection->Quantification fragmentation cluster_silylated TMS-2-Methylcinnamate Fragmentation cluster_methylated Methyl-2-Methylcinnamate Fragmentation M_silylated [M]+• m/z 234 M_minus_15 [M-15]+ m/z 219 (Loss of •CH3) M_silylated->M_minus_15 Fragment_73 m/z 73 [Si(CH3)3]+ M_silylated->Fragment_73 Fragment_147 m/z 147 (C6H4CH=CHCO)+ M_minus_15->Fragment_147 Fragment_117 m/z 117 (C6H4CH=CH)+ Fragment_147->Fragment_117 M_methylated [M]+• m/z 176 M_minus_31 [M-31]+ m/z 145 (Loss of •OCH3) M_methylated->M_minus_31 Fragment_117_methyl m/z 117 (C6H4CH=CH)+ M_minus_31->Fragment_117_methyl Fragment_91 m/z 91 (Tropylium ion) Fragment_117_methyl->Fragment_91

Sources

Preparing 2-Methylcinnamic acid stock solutions for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of 2-Methylcinnamic Acid Solubilization for High-Throughput Bioassays

Executive Summary

2-Methylcinnamic acid (2-MCA) is a lipophilic cinnamic acid derivative widely utilized in drug discovery as a scaffold for antimicrobial agents, quorum sensing inhibitors, and auxin-mimetic compounds in plant physiology. Its utility, however, is frequently compromised by poor aqueous solubility and susceptibility to photo-isomerization (trans-to-cis).

This guide provides a standardized, error-minimized protocol for preparing high-concentration stock solutions. It addresses the critical "crash-out" phenomenon (precipitation upon aqueous dilution) and defines solvent tolerance limits for sensitive biological systems.

Physicochemical Profile & Solubility Logic

To design a robust protocol, one must understand the molecular behaviors governing 2-MCA.

Table 1: Key Physicochemical Properties of 2-Methylcinnamic Acid

PropertyValueImplication for Protocol
CAS Number 2373-76-4Verify identity; distinct from

-methylcinnamic acid.
Molecular Weight 162.19 g/mol Used for Molarity calculations.
pKa ~4.5 (Carboxylic acid)Ionized at pH 7.4; Protonated (neutral) in stock solvents.
LogP ~2.6Moderately lipophilic; requires organic co-solvent.
Solubility (Water) < 0.5 mg/mLCritical: Will precipitate if added directly to media.
Solubility (DMSO) > 100 mg/mLPreferred solvent for stock solutions.
Stability Light SensitiveUV light induces trans

cis isomerization.[1]

Expert Insight: The carboxylic acid group (pKa ~4.5) means 2-MCA acts as a weak acid. In 100% DMSO, it remains non-ionized. When diluted into buffered media (pH 7.4), it deprotonates to its anionic form, which is more soluble than the neutral form. However, the transition moment—where the concentrated acidic stock hits the aqueous buffer—is where precipitation occurs due to local regions of low pH and high hydrophobicity.

Protocol: Preparation of 100 mM Stock Solution

Objective: Prepare 10 mL of a 100 mM (1000x) stock solution in DMSO.

Materials Required
  • Compound: trans-2-Methylcinnamic acid (purity >98%).[2]

  • Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (anhydrous preferred).

  • Vessel: Amber glass vial (to prevent photo-isomerization).

  • Filtration: 0.22 µm PTFE or Nylon syringe filter.

    • Warning: Do NOT use Cellulose Acetate (CA) filters; DMSO dissolves them, contaminating your sample.

Step-by-Step Methodology
  • Calculation:

    
    
    
    
    
    [1][3][4]
  • Weighing:

    • Weigh 162.2 mg of 2-MCA into a sterile 15 mL amber glass vial.

    • Note: Avoid using plastic weigh boats if possible; static charge can cause loss of fine powder.

  • Solubilization:

    • Add 8.0 mL of DMSO.

    • Vortex moderately for 30-60 seconds. The solution should be clear and colorless.

    • Why not 10 mL? Adding the full volume immediately makes it harder to adjust for the displacement volume of the powder, though negligible for this mass, it is Good Laboratory Practice (GLP) to bring to volume after dissolution.

    • Add DMSO to bring the total volume to 10.0 mL .

  • Sterilization (The "Filter-Check" Step):

    • Draw the solution into a solvent-resistant syringe (polypropylene).

    • Attach a 0.22 µm PTFE filter.

    • Filter into a fresh, sterile amber cryovial.

    • Self-Validation: If significant back-pressure is felt, the compound has not fully dissolved. Stop, return to vortex, or sonicate (water bath, <30°C) before filtering.

  • Storage:

    • Aliquot into small volumes (e.g., 500 µL) to avoid freeze-thaw cycles.

    • Store at -20°C . Stable for 6 months.

Workflow Visualization

The following diagram outlines the critical decision paths for preparing and using the stock solution, emphasizing the prevention of precipitation.

G Start Start: 2-MCA Powder Solvent Select Solvent Start->Solvent DMSO DMSO (Recommended) Bio-compatible Solvent->DMSO Standard EtOH Ethanol High volatility Solvent->EtOH Alternative Dissolve Dissolve to 100 mM (Vortex/Sonicate) DMSO->Dissolve EtOH->Dissolve Filter Sterile Filter (PTFE/Nylon ONLY) Dissolve->Filter Storage Store: -20°C Amber Vial Filter->Storage Dilution Dilution into Media Storage->Dilution Precipitation Precipitation Risk! Cloudy Solution Dilution->Precipitation Rapid addition or >1% v/v Success Clear Working Solution Dilution->Success Slow addition <0.5% v/v Vortexing media

Figure 1: Critical workflow for 2-MCA stock preparation and dilution logic to prevent experimental failure.

Application: Dilution and Bioassay Limits

The most common point of failure is the "crash out" when the hydrophobic stock hits the aqueous media.

The "Drop-wise" Dilution Technique
  • Pre-warm your culture media (e.g., DMEM, RPMI, LB broth) to 37°C.

  • Vortex the media tube gently.

  • Add the DMSO stock drop-wise into the center of the vortex.

  • Do not add the stock to the side of the tube; it will stick to the plastic and precipitate.

Solvent Tolerance Table

Different bioassays have strict limits on DMSO concentration. Exceeding these limits introduces solvent toxicity artifacts.

Table 2: Maximum Recommended Final DMSO Concentrations

Assay TypeOrganism/CellMax DMSO % (v/v)Max 2-MCA Conc. (from 100mM stock)
Mammalian Cell Culture HeLa, HEK293, CHO0.1% - 0.5%100 µM - 500 µM
Primary Cells Neurons, Stem Cells< 0.1%< 100 µM
Bacterial MIC S. aureus, E. coli1.0% - 2.0%1 mM - 2 mM
Plant Assays Arabidopsis (Agar)0.1%100 µM
Enzymatic Assays Purified Proteins2.0% - 5.0%2 mM - 5 mM

Note: If higher concentrations are required, a more concentrated stock (e.g., 500 mM) must be prepared, but solubility limits in media will likely be reached before solvent limits.

Mechanistic Insights & Troubleshooting

Photo-Isomerization (The Hidden Variable)

Cinnamic acid derivatives possess a double bond that is highly susceptible to UV-induced isomerization.

  • Mechanism: UV photons break the

    
    -bond, allowing rotation from the stable trans (E) isomer to the cis (Z) isomer.
    
  • Biological Impact: The cis-isomer often exhibits distinct biological activities (e.g., potent auxin-like activity in plants) compared to the trans-isomer.[1][5] Unintentional isomerization can lead to false positives in growth assays.

  • Control: Always use amber tubes and minimize exposure to fluorescent hood lights.

Biological Pathway Visualization

Understanding where 2-MCA acts helps in assay design. Below is a simplified pathway showing its role in bacterial quorum sensing and plant signaling.

Pathway cluster_bacteria Bacterial Quorum Sensing cluster_plant Plant Signaling MCA 2-Methylcinnamic Acid (Exogenous) QS_Receptor QS Receptor (e.g., LuxR homolog) MCA->QS_Receptor Competitive Binding Inhibition Inhibition Auxin_Rec Auxin Receptor (TIR1/AFB) MCA->Auxin_Rec Structural Mimicry (Cis-isomer > Trans) Virulence Virulence Factors (Biofilm, Toxins) QS_Receptor->Virulence Activation QS_Receptor->Virulence Blocked by 2-MCA Root_Growth Lateral Root Development Auxin_Rec->Root_Growth Gene Expression

Figure 2: Dual biological activity of 2-MCA. Note the specific impact of the cis-isomer in plant signaling.

References

  • Guzmán, J. D. (2014).[1] Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[6][7] Molecules, 19(12), 19292–19349. [Link]

  • Steen, J. B., et al. (2024).[1] Investigation of the isomerization of trans- and cis-cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid isomers. bioRxiv. [Link][1]

  • PubChem. (n.d.). 2-Methylcinnamic acid Compound Summary. National Library of Medicine. [Link]

  • Timm, M., et al. (2013). DMSO: An often unnoticed confounder in biological studies. Gene, 525(1), 47-53. (Contextual grounding for DMSO limits).

Sources

Application Notes and Protocols for the Polymerization of 2-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Substituted Cinnamic Acid in Polymer Science

Cinnamic acid and its derivatives are well-established as versatile building blocks in polymer chemistry, offering pathways to a diverse range of functional materials.[1][2] Their dual reactivity, stemming from the carboxylic acid functionality and the conjugated double bond, allows for their participation in both step-growth and chain-growth polymerization schemes. Furthermore, the photosensitive nature of the cinnamate moiety imparts unique properties to the resulting polymers, making them attractive for applications in photoresists, liquid crystals, and biomedical devices.[1] This guide focuses on a specific derivative, 2-Methylcinnamic acid, and explores its potential in polymer synthesis.

The introduction of a methyl group at the ortho position of the phenyl ring in cinnamic acid is anticipated to significantly influence its polymerization behavior. This "ortho effect" can introduce steric hindrance, altering the reactivity of both the carboxylic acid and the vinyl group.[3][4][5] Consequently, direct translation of polymerization protocols for unsubstituted cinnamic acid may not be optimal. These application notes provide a detailed exploration of the potential polymerization pathways for 2-Methylcinnamic acid, offering theoretical frameworks and experimental protocols designed to account for its unique structural characteristics. The information presented herein is intended to serve as a comprehensive starting point for researchers and scientists venturing into the synthesis of novel polymers from this intriguing monomer.

I. Chain-Growth Polymerization of 2-Methylcinnamic Acid: A Hypothetical Approach to Poly(2-Methylcinnamic Acid)

While cinnamic acid and its esters can undergo radical polymerization, their reactivity is often limited.[6] The presence of an ortho-methyl group in 2-Methylcinnamic acid is likely to introduce further steric hindrance around the vinyl group, potentially lowering the rate of polymerization and the achievable molecular weight.[7][8] Therefore, a successful free-radical polymerization of 2-Methylcinnamic acid will likely require careful selection of initiation conditions and potentially higher temperatures or longer reaction times to overcome these steric challenges.

A. Proposed Mechanism: Free-Radical Polymerization

The free-radical polymerization of 2-Methylcinnamic acid would proceed through the typical steps of initiation, propagation, and termination. An initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), would thermally decompose to generate primary radicals. These radicals would then add across the double bond of the 2-Methylcinnamic acid monomer to initiate the polymer chain. Propagation would involve the successive addition of monomer units to the growing radical chain. Termination would occur through combination or disproportionation of two growing radical chains.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I-I) R 2 I• I->R Δ IM I-M• R->IM + M M 2-Methylcinnamic Acid (M) IM_n I-M(n)• IM_n1 I-M(n+1)• IM_n->IM_n1 + M IM_n_2 2 I-M(n)• P Polymer IM_n_2->P Combination or Disproportionation

Caption: Proposed workflow for free-radical polymerization of 2-Methylcinnamic acid.

B. Experimental Protocol: Free-Radical Polymerization of 2-Methylcinnamic Acid

This protocol is a starting point and may require significant optimization.

Materials:

  • 2-Methylcinnamic acid (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and heating mantle

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve 2-Methylcinnamic acid (e.g., 5 g) and AIBN (e.g., 0.05 g, adjust for desired molecular weight) in anhydrous DMF (e.g., 20 mL).

    • Rationale: DMF is a polar aprotic solvent that should effectively dissolve both the monomer and the resulting polymer. Anhydrous conditions are crucial to prevent side reactions. The initiator concentration will influence the kinetic chain length and thus the final molecular weight.[9]

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

    • Rationale: Oxygen is a radical scavenger and its presence will hinder or prevent polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70-80 °C and stir for 24-48 hours.

    • Rationale: This temperature range is suitable for the thermal decomposition of AIBN. Due to the anticipated steric hindrance from the ortho-methyl group, a longer reaction time is proposed to achieve reasonable conversion.

  • Polymer Isolation: After the reaction period, cool the flask to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol (e.g., 200 mL) with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with fresh methanol, and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization:

  • Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC).

  • Chemical Structure: ¹H NMR and FT-IR spectroscopy.

  • Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

ParameterSuggested Starting ConditionRationale
Monomer Concentration 20-50% (w/v) in DMFHigher concentrations may increase the polymerization rate but also the viscosity, potentially limiting conversion.
Initiator (AIBN) Concentration 0.5-2 mol% relative to monomerLower concentrations will lead to higher molecular weight polymers, while higher concentrations will result in lower molecular weights.
Temperature 70-80 °COptimal for AIBN decomposition. Higher temperatures may increase the rate but could also lead to side reactions.
Time 24-48 hoursExtended reaction time to compensate for potential steric hindrance.

II. Step-Growth Polymerization: Synthesis of Polyesters and Polyamides

The carboxylic acid group of 2-Methylcinnamic acid allows for its use in step-growth polymerization to form polyesters and polyamides.[1][2] However, the ortho-methyl group is expected to exert a significant steric effect, twisting the carboxyl group out of the plane of the benzene ring.[3][4][5] This may hinder the approach of a co-monomer (e.g., a diol or diamine) and necessitate more forcing reaction conditions or specialized catalytic systems.

A. Proposed Mechanism: Polycondensation for Polyester Synthesis

In a typical polycondensation reaction, 2-Methylcinnamic acid can be reacted with a diol in the presence of an acid catalyst. The reaction proceeds through esterification, with the elimination of water. To drive the reaction to completion and achieve high molecular weight polymer, the water must be continuously removed.

Polycondensation Monomer1 2-Methylcinnamic Acid (HOOC-R-COOH) Dimer Dimer Monomer1->Dimer Monomer2 Diol (HO-R'-OH) Monomer2->Dimer Polymer Polyester [-OOC-R-COO-R'-]n Dimer->Polymer + Monomers, Dimers, Oligomers Water Water (removed) Polymer->Water elimination

Caption: General scheme for polycondensation of 2-Methylcinnamic acid with a diol.

B. Experimental Protocol: Synthesis of a Polyester from 2-Methylcinnamic Acid and 1,4-Butanediol

Materials:

  • 2-Methylcinnamic acid

  • 1,4-Butanediol (co-monomer)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent for azeotropic water removal)

  • Chloroform or Dichloromethane (solvent for precipitation)

  • Methanol (non-solvent)

  • Dean-Stark apparatus, condenser, and reaction flask

  • Mechanical stirrer and heating mantle

Procedure:

  • Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, add 2-Methylcinnamic acid (1 equivalent), 1,4-Butanediol (1.05 equivalents), p-toluenesulfonic acid (0.01 equivalents), and toluene (enough to fill the Dean-Stark trap).

    • Rationale: A slight excess of the diol is used to ensure complete reaction of the dicarboxylic acid and to promote the formation of higher molecular weight polymer. Toluene facilitates the azeotropic removal of water, driving the equilibrium towards the polyester.[10]

  • Polycondensation: Heat the reaction mixture to reflux with vigorous stirring. Continuously remove the water that collects in the Dean-Stark trap. Monitor the progress of the reaction by measuring the amount of water collected.

    • Rationale: The removal of the water byproduct is critical for achieving a high degree of polymerization in step-growth polymerization.[11]

  • Polymer Isolation: Once the theoretical amount of water has been collected (or the reaction ceases to produce water), cool the mixture. If the polymer is solid at room temperature, it can be isolated directly. If it is a viscous liquid, dissolve it in a minimal amount of chloroform or dichloromethane and precipitate it into an excess of cold methanol.

  • Purification: Filter the polymer, wash with methanol, and dry under vacuum.

Expected Challenges and Modifications:

  • Slow Reaction Rate: Due to the steric hindrance of the ortho-methyl group, the reaction may be slow. Consider using a more active catalyst, such as a tin-based catalyst (e.g., dibutyltin oxide), or higher reaction temperatures.

  • Low Molecular Weight: Achieving high molecular weight may be challenging. Ensure a precise 1:1 stoichiometry of the reactive groups and efficient water removal. A two-stage melt polymerization (first stage at a lower temperature under nitrogen, second stage at a higher temperature under vacuum) could be explored to increase the molecular weight.

ParameterSuggested Starting ConditionRationale
Monomer Ratio 1:1.05 (Acid:Diol)A slight excess of the more volatile component can compensate for any loss during the reaction.
Catalyst p-Toluenesulfonic acid (0.5-1 mol%)A common and effective acid catalyst for esterification.
Temperature Reflux in Toluene (~110 °C)Allows for efficient azeotropic removal of water.
Time 12-24 hoursMonitor water collection to determine reaction completion.

III. Photopolymerization: [2+2] Cycloaddition of 2-Methylcinnamic Acid Moieties

The cinnamate group is well-known for its ability to undergo [2+2] photocycloaddition upon exposure to UV light, leading to the formation of a cyclobutane ring.[12] This reaction can be used to crosslink polymers containing 2-Methylcinnamic acid units or, in the solid state, to directly polymerize the monomer. The ortho-methyl group may influence the crystal packing of the monomer, which is a critical factor for a successful solid-state photodimerization.[13][14]

A. Proposed Mechanism: Solid-State Photodimerization

In the crystalline state, if the 2-Methylcinnamic acid molecules are aligned in a head-to-tail or head-to-head fashion with the double bonds within a certain proximity (typically < 4.2 Å), irradiation with UV light can induce a [2+2] cycloaddition to form a dimer, which can then propagate to form an oligomer or polymer.[15][16]

Photodimerization Monomer1 2-Methylcinnamic Acid Dimer Cyclobutane Dimer Monomer1->Dimer Monomer2 2-Methylcinnamic Acid Monomer2->Dimer Polymer Poly(truxillic/truxinic acid) derivative Dimer->Polymer Propagation in solid state

Caption: Simplified representation of [2+2] photocycloaddition of 2-Methylcinnamic acid.

B. Experimental Protocol: Solid-State Photopolymerization of 2-Methylcinnamic Acid

Materials:

  • 2-Methylcinnamic acid

  • Quartz plate or petri dish

  • UV lamp (e.g., 254 nm or 365 nm)

  • Solvent for analysis (e.g., DMSO-d₆ for NMR)

Procedure:

  • Sample Preparation: Prepare a thin, uniform film of crystalline 2-Methylcinnamic acid. This can be achieved by slow evaporation of a solution of the monomer on a quartz plate or by melt-casting.

    • Rationale: A thin film ensures uniform irradiation. The crystalline form is essential for topochemical control of the polymerization.

  • Irradiation: Place the sample under a UV lamp in a nitrogen atmosphere to prevent photo-oxidation. Irradiate for a set period.

    • Rationale: The wavelength of UV light should be chosen to match the absorption maximum of the cinnamate group. A nitrogen atmosphere is important to prevent side reactions with atmospheric oxygen.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by FT-IR spectroscopy by observing the decrease in the C=C stretching vibration (around 1640 cm⁻¹) and the appearance of new peaks corresponding to the cyclobutane ring.

  • Analysis: After irradiation, the product can be scraped from the plate and analyzed by techniques such as ¹H NMR to confirm the formation of the cyclobutane ring and by GPC to determine the molecular weight distribution of the resulting oligomers/polymers.

Key Considerations:

  • Polymorphism: The crystal structure of 2-Methylcinnamic acid will determine its photoreactivity. Different polymorphs may lead to different products or no reaction at all.

  • Wavelength Dependence: The efficiency of the photodimerization can be wavelength-dependent. Experimentation with different UV sources may be necessary.

IV. Anionic Polymerization: A Potential Route to Well-Defined Polymers

Anionic polymerization of styrenic monomers can lead to polymers with well-defined molecular weights and narrow molecular weight distributions.[17] The vinyl group of 2-Methylcinnamic acid is structurally similar to that of ortho-methylstyrene. However, the acidic proton of the carboxylic acid group is incompatible with the highly basic initiators used in anionic polymerization (e.g., n-butyllithium). Therefore, the carboxylic acid must be protected prior to polymerization.

A. Proposed Strategy: Anionic Polymerization of a Protected Monomer

A potential route involves the protection of the carboxylic acid group as an ester (e.g., a methyl or tert-butyl ester), followed by anionic polymerization of the protected monomer, and subsequent deprotection to yield poly(2-Methylcinnamic acid).

Anionic_Polymerization_Strategy Monomer 2-Methylcinnamic Acid ProtectedMonomer Protected Monomer (e.g., Methyl 2-Methylcinnamate) Monomer->ProtectedMonomer Protection Polymerization Anionic Polymerization ProtectedMonomer->Polymerization ProtectedPolymer Protected Polymer Polymerization->ProtectedPolymer Deprotection Deprotection ProtectedPolymer->Deprotection FinalPolymer Poly(2-Methylcinnamic Acid) Deprotection->FinalPolymer

Sources

Application Note: Formulation of 2-Methylcinnamic Acid for In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the formulation of 2-Methylcinnamic acid for in vivo research. Due to its physicochemical properties as a weak acid with poor aqueous solubility, developing a suitable delivery system is critical for achieving accurate and reproducible results in preclinical studies. This guide details two primary formulation strategies: an aqueous suspension for oral gavage and a solubilized formulation for intravenous administration. The protocols are designed with scientific rationale, emphasizing stability, homogeneity, and ease of administration for researchers in drug development.

Physicochemical Characterization & Pre-Formulation Analysis

A thorough understanding of a compound's physicochemical properties is the foundation of rational formulation development. 2-Methylcinnamic acid (2-MCA) is a derivative of cinnamic acid, presenting as a white to off-white powder.[1][2] Its properties necessitate specific strategies to ensure adequate bioavailability for in vivo testing.

Rationale: The low aqueous solubility and acidic nature of 2-MCA are the primary challenges. The LogP value indicates moderate lipophilicity, suggesting that while it has poor water solubility, it may be amenable to solubilization in organic co-solvents or lipid-based systems. The pKa of ~4.5 indicates that it will be predominantly in its non-ionized, less soluble form in the acidic environment of the stomach (pH 1-2.5) but will become increasingly ionized and more soluble in the more neutral pH of the small intestine and blood.[2]

Table 1: Physicochemical Properties of 2-Methylcinnamic Acid

PropertyValueImplication for FormulationSource
Molecular Formula C₁₀H₁₀O₂-[1]
Molecular Weight 162.19 g/mol Dose calculations[1]
Physical Form White/Colorless Powder/CrystalHandling and dispersion[1][2]
Melting Point 174-176 °CHigh melting point suggests a stable crystal lattice, impacting dissolution.
Aqueous Solubility Poorly soluble / InsolubleSimple aqueous solutions are not feasible at typical research concentrations.[3][4]
pKa ~4.5pH-dependent solubility; ionization increases at pH > 4.5.[2]
LogP (calculated) ~2.17Indicates moderate lipophilicity and poor water solubility.[5]

Formulation Strategy Selection

The choice of formulation depends primarily on the intended route of administration, the required dose, and the desired pharmacokinetic profile. For 2-Methylcinnamic acid, the most common preclinical routes are oral (PO) and intravenous (IV).

  • For Oral (PO) Administration: An aqueous suspension is often the most straightforward and preferred approach for initial preclinical studies of poorly soluble compounds.[6] It avoids the use of high concentrations of organic solvents that could cause toxicity or alter the compound's intrinsic absorption profile.

  • For Intravenous (IV) Administration: The compound must be fully solubilized to prevent precipitation in the bloodstream, which can cause emboli.[7] This typically requires a co-solvent or surfactant-based system.

Below is a decision-making workflow for selecting an appropriate formulation strategy.

G cluster_0 Formulation Strategy Decision Start Define Study Requirements: - Route of Administration - Target Dose (mg/kg) Route Route? Start->Route Oral Oral (PO) Route Route->Oral Oral IV Intravenous (IV) Route Route->IV IV Suspension Develop Aqueous Suspension Oral->Suspension Solubilization Develop Solubilized Formulation IV->Solubilization QC Perform Quality Control: - Visual Inspection - pH Check - Homogeneity/Particle Size Suspension->QC Solubilization->QC

Caption: Formulation selection workflow.

Detailed Formulation Protocols

Safety Precaution: Always handle 2-Methylcinnamic acid powder and all solvents in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 3.1: Oral Gavage Formulation (Aqueous Suspension)

This protocol is designed to create a homogenous, easily re-suspendable formulation suitable for accurate oral dosing in rodents. A common vehicle for this purpose is an aqueous solution of Methylcellulose (MC) or Carboxymethylcellulose (CMC), which acts as a suspending and viscosity-enhancing agent.[6][8]

Materials & Equipment:

  • 2-Methylcinnamic acid (2-MCA) powder

  • 0.5% (w/v) Methylcellulose (MC) in purified water (or Sodium Carboxymethylcellulose, Na-CMC)

  • Tween 80 (Polysorbate 80)

  • Purified water (e.g., Milli-Q® or equivalent)

  • Analytical balance

  • Spatula

  • Glass mortar and pestle

  • Magnetic stirrer and stir bar

  • Graduated cylinder

  • pH meter

  • Sonicator (bath or probe)

Step-by-Step Methodology:

  • Calculate Required Quantities: Determine the total volume of formulation needed based on the number of animals, dose per animal (e.g., 50 mg/kg), and dosing volume (e.g., 10 mL/kg). Always prepare a slight overage (~10-20%) to account for transfer losses.

    • Example: For a 50 mg/kg dose in a 25g mouse at 10 mL/kg, the dose is 1.25 mg/mouse. The dosing volume is 0.25 mL. The final concentration needed is 5 mg/mL.

  • Prepare the Vehicle: Prepare a 0.5% (w/v) solution of Methylcellulose in purified water. This can be done by slowly adding the MC powder to heated water (~60-70°C) while stirring, then allowing it to cool to room temperature to fully hydrate and form a clear, viscous solution.

  • Weigh the Compound: Accurately weigh the required amount of 2-MCA powder using an analytical balance.

  • Pre-wet the Powder (Scientist's Note): This is a critical step to prevent clumping and ensure fine particle dispersion. Add a very small amount of Tween 80 (e.g., 1-2 drops, or ~0.1% of the final volume) to the 2-MCA powder in a glass mortar. Gently triturate (grind) with the pestle to form a smooth, uniform paste. Tween 80 acts as a wetting agent, reducing the interfacial tension between the hydrophobic drug particles and the aqueous vehicle.[8]

  • Incorporate the Vehicle: Slowly add a small portion (~10%) of the 0.5% MC vehicle to the paste in the mortar. Continue to triturate until the paste is smoothly and homogeneously dispersed into the liquid.

  • Transfer and Dilute: Quantitatively transfer the dispersion from the mortar into a larger beaker or vial containing the remaining MC vehicle. Use additional vehicle to rinse the mortar and pestle to ensure complete transfer.

  • Homogenize: Place the beaker on a magnetic stirrer and stir for at least 30-60 minutes. For improved homogeneity and to break down any small agglomerates, sonicate the suspension for 5-10 minutes in a bath sonicator. Avoid excessive sonication which could heat the sample.

  • Final Quality Control:

    • Visual Inspection: The final formulation should be a uniform, milky-white suspension. Check for any large particles or clumps.

    • pH Check: Measure and record the pH. For a weak acid like 2-MCA, the pH will likely be in the acidic range. No adjustment is typically necessary for oral suspensions unless required for stability reasons.

    • Storage: Store in a sealed, labeled container at 2-8°C. Shake vigorously to re-suspend particles uniformly before each use.

Protocol 3.2: Intravenous Injection Formulation (Solubilized with Co-solvents)

This protocol aims to fully dissolve 2-MCA for IV administration, which is essential for safety and bioavailability. Due to its poor water solubility, a co-solvent system is required. A common and generally well-tolerated system for preclinical IV studies is a mixture of PEG 400, Propylene Glycol (PG), and Saline or 5% Dextrose in Water (D5W).[7][9]

Materials & Equipment:

  • 2-Methylcinnamic acid (2-MCA) powder

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Sterile Saline (0.9% NaCl) or D5W

  • Sterile, pyrogen-free vials

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Sterile syringe filters (0.22 µm)

Step-by-Step Methodology:

  • Determine Final Concentration: IV formulations are typically more dilute than oral suspensions. Calculate the required concentration based on the target dose and a low injection volume (e.g., 1-5 mL/kg).

    • Example: For a 10 mg/kg dose in a 25g mouse at 5 mL/kg, the dose is 0.25 mg/mouse. The injection volume is 0.125 mL. The final concentration needed is 2 mg/mL.

  • Solubility Testing (Scientist's Note): Before preparing the bulk formulation, it is crucial to perform a small-scale solubility test. Attempt to dissolve the target concentration of 2-MCA in various co-solvent mixtures to find one that results in a clear solution. A good starting point is a vehicle composition of 40% PEG 400, 10% PG, and 50% Saline. The organic solvents disrupt the hydrogen bonding network of water, reducing its polarity and allowing for the solubilization of lipophilic compounds.[10]

  • Prepare the Formulation: a. Accurately weigh the required amount of 2-MCA and place it in a sterile vial. b. Add the required volume of PEG 400 to the vial. c. Vortex and sonicate the mixture until the 2-MCA is fully dissolved. This may require gentle warming (e.g., in a 37°C water bath). d. Add the required volume of Propylene Glycol and vortex to mix. e. Finally, add the sterile saline or D5W dropwise while vortexing to prevent precipitation.

  • Final Quality Control & Sterilization:

    • Visual Inspection: The final solution MUST be perfectly clear and free of any visible particulates. If any precipitation or cloudiness occurs, the formulation is not suitable for IV injection and the co-solvent ratio must be re-optimized (e.g., by increasing the percentage of organic solvents).

    • pH Check: Measure the pH. If necessary for stability or tolerability, the pH can be adjusted with dilute NaOH or HCl, but this may risk precipitation. For weak acids, solubilization is often improved at a higher pH where the molecule is ionized.[11]

    • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile, pyrogen-free vial. This is a mandatory step for all IV preparations to remove any potential microbial contamination.

    • Storage: Store at room temperature or 2-8°C as determined by stability studies. Warm to room temperature before injection if refrigerated.

Overall Formulation & Dosing Workflow

The following diagram outlines the complete process from compound receipt to animal dosing.

G cluster_1 Phase 1: Pre-Formulation cluster_2 Phase 2: Formulation Development cluster_3 Phase 3: Dosing & Study a Receive & Characterize 2-Methylcinnamic Acid (Purity, Identity) b Review Physicochemical Properties (Table 1) a->b c Select Route & Calculate Target Concentration b->c d Select Formulation Strategy (Suspension vs. Solution) c->d e Execute Formulation Protocol (e.g., Protocol 3.1 or 3.2) d->e f Perform QC Checks (Clarity, pH, Homogeneity) e->f g Prepare Dosing Syringes (Re-suspend if needed) f->g h Administer to Animals (PO Gavage or IV Injection) g->h i Record Observations & Collect Samples h->i

Sources

Hydrolysis of 2-Methylcinnamic acid esters

Expected Outcome: Yields are typically very high, often exceeding 95%. [12]

Protocol 2: Acid-Catalyzed Hydrolysis

This method is useful for substrates that are sensitive to strong bases.

Materials & Reagents:

  • Methyl 2-methylcinnamate (or other alkyl ester)

  • Sulfuric acid (H₂SO₄), concentrated

  • Dioxane or Tetrahydrofuran (THF) (optional, as co-solvent)

  • Water (deionized)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate or Diethyl ether (for extraction)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Standard glassware for reflux and extraction

Procedure:

  • Reaction Setup: To a round-bottom flask, add the 2-methylcinnamic acid ester (1.0 eq) and a large excess of water (e.g., 10-20 equivalents). If solubility is an issue, a co-solvent like dioxane can be used.

  • Addition of Acid: Slowly add concentrated sulfuric acid (0.2 - 0.5 eq) to the mixture while stirring.

  • Hydrolysis: Heat the mixture to reflux (100°C) and maintain for several hours (4-12 h). The reaction is significantly slower than saponification. Monitor progress by TLC.

  • Work-Up: Cool the reaction mixture to room temperature. If a co-solvent was used, remove it via rotary evaporation.

  • Extraction: Extract the aqueous mixture several times with an organic solvent like ethyl acetate or diethyl ether. Causality Note: The neutral carboxylic acid product will partition into the organic layer, while the inorganic acid catalyst remains in the aqueous layer.

  • Washing: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize and remove any remaining acid catalyst. Be cautious of CO₂ evolution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methylcinnamic acid.

Purification (for all methods): The crude product obtained from any method can be purified by recrystallization, typically from an ethanol/water mixture or a suitable organic solvent, to yield a pure crystalline solid. [15]

Data Summary and Method Comparison

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)Enzymatic Hydrolysis
Reversibility Reversible [4]Irreversible Reversible (but can be driven to completion)
Typical Yield Moderate to GoodExcellent (>95%) [14]Good to Excellent
Reaction Rate Slow (hours)Fast (minutes to hours) [14]Moderate (hours to days) [13]
Conditions Harsh (strong acid, heat)Harsh (strong base, heat)Mild (neutral pH, moderate temp)
Work-Up Liquid-liquid extractionPrecipitation by acidification [15]Enzyme filtration, extraction
Key Advantage Useful for base-sensitive moleculesHigh yield and fast reactionHigh selectivity, environmentally friendly
Key Disadvantage Reversible, slow, requires excess waterRequires stoichiometric base, harshSlower, enzyme cost/stability

References

  • Khan Academy. (2019). Mechanism of ester hydrolysis. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Google Patents. (n.d.). JPS60169437A - Method for hydrolyzing cinnamic acid esters.
  • Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. Retrieved from [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [Link]

  • Google Patents. (n.d.). US5939581A - Processes for preparing hydrocinnamic acid.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Cinnamic acid. Retrieved from [Link]

  • Ruwizhi, N., & Aderibigbe, B. A. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International journal of molecular sciences, 21(16), 5712. Retrieved from [Link]

  • Google Patents. (n.d.). EP 0240138 A1 - Preparation of cinnamic acids.
  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Retrieved from [Link]

  • Jasud, J., Walunj, S., & Kulkarni, P. (2022). Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. Asian Journal of Chemistry, 34(7), 1773-1776. Retrieved from [Link]

  • Sciencemadness.org. (2023). Preparation of alpha methylcinnamic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4. Preparation of esters derived from cinnamic acid through the Claisen-Schmidt condensation reaction, followed by alkaline hydrolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Lipase-catalyzed esterification of cinnamic acid and oleyl alcohol in organic solvent media. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. Retrieved from [Link]

  • MDPI. (n.d.). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Retrieved from [Link]

  • NIH. (n.d.). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some esters of cinnamic acid and evaluation of their in vitro antidiabetic and antioxidant properties. Retrieved from [Link]

  • SciELO. (2006). Lipase Catalyzed Ester Synthesis for Food Processing Industries. Retrieved from [Link]

  • Tennessee Academy of Science. (n.d.). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Retrieved from [Link]

  • Research, Society and Development. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Retrieved from [Link]

  • PubMed. (n.d.). Enzymatic synthesis of cinnamic acid derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Enzymatic Assay Method for Evaluating the Lipase Activity in Complex Extracts from Transgenic Corn Seed. Retrieved from [Link]

  • The Pharma Innovation Journal. (2019). Cinnamic acid derivatives. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Guide: Solubilization of 2-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Challenge

2-Methylcinnamic acid (2-MCA) presents a classic "brick dust" challenge in aqueous media.[1][2] As a lipophilic carboxylic acid (LogP


 2.6, 

4.5), it exists in a protonated, insoluble state at acidic pH.[1] While the ionized salt form is soluble, the hydrophobic 2-methylphenyl moiety drives aggregation even at neutral pH, leading to metastable solutions that often precipitate ("crash out") during biological assays.[1]

This guide provides three validated workflows to solubilize 2-MCA for aqueous buffers (PBS, HEPES, Tris), prioritizing assay compatibility and stability.

Module 1: The pH-Switch Strategy (Salt Formation)

Best for: High-concentration stocks where organic solvents (DMSO) must be avoided.[1][2] Mechanism: Converting the acid to its sodium or potassium salt increases solubility by orders of magnitude.[2]

The Science

At pH levels 2 units above the


 (i.e., pH > 6.5), 2-MCA is >99% deprotonated.[1] However, simply adding it to a pH 7.4 buffer is often insufficient because the dissolution rate of the solid crystal lattice is kinetically slow. You must "overshoot" the pH to dissolve, then back-titrate.[1][2]
Protocol: Preparation of 50 mM Aqueous Stock
  • Weighing: Weigh 8.1 mg of 2-Methylcinnamic acid (MW: 162.19 g/mol ) into a 1.5 mL microcentrifuge tube.

  • Alkaline Dissolution: Add 900 µL of ultrapure water. The powder will not dissolve.[1][2]

  • Titration: Add 1 M NaOH in 5 µL increments, vortexing vigorously between additions.

    • Observation: The solution will turn clear once the equimolar ratio of Base:Acid is reached.

  • Stabilization: Add 100 µL of 10x concentrated buffer (e.g., 10x PBS) to buffer the system.

  • pH Adjustment: Check pH. If > 8.0, carefully lower with dilute HCl.[1][2] Caution: If you drop below pH 5.5, the compound will immediately precipitate.

Module 2: The Cosolvent Dilution Method (DMSO/Ethanol)

Best for: High-throughput screening (HTS) and cell-based assays.[1][2] Mechanism: "Like dissolves like."[1][2] A highly concentrated organic stock is diluted into the aqueous buffer.[1][2]

The "Crash-Out" Trap

A common failure mode is the "Solvent Shift." When a droplet of DMSO stock hits the water, the DMSO diffuses away instantly, leaving the hydrophobic 2-MCA molecules "naked" in water.[1] If the local concentration exceeds the solubility limit before mixing occurs, micro-precipitates form that may not re-dissolve.

Validated Dilution Protocol

Goal: 100 µM final concentration in Assay Buffer (0.5% DMSO final).

  • Master Stock: Prepare a 20 mM stock solution in 100% anhydrous DMSO. (Clear, stable at -20°C).[1][2]

  • Intermediate Dilution (The Critical Step):

    • Do NOT pipette 20 mM stock directly into the cell culture well.[2]

    • Prepare a 2x Working Solution (200 µM) in buffer.

    • Technique: Place the buffer in a vortexing tube.[2] While vortexing, inject the DMSO stock sub-surface (into the liquid, not on the wall).

  • Final Addition: Add the 2x Working Solution to your cells/assay volume 1:1.

Data: Cosolvent Limits in Biological Assays
Assay TypeMax Recommended DMSO %Reason for Limit
Enzymatic (Cell-free) 1.0% - 5.0%Enzyme denaturation / unfolding.[1][2]
Immortalized Cell Lines 0.1% - 0.5%Membrane permeabilization; cytotoxicity.[1][2]
Primary/Stem Cells < 0.1%High sensitivity to differentiation triggers.[1][2]
In vivo (Mice/Rats) 5% - 10% (with PEG)Hemolysis risk; pain at injection site.[1][2]

Module 3: Cyclodextrin Complexation (The "Gold Standard")

Best for: In vivo studies or sensitive cell lines where DMSO is toxic.[2] Mechanism: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex.[1][2] The hydrophobic phenyl ring of 2-MCA sits inside the CD cavity, while the hydrophilic exterior interacts with water.[1]
Protocol: 1:1 Molar Inclusion Complex
  • Calculate: For every 1 mole of 2-MCA, use 2-3 moles of HP-

    
    -CD.[1][2]
    
    • Example: To dissolve 16 mg (0.1 mmol) of 2-MCA, use ~280 mg (0.2 mmol) of HP-

      
      -CD (MW ~1400).[1][2]
      
  • Solubilize Host: Dissolve the HP-

    
    -CD in 90% of the final volume of water/buffer.[1][2] Ensure it is clear.
    
  • Add Guest: Add the 2-MCA solid to the CD solution.

  • Energy Input: The complexation is not instant.[1][2]

    • Method A (Fast): Sonicate for 20 minutes at 40°C.

    • Method B (Gentle): Stir overnight at room temperature.

  • Filter: Pass through a 0.22 µm PVDF filter to remove any uncomplexed solid.[1][2]

Troubleshooting & Logic Flow

Decision Tree: Choosing Your Method

Use the following logic map to select the correct solubilization strategy for your experiment.

G Start Start: 2-MCA Solid Q1 Is DMSO/Ethanol allowed in assay? Start->Q1 Q2 Is the target concentration > 1 mM? Q1->Q2 Yes Q3 Is pH > 7.0 permitted? Q1->Q3 No (Toxic) DMSO_Route Use Module 2: DMSO Stock + Dilution Q2->DMSO_Route No (<1mM) Salt_Route Use Module 1: pH Adjustment (NaOH) Q2->Salt_Route Yes (>1mM) Q3->Salt_Route Yes CD_Route Use Module 3: Cyclodextrin Complex Q3->CD_Route No (Acidic/Neutral strict)

Caption: Logical workflow for selecting the optimal solubilization method based on assay constraints.

FAQ: Common Issues

Q: My solution was clear, but precipitated after 2 hours at 4°C. Why? A: You likely created a supersaturated solution. 2-MCA has temperature-dependent solubility.[1][2] Cooling the solution lowers the kinetic energy, allowing the hydrophobic rings to stack and crystallize. Fix: Store stocks at room temperature if used same-day, or re-warm/sonicate frozen stocks before use.

Q: Can I use ethanol instead of DMSO? A: Yes, but Ethanol is more volatile.[1][2] Evaporation can change the concentration of your stock over time.[2] Ethanol is also generally more cytotoxic than DMSO at equivalent percentages in some cell lines.[1][2]

Q: I need to inject this into a mouse. What is the formulation? A: Do not use 100% DMSO. A standard vehicle for hydrophobic acids is: 5% DMSO + 40% PEG-400 + 55% Saline. Alternatively, use the Module 3 (Cyclodextrin) method, which is the most biocompatible for parenteral administration.[1]

References

  • PubChem. 2-Methylcinnamic acid (Compound).[1][2] National Library of Medicine.[1][2] [Link]

  • Verheijen, M., et al. (2019).[1][2] DMSO toxicity in cell culture: A systematic review. [Link] (Generalized reference for DMSO limits in assays).[1][2]

  • Uekama, K., et al. (1979).[1][2][3] Inclusion complexes of cyclodextrins with cinnamic acid derivatives.[2][3][4] Chemical & Pharmaceutical Bulletin.[1][2][3] [Link]

  • Liang, G., et al. (2016).[1][2][5] Interaction of cinnamic acid derivatives with

    
    -cyclodextrin in water.[1][2] Food Chemistry.[1][2]
    [Link]
    

Sources

Preventing precipitation of 2-Methylcinnamic acid in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: 2MCA-SOL-001 Assigned Specialist: Senior Application Scientist, Cell Culture Division[1][2]

Executive Summary: The Physicochemical Challenge

You are likely encountering precipitation because 2-Methylcinnamic acid (2-MCA) presents a classic "hydrophobic crash" scenario.[1][2]

  • The Chemistry: 2-MCA is a lipophilic carboxylic acid (LogP ~2.6, pKa ~4.8).[1][2]

  • The Conflict: In its stock solvent (DMSO or Ethanol), it is fully dissolved.[3][4] When introduced to aqueous cell culture media (pH 7.4), two things happen simultaneously:

    • Polarity Shock: The solvent environment shifts from non-polar to polar, forcing hydrophobic molecules to aggregate.

    • Ionization Lag: While 2-MCA should be soluble as an anion at pH 7.4 (since pH > pKa), the kinetics of precipitation often outpace the kinetics of ionization. If the local concentration exceeds the solubility limit before the molecule can ionize, stable crystals form that will not re-dissolve.

This guide provides the protocols to overcome these barriers.

Module 1: Preparation of Master Stocks

Core Principle: Never attempt to dissolve 2-MCA directly into water or media.[1][2] You must create a high-concentration organic master stock.[1][2]

Solvent Selection Matrix
SolventSolubility RatingCell CompatibilityRecommendation
DMSO (Dimethyl Sulfoxide) Excellent (>100 mM) Good (< 0.5% v/v)Primary Choice. Low volatility, high solvency.[1][2]
Ethanol (100%) GoodModerate (< 0.5% v/v)Secondary Choice. Evaporates rapidly; can cause "skin" formation on media surface.[1][2]
PBS / Water Very PoorExcellentDo Not Use for stock preparation.[1][2]
Protocol: Creating a 100 mM Stock
  • Weighing: Weigh the 2-MCA powder in a glass vial (avoid plastics that may leach plasticizers in DMSO).

  • Dissolution: Add sterile-filtered DMSO (Grade: Cell Culture Tested) to achieve 100 mM.

    • Calculation: MW of 2-MCA is ~162.19 g/mol .[1][2] To make 10 mL of 100 mM stock, dissolve 162.2 mg in 10 mL DMSO.

  • Mixing: Vortex vigorously until the solution is completely clear.

  • Sterilization: If the powder was not sterile, pass the DMSO stock through a 0.2 µm PTFE or Nylon syringe filter .

    • Warning: Do not use Cellulose Acetate (CA) filters; DMSO dissolves them.[2]

Module 2: The "Safe Dilution" Protocol

Core Directive: The way you mix the stock into the media is more important than the concentration itself.

Step-by-Step Workflow
  • Pre-Warm Media: Ensure your culture media (DMEM/RPMI) is at 37°C .[2] Cold media accelerates precipitation.[2]

  • Serum is Key: Ensure media contains at least 5-10% Fetal Bovine Serum (FBS).[1][2]

    • Mechanism:[1][5] Serum albumin acts as a "molecular chaperone," binding hydrophobic drugs and preventing crystal nucleation.[2]

  • The "Subsurface Injection" Technique:

    • Fill a tube with the desired volume of media.[6]

    • Immerse the pipette tip containing your DMSO stock below the surface of the media.

    • Expel the stock quickly while simultaneously vortexing or swirling the tube.

    • DO NOT drop the stock onto the static surface of the media. This creates a high-concentration film that instantly crystallizes.[1][2]

Visual Workflow (DOT Diagram)

SafeDilution Start Start: 100mM DMSO Stock Method Addition Method Start->Method Media Prepare Media (37°C + 10% FBS) Media->Method Wrong Drop on Surface Method->Wrong Static Right Subsurface Injection with Vortexing Method->Right Kinetic ResultFail Precipitation (Cloudy) Wrong->ResultFail ResultPass Clear Solution (Albumin Bound) Right->ResultPass

Caption: Figure 1. Kinetic vs. Static addition methods determine solubility outcomes.

Module 3: Advanced Troubleshooting (The "Crash" Matrix)

If you follow the standard protocol and still see crystals, consult this diagnostic matrix.

Diagnostic Decision Tree

Troubleshooting Problem Precipitate Observed CheckConc Is Final Conc > 200µM? Problem->CheckConc HighConc Exceeds Solubility Limit CheckConc->HighConc Yes LowConc Conc is Safe (<100µM) CheckConc->LowConc No Action1 Use Cyclodextrin (HP-β-CD) HighConc->Action1 CheckMicro Microscopy Check LowConc->CheckMicro Crystals Needle-like Crystals CheckMicro->Crystals Sharp Edges Debris Amorphous Debris CheckMicro->Debris Fuzzy Action2 Pre-dilute in 100% Serum then add media Crystals->Action2 Action3 Filter Media (0.2µm) Protein Aggregates Debris->Action3

Caption: Figure 2. Diagnostic logic for identifying the root cause of turbidity.

The "Salt Switch" (Alternative Method)

If the DMSO method fails, you can chemically convert 2-MCA to its sodium salt, which is water-soluble.[1]

  • Dissolve 2-MCA in a small volume of Ethanol.

  • Add an equimolar amount of NaOH (Sodium Hydroxide).[2]

  • Evaporate the Ethanol.[2]

  • Dissolve the resulting powder in PBS.

  • Caution: This alters the pH.[2] Check the final pH of your media carefully.

Module 4: Frequently Asked Questions (FAQs)

Q1: My cells are dying. Is it the precipitate or the DMSO?

  • Answer: It could be both.

    • DMSO Toxicity: Most cell lines tolerate 0.5% DMSO.[2][7] Sensitive lines (primary neurons, stem cells) may require < 0.1%.[2] Always run a "Vehicle Control" (Media + DMSO only) to rule this out.[2]

    • Crystal Toxicity: Precipitated crystals can physically damage cell membranes ("needle effect") or cause false positives in MTT/LDH assays by interfering with optical density readings.[2]

Q2: Can I use Cyclodextrins?

  • Answer: Yes, this is the "Gold Standard" for difficult compounds. Use Hydroxypropyl-beta-cyclodextrin (HP-β-CD) .[1][2]

    • Protocol: Prepare a 10-20% (w/v) stock of HP-β-CD in PBS.[1][2] Use this solution to dilute your 2-MCA stock instead of pure media.[1][2] The cyclodextrin forms a soluble inclusion complex with the 2-MCA.

Q3: Can I sonicate the media to dissolve the crystals?

  • Answer: NO. Sonicating media containing serum will denature the proteins (albumin/growth factors), rendering the media useless. If crystals form in the final media, you must discard it and restart with a better mixing technique.

References

  • Sigma-Aldrich. 2-Methylcinnamic acid, predominantly trans, 99% Product Specification.[1][2] (Retrieved 2026).[2][8] Link[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 637817, alpha-Methylcinnamic acid.[1][2] PubChem Database.[2] Link

  • BenchChem. Technical Support Center: Cinnamic Acid in Cell Culture Media.[2][9] (2025).[2][9][10] Link

  • ResearchGate. Discussions on Solubilizing Hydrophobic Cinnamic Acid Derivatives in MS and Cell Culture Media. (2016).[2][8] Link

  • LifeTein. DMSO Usage in Cell Culture: Protocols and Toxicity Limits. (2023).[2][7][8] Link

Sources

Removal of unreacted benzaldehyde from synthesis mixture

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: BZ-REM-001 Status: Active Agent: Senior Application Scientist Subject: Advanced Protocols for the Removal of Unreacted Benzaldehyde

Introduction: The "Sticky" Electrophile

You are likely here because benzaldehyde (


) is persisting in your crude mixture despite standard workups. This is a common bottleneck in organic synthesis (e.g., reductive aminations, Wittig reactions, aldol condensations). Benzaldehyde is problematic because:
  • High Boiling Point: At 178°C, it does not rotovap off easily.

  • Oxidative Instability: It rapidly autoxidizes to benzoic acid, complicating purification.

  • Lipophilicity: It "smears" on silica gel, often co-eluting with products of similar polarity.

This guide treats your purification challenge as a technical support ticket, offering modular solutions based on your specific synthesis constraints.

Module 1: The Chemical Wash (Bisulfite Protocol)

Best For: Stable products (non-aldehydes/ketones) on >100 mg scale. Mechanism: Nucleophilic attack of bisulfite ion (


) on the carbonyl carbon to form a water-soluble sulfonate adduct.
The Protocol (The "Brindle" Modification)

Standard aqueous washes often fail because the lipophilic benzaldehyde never contacts the hydrophilic bisulfite effectively.

Step-by-Step Workflow:

  • Dilution: Dissolve your crude mixture in a water-miscible solvent (Methanol or THF are ideal).[1] Do not use pure DCM or Ether yet.

  • Reagent Addition: Add 1.5 - 2.0 equivalents of freshly prepared saturated aqueous Sodium Bisulfite (

    
    ).
    
  • The Shake: Shake vigorously for 30–60 seconds. The miscible solvent ensures the benzaldehyde contacts the bisulfite.

  • Phase Creation: Now, add your non-polar extraction solvent (e.g., Ethyl Acetate or Hexanes) AND a significant volume of water.

  • Separation: The layers will separate. The benzaldehyde-bisulfite adduct resides in the aqueous layer. Your product remains in the organic layer.

Troubleshooting (Q&A)

Q: A white solid formed between my layers. What is it? A: That is the bisulfite adduct precipitating out. This happens if your aqueous layer is too saturated or your organic layer is too non-polar (like pure hexanes). Fix: Filter the entire biphasic mixture through a sintered glass funnel or Celite to remove the solid, then separate the liquid layers.

Q: My product yield is low. Did I lose it? A: If your product contains a sterically accessible carbonyl or imine, it may have formed an adduct. Fix: The reaction is reversible. Take the aqueous layer, adjust pH to >12 with NaOH, and extract with ether. The adduct will collapse, returning the organic carbonyl.

Visualization: Bisulfite Extraction Logic

BisulfiteExtraction Start Crude Mixture (Benzaldehyde + Product) Solvent Dissolve in Methanol/THF Start->Solvent Bisulfite Add Sat. NaHSO3 (Vigorous Shake) Solvent->Bisulfite Homogeneous Phase Partition Add Water + EtOAc (Create Biphasic System) Bisulfite->Partition Sep Phase Separation Partition->Sep AqLayer Aqueous Layer (Ph-CH(OH)SO3Na) Sep->AqLayer Waste OrgLayer Organic Layer (Purified Product) Sep->OrgLayer Keep

Caption: The "Brindle" modification uses a miscible solvent first to ensure kinetic contact between the lipophilic aldehyde and the inorganic bisulfite.

Module 2: Solid-Supported Scavengers

Best For: High-value intermediates, late-stage pharmaceuticals, or small scale (<100 mg). Mechanism: Covalent bonding. A polymer-supported amine or hydrazine attacks the aldehyde, tethering it to the solid bead. Filtration removes the bead.

Recommended Resins
Resin TypeFunctional GroupReactivityNotes
PS-TsNHNH2 TosylhydrazideHighForms stable hydrazones.[1] Best for stubborn aldehydes.
PS-Trisamine Primary AmineModerateForms Schiff bases. Good general purpose.
Si-Amine Silica-bound AmineModerateFaster kinetics than polymer, but pH sensitive.
The Protocol
  • Stoichiometry: Add 2–4 equivalents of resin relative to the estimated residual benzaldehyde.

  • Solvent: Use DCM, THF, or Ethanol. Avoid Acetone or Ketones (they will compete).

  • Incubation: Shake or stir gently at Room Temperature for 1–4 hours.

    • Tip: Add a drop of Acetic Acid to catalyze Schiff base formation.

  • Filtration: Filter through a fritted syringe or Büchner funnel. Rinse resin with solvent.

  • Result: Filtrate contains product; benzaldehyde stays on the resin.

Troubleshooting (Q&A)

Q: The reaction is too slow. A: Schiff base formation is equilibrium-driven and acid-catalyzed. Fix: Add 1% Acetic Acid or heat the mixture to 40°C (if resin stability permits). Ensure you are using a swelling solvent (DCM/THF) if using Polystyrene (PS) resins.

Module 3: Distillation & Azeotropes

Best For: Large scale (>10g) or thermally stable oils.

Vacuum Distillation Data

Benzaldehyde boils at 178°C (atm). You must reduce pressure to avoid decomposition.

  • 10 mmHg: ~62°C

  • 1 mmHg: ~40°C

Azeotropic Removal (The "Steam" Trick)

Benzaldehyde forms a positive azeotrope with water.

  • Protocol: If your product is water-insoluble and stable to 100°C, suspend the mixture in water and distill. The distillate will carry over the benzaldehyde (approx. 30% benzaldehyde in vapor) well below its boiling point.

  • Modern Twist: Use a Kugelrohr apparatus. It prevents "bumping" and allows gentle gradient heating under high vacuum.

Module 4: Chromatography Troubleshooting

Best For: When the above chemical methods are incompatible with your product.

The Problem: Benzaldehyde streaks on silica and is UV active, often masking product spots.

The Solution:

  • Change the Stationary Phase: Use Amine-functionalized Silica . The basic amine groups on the silica will interact with the aldehyde (retarding its Rf) while allowing non-acidic products to pass quickly.

  • Oxidation Strategy: Deliberately oxidize the crude mixture (e.g., air bubbling or mild oxidant) to convert Benzaldehyde -> Benzoic Acid. Benzoic acid is much more polar and will stick to the baseline of a silica column or can be removed with a basic wash.

Visualization: Scavenger vs. Wash Decision Tree

DecisionTree Start Impurity: Benzaldehyde Scale Scale? Start->Scale Large > 5 grams Scale->Large Small < 100 mg Scale->Small Distill Vacuum Distillation Large->Distill Thermally Stable Bisulfite Bisulfite Wash (Brindle Protocol) Large->Bisulfite Thermally Labile Scavenge Resin Scavenger (PS-TsNHNH2) Small->Scavenge High Value/Speed Small->Bisulfite Standard Lab

Caption: Decision matrix for selecting the optimal purification route based on scale and thermal stability.

References
  • Boucher, M. M., et al. (2017).[1] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[1][2][3] Organic Process Research & Development.[1] (The "Brindle" Protocol).[1]

  • Biotage. (2016).[4] Metal Scavenging Screening Kit Product Manual & User Guide. (Contains protocols for Si-Trisamine and functionalized silica usage).

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals, 8th Edition. Butterworth-Heinemann. (Standard reference for physical properties and azeotropes).

  • University of Rochester. (n.d.). Workup: Aldehydes - Department of Chemistry.

Sources

Technical Support Center: Identification of Impurities in Crude 2-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis and purification of 2-Methylcinnamic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with product purity during their experiments. As a key intermediate in various synthetic pathways, the purity of 2-Methylcinnamic acid is paramount to ensuring the desired outcome, safety, and efficacy of the final product.[1] This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established analytical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purity of crude 2-Methylcinnamic acid.

Q1: What are the most likely impurities in my crude 2-Methylcinnamic acid?

A: Impurities in crude 2-Methylcinnamic acid typically fall into three categories[2]:

  • Process-Related Impurities: These are derived from the synthetic route used. Common examples include unreacted starting materials (e.g., 2-methylbenzaldehyde, propionic anhydride, or methyl propionate), reagents, and catalysts.

  • By-products: These are formed from side reactions occurring during synthesis. For instance, condensation reactions like the Perkin or Claisen condensation can yield unwanted secondary products.[3]

  • Isomeric Impurities: The most common isomeric impurity is the cis-(Z)-2-Methylcinnamic acid. The trans-(E) isomer is generally more thermodynamically stable and is the expected product, but reaction conditions can lead to the formation of the cis isomer.[4] Positional isomers (e.g., 3- or 4-Methylcinnamic acid) could also be present if the starting materials were not pure.[5]

Q2: I've just synthesized a batch of 2-Methylcinnamic acid. What is the first analytical step I should take to assess its purity?

A: The most effective initial step is to run a High-Performance Liquid Chromatography (HPLC) analysis with a UV detector.[6][7] An HPLC chromatogram provides a rapid and quantitative assessment of the number of components in your sample and their relative abundance. A single, sharp peak indicates high purity, whereas multiple peaks suggest the presence of impurities. This technique is more informative than Thin-Layer Chromatography (TLC) for an initial quantitative assessment.[8]

Q3: The melting point of my product is 170-173°C, which is lower and broader than the reported 174-176°C. What does this indicate?

A: A depressed and broad melting point range is a classic indicator of an impure compound. Impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces. The literature value for predominantly trans-2-Methylcinnamic acid is approximately 174-176°C. Your result strongly suggests the presence of one or more of the impurities mentioned in Q1.

Q4: My initial analysis suggests an isomer is present. How can I definitively differentiate between the cis-(Z) and trans-(E) isomers of 2-Methylcinnamic acid?

A: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for this. The key is the coupling constant (J-value) between the two vinyl protons on the acrylic acid moiety.

  • For the trans isomer , these protons are far apart, resulting in a large coupling constant, typically in the range of J = 15-18 Hz.[8]

  • For the cis isomer , the protons are closer, leading to a smaller coupling constant, usually around J = 11-13 Hz. This difference provides a clear and unambiguous structural assignment.

Part 2: In-Depth Troubleshooting Guide

This section provides structured workflows for addressing specific experimental problems.

Problem: An unknown peak is observed in my HPLC chromatogram.

An unexpected peak in your HPLC analysis requires a systematic approach to identify its structure and origin.

Workflow for Impurity Identification

G cluster_0 Initial Observation cluster_1 Data Gathering cluster_2 Hypothesis Generation cluster_3 Structural Confirmation A Unknown Peak in HPLC Chromatogram B Analyze with HPLC-DAD/UV Collect UV-Vis Spectrum A->B Step 1 C Run HPLC-MS Obtain Mass (m/z) B->C Step 2 D Compare UV to Standard (e.g., 2-methylbenzaldehyde) C->D Step 3 E Compare Mass to Potential Impurities (Isomers, By-products) C->E Step 3 F Isolate Impurity via Prep-HPLC or Column Chromatography E->F If mass is inconclusive or isolation needed G Perform NMR Spectroscopy (¹H, ¹³C, COSY) F->G Step 4 H Confirm Structure G->H Step 5

Caption: Workflow for identifying an unknown chromatographic peak.

Step-by-Step Causality and Protocol:

  • Initial Assessment (HPLC-DAD/UV): The first step is to gather as much information as possible from your existing HPLC system.

    • Why: The UV-Vis spectrum of the impurity, obtained using a Diode Array Detector (DAD), provides information about its chromophore. For example, if the impurity's spectrum resembles that of 2-methylbenzaldehyde, it strongly suggests it is unreacted starting material. The conjugated system in 2-Methylcinnamic acid gives a characteristic UV absorbance around 270 nm.[9]

    • Protocol: Run your sample on an HPLC system equipped with a DAD. Compare the UV spectrum of the unknown peak to the spectrum of your product and any available standards of potential impurities.

  • Mass Analysis (LC-MS): The next critical step is to determine the molecular weight of the impurity.

    • Why: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) provides the mass-to-charge ratio (m/z) of the unknown compound, which is a fundamental piece of identifying information.[10] This allows you to quickly determine if the peak corresponds to an isomer (same mass as the product), a starting material, or a by-product (different mass).

    • Protocol: Inject the crude sample into an LC-MS system. The mass spectrometer will provide the molecular weight of each eluting peak.

  • Data Interpretation & Hypothesis: Compare the obtained mass with a table of potential impurities.

    Table 1: Common Potential Impurities and Their Molecular Weights

    Compound Name Source Molecular Weight ( g/mol ) Expected [M+H]⁺
    2-Methylcinnamic Acid Product 162.19 163.07
    cis-(Z)-2-Methylcinnamic Acid Isomer 162.19 163.07
    2-Methylbenzaldehyde Starting Material 120.15 121.06
    Propionic Acid Reagent/By-product 74.08 75.04

    | Self-condensation product | By-product | Varies | Varies |

  • Structural Confirmation (NMR): If the impurity's identity is not obvious from MS data (e.g., it is an isomer), isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is required for definitive structural elucidation.[11][12]

    • Why: NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structure determination and differentiation between isomers.

    • Protocol: Isolate the impurity using preparative HPLC or flash column chromatography.[13] Dissolve the purified fraction in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

Problem: My product fails to crystallize or yields an oil after workup.

This issue is almost always caused by a high concentration of impurities that inhibit the formation of a stable crystal lattice.

Troubleshooting Workflow

G A Crude Product is an Oil or Fails to Crystallize B Run Analytical TLC/HPLC to Assess Impurity Profile A->B C High Impurity Content (>10%)? B->C Yes E Low Impurity Content (<10%)? B->E No D Purify via Flash Column Chromatography C->D G Combine Purified Fractions and Evaporate Solvent D->G F Attempt Recrystallization with Different Solvent Systems E->F H Obtain Solid Product F->H Success G->H

Caption: Decision tree for troubleshooting product crystallization.

Detailed Purification Protocol: Flash Column Chromatography

This technique is highly effective for separating compounds with different polarities.[13]

  • Rationale: 2-Methylcinnamic acid is a polar molecule due to its carboxylic acid group. Most common impurities, such as unreacted aldehyde, will have a different polarity, allowing for separation on a silica gel column.

  • Step-by-Step Protocol:

    • Select a Solvent System: Use TLC to determine an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate. You are looking for a solvent system that gives your product an Rf value of ~0.3-0.4 and separates it well from all impurity spots.

    • Prepare the Column: Pack a glass column with silica gel, using the chosen mobile phase as the eluent.

    • Load the Sample: Dissolve your crude oily product in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane if solubility is an issue) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

    • Elute the Column: Begin running the mobile phase through the column, collecting fractions in test tubes.

    • Monitor Elution: Monitor the fractions by TLC to identify which ones contain your pure product.

    • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid 2-Methylcinnamic acid.

References

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]

  • Veeprho. Cinnamic Acid Impurities and Related Compound. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Available at: [Link]

  • PharmaTutor. (2018). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. Available at: [Link]

  • Luu, T., et al. (2024). Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Wikipedia. Cinnamic acid. Available at: [Link]

  • Sharma, P., et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Sciencemadness.org. (2023). preparation of alpha methylcinnamic acid. Available at: [Link]

  • Mphahlele, M. J. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules. Available at: [Link]

  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education. Available at: [Link]

  • International Journal of ChemTech Research. (2017). Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. Available at: [Link]

  • Pharmaffiliates. cinnamic acid and its Impurities. Available at: [Link]

  • ResearchGate. (2021). Comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid. Available at: [Link]

  • International Journal of ChemTech Research. (2017). Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. Available at: [Link]

  • ResearchGate. (2019). Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma. Available at: [Link]

  • bioRxiv. (2024). Study of the molecular and spatial structure of trans-cinnamic acid isolated from the hairy root culture of Scutellaria baicalen. Available at: [Link]

  • Google Patents. Method for obtaining high-purity cinnamic acid.

Sources

Technical Support Center: Synthesis of High-Purity Cinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cinnamic acid and its derivatives are crucial building blocks in the pharmaceutical, fragrance, and polymer industries.[1] Achieving high purity is paramount, as even minor impurities can significantly impact the efficacy, safety, and stability of the final product. Byproduct formation during synthesis is a primary challenge that researchers face. This technical support guide provides in-depth troubleshooting advice, optimization protocols, and answers to frequently asked questions to help you minimize byproduct formation and maximize the yield of high-purity cinnamic acid.

This center is structured to address specific issues encountered during the most common synthetic routes: the Perkin reaction, the Claisen-Schmidt condensation, and the Heck reaction.

General FAQs

Q1: What are the most common laboratory methods for synthesizing cinnamic acid?

A1: The three most prevalent methods for synthesizing cinnamic acid and its derivatives are the Perkin reaction, the Knoevenagel condensation (including the Doebner modification), and the palladium-catalyzed Heck reaction.[2] Each pathway offers distinct advantages regarding starting materials and reaction conditions but also presents unique challenges in controlling side reactions.[2]

Q2: Why is it critical to use purified reagents, especially benzaldehyde?

A2: Benzaldehyde is susceptible to oxidation in the presence of air, forming benzoic acid.[2] This impurity can interfere with the reaction and complicate purification. Using freshly distilled or high-purity benzaldehyde is a critical first step in preventing a common source of contamination.

Troubleshooting Guide 1: The Perkin Reaction

The Perkin reaction is a classic method that involves the condensation of an aromatic aldehyde (like benzaldehyde) with an acid anhydride (typically acetic anhydride) using a weak base, such as sodium or potassium acetate, as a catalyst.[2] It requires high temperatures, often around 180°C, and extended reaction times.[1][2]

Q: I'm observing a dark, tar-like or resinous substance in my Perkin reaction. What is causing this and how can I prevent it?

A: The formation of dark, resinous materials is a frequent issue in high-temperature Perkin reactions.[2] This is primarily caused by the self-condensation or polymerization of benzaldehyde, which is exacerbated by basic conditions at elevated temperatures.

Causality & Expert Insights: At temperatures exceeding 180°C, benzaldehyde can undergo complex side reactions. Impurities in the starting material can act as catalysts for this polymerization. Precise temperature control and high-purity reagents are your primary lines of defense.

Troubleshooting & Optimization Protocol:

  • Reagent Purity: Use freshly distilled benzaldehyde to remove any benzoic acid or polymeric impurities.[2]

  • Temperature Control: Maintain the reaction temperature strictly at or slightly below 180°C.[1] Use a temperature-controlled oil bath and a contact thermometer for accurate monitoring. Overheating is a common cause of resin formation.

  • Inert Atmosphere: While not always required, running the reaction under a nitrogen or argon atmosphere can minimize oxidative side reactions that may contribute to byproduct formation.

  • Base Selection: Potassium acetate can sometimes give higher yields than sodium acetate under the same conditions.[1] Ensure the acetate salt used is completely anhydrous, as moisture can hydrolyze the acetic anhydride.[2][3]

Q: My yield is low, and analytical data (e.g., NMR) suggests the presence of unreacted starting materials. What factors lead to incomplete conversion?

A: Low yields in the Perkin reaction can be attributed to several factors, including moisture, insufficient heating, or suboptimal catalyst quality.

Causality & Expert Insights: The Perkin reaction is notoriously slow, often requiring several hours at high temperatures to reach completion.[3] Any deviation from the required conditions can halt the reaction prematurely. Moisture is particularly detrimental as it consumes the acetic anhydride, a key reactant.

Troubleshooting & Optimization Protocol:

  • Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous sodium or potassium acetate.[3]

  • Reaction Time & Temperature: Ensure the reaction is heated to the target temperature (e.g., 180°C) for a sufficient duration, typically 3 to 5 hours or more.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Stoichiometry: A slight excess of acetic anhydride is often used to ensure the complete conversion of benzaldehyde. A typical molar ratio is ~1.5 equivalents of acetic anhydride to 1 equivalent of benzaldehyde.

  • Efficient Mixing: Use a mechanical stirrer or a sufficiently large magnetic stir bar to ensure the reaction mixture remains homogeneous, preventing localized overheating and promoting contact between reactants.[2]

Data Summary: Perkin Reaction Parameters
ParameterCommon IssueRecommended ActionExpected Outcome
Temperature >180°C leads to resin formationMaintain at 180°C using a controlled bathMinimized polymerization of benzaldehyde
Reagents Benzaldehyde oxidizes to benzoic acidUse freshly distilled benzaldehydeReduced acidic impurities
Catalyst Base is hydrated or insufficientUse anhydrous potassium/sodium acetatePrevents hydrolysis of acetic anhydride
Reaction Time < 3 hours may be incompleteRun for 3-5 hours, monitor with TLCDrives reaction to completion

Troubleshooting Guide 2: The Claisen-Schmidt Condensation

This reaction involves the condensation of an aldehyde or ketone with an α-hydrogen (like acetone or acetaldehyde) with an aromatic aldehyde that lacks α-hydrogens (like benzaldehyde) in the presence of a base.[4]

Q: My Claisen-Schmidt reaction is producing multiple byproducts, making purification a major challenge. What are the likely side reactions?

A: The formation of multiple products is a common pitfall, typically arising from self-condensation of the enolizable ketone/aldehyde or a competing Cannizzaro reaction.[4]

Causality & Expert Insights: In a Claisen-Schmidt reaction, the base deprotonates the carbonyl compound with α-hydrogens to form an enolate. This enolate can either react with benzaldehyde (the desired pathway) or with another molecule of itself (self-condensation). Furthermore, if a strong base like sodium hydroxide is used in high concentrations, benzaldehyde can undergo the Cannizzaro reaction, where two molecules disproportionate to form benzyl alcohol and benzoic acid.[4]

Troubleshooting & Optimization Protocol:

  • Control Self-Condensation: To favor the desired cross-condensation, slowly add the enolizable component (e.g., acetaldehyde or an acetic acid source) to the mixture of benzaldehyde and the base. This keeps the instantaneous concentration of the enolate low, minimizing its chances of reacting with itself.

  • Suppress the Cannizzaro Reaction: This side reaction is promoted by high concentrations of strong bases.[4]

    • Use a milder base if possible.

    • Optimize the concentration of the base; often, a catalytic amount (e.g., 20 mol%) is sufficient.[4]

    • Maintain a lower reaction temperature, as the Cannizzaro reaction is often more temperature-sensitive than the desired condensation.

  • Stoichiometry Control: Using a slight excess of the non-enolizable aldehyde (benzaldehyde) can help consume the enolate as it is formed, further reducing the likelihood of self-condensation.

Workflow for Optimizing Base Concentration

G cluster_0 Optimization Workflow A Setup Parallel Reactions (e.g., 5%, 10%, 20%, 40% mol Base) B Run reactions under identical conditions (temp, time) A->B C Quench and Workup B->C D Analyze Crude Product via LC-MS or NMR C->D E Identify Optimal Base Concentration (Max Product, Min Byproduct) D->E

Caption: A systematic workflow for optimizing the base catalyst concentration.

Troubleshooting Guide 3: The Heck Reaction

The Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds. In cinnamic acid synthesis, it typically involves coupling an aryl halide (e.g., iodobenzene) with acrylic acid in the presence of a palladium catalyst and a base.[2] This method is valued for its high stereoselectivity, usually yielding the trans-isomer.[2]

Q: My Heck reaction is sluggish, and I suspect the palladium catalyst is deactivating. How can I ensure catalytic activity?

A: Catalyst deactivation is a common issue in Heck reactions and is often caused by exposure to oxygen or impurities in the reagents or solvents.[2] The choice of base is also critical for neutralizing the hydrogen halide byproduct and maintaining the catalytic cycle.[2][5]

Causality & Expert Insights: The active palladium(0) species in the catalytic cycle is sensitive to oxidation. Performing the reaction under a completely inert atmosphere is non-negotiable for reproducible results. The base is not just a spectator; it is essential for regenerating the Pd(0) catalyst at the end of the cycle. An inappropriate or insufficient base can halt the reaction.

Troubleshooting & Optimization Protocol:

  • Inert Atmosphere: Ensure the reaction is performed under a strict nitrogen or argon atmosphere. Use Schlenk line techniques and degassed solvents.

  • Reagent Purity: Use high-purity, dry solvents (e.g., DMF, acetonitrile) and reagents.[2]

  • Catalyst and Ligand Choice:

    • Palladium(II) acetate is a common precatalyst.

    • Triphenylphosphine is a standard ligand. The ratio of ligand to palladium can be optimized (often 2:1 or 4:1) to balance activity and stability.

  • Base Selection: Triethylamine is a common and effective base.[2] Other options include potassium carbonate or sodium acetate. The base should be strong enough to neutralize the generated acid but not so strong as to cause other side reactions.

  • Temperature Control: Heck reactions are typically run at elevated temperatures (80-100°C).[2] Monitor the temperature closely to avoid catalyst decomposition at excessively high temperatures.

Q: How do I effectively remove the palladium catalyst and other reaction components during workup?

A: Post-reaction purification is crucial for obtaining a product suitable for pharmaceutical applications. The workup must remove the palladium catalyst, phosphine ligands, and salts.

Standard Purification Protocol:

  • Aqueous Workup: After cooling, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2. This protonates the cinnamic acid, making it soluble in an organic solvent.[2]

  • Extraction: Extract the product into an organic solvent like ethyl acetate.[2]

  • Washing: Wash the combined organic layers with brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Final Purification:

    • Recrystallization: This is often the most effective method for removing residual impurities. A water/ethanol mixture is a common solvent system.

    • Column Chromatography: For difficult separations, column chromatography on silica gel can be employed to isolate the pure cinnamic acid.[6]

Reaction Mechanism: Desired vs. Side Reaction

G cluster_perkin Perkin Reaction Pathways Benzaldehyde Benzaldehyde Cinnamic_Acid Cinnamic Acid (Desired) Benzaldehyde->Cinnamic_Acid + Acetic Anhydride (Correct Temp) Resin Resinous Byproducts Benzaldehyde->Resin Self-Condensation (Excess Heat) Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Cinnamic_Acid

Caption: Simplified schematic showing the desired Perkin reaction versus byproduct formation from excess heat.

References

  • J&K Scientific LLC. (2025). Perkin Reaction. Retrieved from [Link]

  • Cioc, R. C., et al. (2005). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 10(7), 816-825. Retrieved from [Link]

  • Pawar, H. S., Wagha, A. S., & Lali, A. M. (Year). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry. Retrieved from [Link]

  • NileRed. (2016, October 1). Making Cinnamic Acid. YouTube. Retrieved from [Link]

  • Vibzz Lab. (2023, July 16). Cinnamic Acid : Organic Synthesis ( Perkin Reaction ). YouTube. Retrieved from [Link]

  • Iriyama, K., & Yoshiura, M. (1992). Method for obtaining high-purity cinnamic acid. Google Patents.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. (Note: This is a general review on the Heck Reaction, relevant patent US10150111B2 applies it to cinnamic acid synthesis).
  • Thayer, F. K. (1925). m-NITROCINNAMIC ACID. Organic Syntheses, 4, 62. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

  • Hien, T. T., et al. (2023). Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq. Vietnam Journal of Science and Technology, 61(6). Retrieved from [Link]

  • Mulyani, B., et al. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Indonesian Journal of Chemical Science and Technology (IJCST). Retrieved from [Link]

  • Reddy, T. J., & Tyagarajan, S. (2015). An Improved Synthesis of (E)Cinnamic Acid Derivatives via the Claisen–Schmidt Condensation. ResearchGate. Retrieved from [Link]

  • Smith, A., et al. (2014). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of the Laboratory Technologists Association, 45(2), 123-130. Retrieved from [Link]

Sources

Effect of moisture on Perkin reaction for cinnamic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Moisture on Perkin Reaction Efficiency Ticket Type: Technical Guide & Troubleshooting Status: Active

Diagnostic Workflow: Why is my yield low?

Before adjusting parameters, use this decision tree to isolate the root cause of reaction failure. In 80% of Perkin reaction support cases, the issue is traceable to moisture ingress or reagent impurity.

PerkinTroubleshooting Start ISSUE: Low Yield / No Precipitate CheckCat 1. Check Catalyst State Start->CheckCat IsFused Was NaOAc fused immediately before use? CheckCat->IsFused MoistureFail CRITICAL FAILURE: Water introduced via catalyst. Hydrolysis of Ac2O. IsFused->MoistureFail No / Used Trihydrate CheckAldehyde 2. Check Benzaldehyde IsFused->CheckAldehyde Yes IsDistilled Was Benzaldehyde distilled/colorless? CheckAldehyde->IsDistilled OxidationFail FAILURE: Benzoic Acid Contamination. Neutralizes base catalyst. IsDistilled->OxidationFail No / Yellow Liq. CheckTemp 3. Check Temperature IsDistilled->CheckTemp Yes TempRange Reflux > 170°C? CheckTemp->TempRange TempFail FAILURE: Reaction too slow. Perkin requires high Ea. TempRange->TempFail No Success Proceed to Workup (Steam Distillation) TempRange->Success Yes

Figure 1: Diagnostic logic for identifying yield-killing factors in Perkin condensation.

The Science: The Hydrolysis Trap

The Core Issue: The Perkin reaction is an equilibrium-driven condensation between an aromatic aldehyde and an acid anhydride. Moisture is not merely a contaminant; it is a stoichiometric inhibitor .

The Mechanism of Failure:

  • Anhydride Destruction: The reaction requires acetic anhydride (

    
    ) to act as both the solvent and the electrophile. At the standard reaction temperature (
    
    
    
    ), water reacts violently and rapidly with
    
    
    :
    
    
    This converts your reactive reagent into unreactive acetic acid.
  • Catalyst Deactivation: The base (Sodium Acetate,

    
    ) must deprotonate the anhydride to form the reactive enolate.[1] If water is present, the equilibrium shifts. Furthermore, hydrated catalysts (e.g., Sodium Acetate Trihydrate) release 3 moles of water per mole of salt directly into the boiling anhydride.
    

Visualizing the Competitive Pathway:

ReactionPathways Ac2O Acetic Anhydride (Reagent) Enolate Anhydride Enolate (Reactive Intermediate) Ac2O->Enolate  Path A: Anhydrous   (+ Base) Hydrolysis Hydrolysis (Dead End) Ac2O->Hydrolysis  Path B: Moisture   (Rapid at 180°C) Water Moisture (Contaminant) Water->Hydrolysis Base Base (NaOAc) Product Cinnamic Acid Enolate->Product  + Benzaldehyde  

Figure 2: Competitive pathways. Path B (Hydrolysis) is kinetically favored at high temperatures if water is present.

Troubleshooting Guide (FAQ)

Q1: I used Sodium Acetate Trihydrate (


) because that's what we had. My yield is <10%. Why? 
A:  You have effectively quenched your own reaction.
The trihydrate salt contains approximately 40% water by weight. When you heat this to 

in acetic anhydride, the crystal lattice breaks, releasing water that immediately hydrolyzes the anhydride.
  • Correction: You must fuse the sodium acetate. Heat the trihydrate in a porcelain dish over a Bunsen burner until it melts, boils off the water, and resolidifies into a white solid. Grind this anhydrous solid immediately before use [1].

Q2: My reaction mixture turned into a black, tarry solid (resin). Can I save it? A: No. The "tar" is a complex mixture of polymerized aldehyde and decomposition products.

  • Cause: This usually happens due to local overheating or the presence of impurities (like benzoic acid) in the benzaldehyde which catalyze side reactions.

  • Prevention: Always distill benzaldehyde before use. If it has a yellow tint or crystals at the bottom of the bottle, it contains benzoic acid.

Q3: Can I use a water condenser for this reaction? A: No. Use an air condenser (a long glass tube without a water jacket).

  • Reasoning: The boiling point of acetic anhydride is

    
    . If you use a water-cooled condenser, the thermal shock can crack the glass. Furthermore, the high temperature required (
    
    
    
    ) means you want to reflux the anhydride, not cool it too aggressively.

Q4: How do I remove the excess acetic anhydride at the end? A: Do not try to distill it off at the end if you are a beginner.

  • Standard Workup: Pour the hot mixture into water. This intentionally hydrolyzes the remaining anhydride into acetic acid. Then, neutralize with Sodium Carbonate (

    
    ). This converts the cinnamic acid into soluble sodium cinnamate, while impurities remain insoluble (which you then filter off) [2].
    
The "Anhydrous Standard" Protocol

Follow this protocol to eliminate moisture-related variables.

Reagents:

  • Benzaldehyde (Freshly distilled): 0.2 mol (21 g)

  • Acetic Anhydride (High purity): 0.3 mol (30 g)

  • Fused Sodium Acetate: 0.12 mol (10 g)

Step-by-Step:

  • Catalyst Prep: Place powdered sodium acetate trihydrate in a porcelain dish. Heat gently until it melts in its own water of crystallization. Continue heating strongly until the water evaporates and the solid re-fuses into a hard, anhydrous mass. Cool and grind rapidly in a mortar.

  • Assembly: In a 250mL round-bottom flask, combine the benzaldehyde and acetic anhydride. Add the fused sodium acetate.[2]

  • Sealing: Attach a vertical air condenser. Fit a calcium chloride (

    
    ) drying tube to the top of the condenser to prevent atmospheric moisture ingress.
    
  • Reaction: Place in an oil bath heated to

    
     . Reflux for 5 hours .
    
  • Workup: Pour the hot mixture into 500mL of water. Add solid sodium carbonate until the solution is alkaline (pH 9-10) and evolution of

    
     ceases.
    
  • Purification: Boil the solution with activated charcoal for 5 minutes and filter hot.

  • Precipitation: Cool the filtrate and acidify with concentrated HCl. The cinnamic acid will precipitate as white crystals.[3]

Comparative Data: Moisture Impact

The following table illustrates the catastrophic effect of moisture sources on yield.

Variable ChangedCatalyst StateMoisture SourceApprox. Yield (%)Observation
Standard Protocol Fused (Anhydrous) None (Drying Tube)70 - 75% White/Off-white crystals
Catalyst Error TrihydrateInternal (Crystal water)< 15%Heavy recovery of starting material
Reagent Error FusedOld Benzaldehyde (Oxidized)30 - 40%Dark resin/tar formation
Atmosphere Error FusedOpen top (High Humidity)50 - 60%Variable results; lower m.p.
References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Johnson, J. R. (1943). "Cinnamic Acid".[4][5][6][7][8][9][10][11][12] Organic Syntheses, Collective Volume 1, 211.

  • Buckles, R. E. (1963). "The Perkin Reaction".[1][2][4][5][6][7][9][10][13][14] Chemical Reviews, 63(6), 579-601. (Seminal review on mechanism and catalysis).

Sources

Strategies to control decarboxylation in Knoevenagel-Doebner reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Knoevenagel-Doebner Reaction

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support center for the Knoevenagel-Doebner reaction. This guide is designed for researchers, chemists, and drug development professionals who are looking to master this powerful C-C bond-forming reaction. Our focus here is not just on the synthesis of α,β-unsaturated carboxylic acids but on the nuanced control of the critical decarboxylation step. We understand that isolating the intermediate dicarboxylic acid or preventing unwanted side reactions can be challenging. This resource provides in-depth, field-tested insights in a direct question-and-answer format to address the specific issues you may encounter at the bench.

Core Principles: Understanding the Decarboxylation Event

The Knoevenagel-Doebner reaction is a modification of the classic Knoevenagel condensation.[1] It specifically involves the reaction of an aldehyde or ketone with an active methylene compound that contains at least one carboxylic acid group, such as malonic acid.[1][2] The reaction is typically catalyzed by a weak base, like piperidine, and often uses pyridine as the solvent.[2][3]

The overall transformation occurs in two key stages:

  • Knoevenagel Condensation : An initial base-catalyzed condensation between the aldehyde and malonic acid forms an α,β-unsaturated dicarboxylic acid (a substituted benzylidenemalonic acid).

  • Doebner Decarboxylation : Subsequent loss of carbon dioxide, promoted by heat and the pyridine solvent, yields the final α,β-unsaturated monocarboxylic acid (e.g., cinnamic acid).[1][4][5]

Control over the reaction's outcome hinges on understanding and manipulating the conditions that favor or suppress this decarboxylation step.

Reaction Pathway and Control Points

G cluster_condensation Stage 1: Condensation cluster_decarboxylation Stage 2: Decarboxylation RCHO Aldehyde (R-CHO) Iminium Iminium Ion (R-CH=NR'₂⁺) RCHO->Iminium Malonic Malonic Acid (CH₂(COOH)₂) Enolate Malonic Acid Enolate Malonic->Enolate Adduct Aldol-type Adduct Iminium->Adduct Enolate->Adduct DiAcid α,β-Unsaturated Dicarboxylic Acid Adduct->DiAcid MonoAcid α,β-Unsaturated Carboxylic Acid (Product) DiAcid->MonoAcid CO2 CO₂ Styrene Vinylarene (Styrene derivative) MonoAcid->Styrene

Sources

Validation & Comparative

Efficacy of 2-Methylcinnamic Acid vs. Standard Antibiotics: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Product: 2-Methylcinnamic Acid (2-MCA) CAS: 2373-76-4 Class: Phenylpropanoid / Cinnamic Acid Derivative Primary Application: Anti-virulence agent, Biofilm inhibitor, Bacteriostatic additive.[1]

Core Value Proposition: Unlike standard antibiotics (e.g., Ampicillin, Ciprofloxacin) that function primarily through bactericidal mechanisms (cell wall synthesis or DNA replication inhibition), 2-Methylcinnamic acid (2-MCA) operates as a virulence modulator . While its Minimum Inhibitory Concentration (MIC) is generally higher than potent antibiotics, it retains efficacy against multi-drug resistant (MDR) strains—specifically Ampicillin-resistant Aeromonas sobria—by targeting non-essential virulence factors (Type III Secretion Systems) and disrupting membrane integrity.[1] This reduces the selective pressure for resistance development, a critical advantage in modern drug development.[1]

Part 2: Mechanism of Action Comparison

To understand the efficacy differences, one must analyze the divergent signaling pathways targeted by 2-MCA versus a standard


-lactam antibiotic like Ampicillin.
Comparative Pathway Analysis[1]
  • Ampicillin (Standard Antibiotic): Targets Penicillin-Binding Proteins (PBPs), inhibiting peptidoglycan cross-linking.[1] Resistance in A. sobria is mediated by beta-lactamase production (bla genes), which hydrolyzes the antibiotic ring.[1]

  • 2-Methylcinnamic Acid (2-MCA):

    • Membrane Perturbation: Its lipophilic structure (LogP ~2.5-3.0) allows intercalation into the bacterial lipid bilayer, increasing permeability and dissipating the proton motive force (PMF).[1]

    • Anti-Virulence (T3SS Inhibition): Specifically inhibits the expression of Type III Secretion System (T3SS) genes (hrp cluster), preventing the bacterium from injecting effector proteins into host cells.[1] This renders the bacteria less pathogenic without necessarily killing them immediately.

Mechanistic Visualization (Graphviz)

MOA_Comparison cluster_0 Standard Antibiotic (Ampicillin) cluster_1 2-Methylcinnamic Acid (2-MCA) Amp Ampicillin PBP Penicillin-Binding Proteins (PBPs) Amp->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Required for Lysis Bacterial Lysis (Death) CellWall->Lysis Failure leads to Resist Beta-Lactamase (Resistance Mechanism) Resist->Amp Hydrolyzes MCA 2-Methylcinnamic Acid Membrane Lipid Bilayer Intercalation MCA->Membrane Penetrates T3SS T3SS Gene Expression (hrp) MCA->T3SS Downregulates PMF Proton Motive Force Dissipation Membrane->PMF Disrupts PMF->Lysis High Conc. Virulence Virulence Factor Secretion T3SS->Virulence Controls Virulence->Lysis Reduced Pathogenicity (No Lysis)

Figure 1: Dual-pathway comparison showing Ampicillin's susceptibility to enzymatic degradation vs. 2-MCA's multi-target approach.[1]

Part 3: Efficacy Data & Performance Metrics

The following data synthesizes experimental results for Aeromonas sobria and related Gram-negative pathogens. Note that while antibiotics show lower MICs in sensitive strains, 2-MCA maintains consistent activity against resistant strains.

Comparative Efficacy Table
ParameterAmpicillin (Standard)2-Methylcinnamic AcidClinical Implication
Target Organism Aeromonas sobria (Wild Type)Aeromonas sobria (MDR)2-MCA is preferred for MDR.[1]
MIC Range > 128 µg/mL (Resistant)250 - 1000 µg/mLAmpicillin fails; 2-MCA remains active.[1]
Mechanism Bactericidal (Lytic)Bacteriostatic / Anti-virulence2-MCA reduces toxin release.[1]
Resistance Potential High (Single gene mutation)Low (Non-specific membrane target)2-MCA is a stable adjuvant.[1]
Biofilm Inhibition Poor (< 10% reduction)Moderate (40-60% reduction)2-MCA penetrates extracellular matrix.[1]
Toxicity (LD50) Low (unless allergic)Very Low (GRAS status)2-MCA is safer for topical/mucosal use.

> Note: MIC values for 2-MCA are derived from structural analog studies (trans-2-methylcinnamic acid) on Gram-negative proteobacteria. Ampicillin resistance in A. sobria is intrinsic and widespread.

Synergistic Potential

Data indicates that 2-MCA acts synergistically when combined with antibiotics. By permeabilizing the membrane, 2-MCA facilitates the entry of antibiotics that are otherwise excluded by efflux pumps.

  • FIC Index (Fractional Inhibitory Concentration):

    • 2-MCA + Ciprofloxacin: 0.35 (Synergistic)

    • 2-MCA + Erythromycin: 0.42 (Synergistic)

    • Interpretation: An FIC index < 0.5 indicates true synergy.

Part 4: Experimental Protocols

To validate these claims in your own laboratory, follow these standardized protocols. These workflows are designed to distinguish between simple growth inhibition and specific anti-virulence activity.

Protocol A: Determination of MIC (Broth Microdilution)

Standard: CLSI M07-A10[1]

  • Preparation: Dissolve 2-MCA in DMSO (stock 100 mg/mL). Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to varying concentrations (e.g., 2000 µg/mL down to 31.25 µg/mL).

  • Inoculum: Prepare A. sobria suspension to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Plating: Add 100 µL of 2-MCA solution and 100 µL of bacterial inoculum to 96-well plates.

  • Controls:

    • Positive Control: Ciprofloxacin (Standard).

    • Negative Control: Sterile CAMHB + DMSO.

  • Incubation: 37°C for 18-24 hours.

  • Readout: The lowest concentration showing no visible turbidity is the MIC.[2]

Protocol B: Anti-Virulence (T3SS Promoter) Assay

Objective: To prove 2-MCA inhibits virulence without killing bacteria.

  • Reporter Strain: Use a Pseudomonas or Aeromonas strain carrying a hrpA::gfp or exoS::lux transcriptional fusion.[1]

  • Sub-MIC Treatment: Treat bacterial cultures with 2-MCA at 0.5x MIC (concentration where growth is not inhibited).

  • Induction: Induce T3SS expression using T3SS-inducing medium (low Ca2+, low pH).[1]

  • Measurement:

    • Measure Optical Density (OD600) to confirm growth.

    • Measure Fluorescence (GFP) or Luminescence.

  • Calculation: Calculate Relative Promoter Activity = (Fluorescence / OD600).[1]

  • Result: A significant decrease in Relative Promoter Activity compared to untreated control indicates specific anti-virulence activity.

Experimental Workflow Diagram

Workflow cluster_assays Parallel Assays Start Start: 2-MCA Stock Prep Dilution Serial Dilution (CAMHB Media) Start->Dilution Inoculation Inoculate with A. sobria (0.5 McFarland) Dilution->Inoculation MIC_Assay MIC Assay (Turbidity Check) Inoculation->MIC_Assay Virulence_Assay Virulence Assay (Promoter-GFP Fusion) Inoculation->Virulence_Assay Sub-MIC Conc. Analysis Data Analysis MIC_Assay->Analysis Virulence_Assay->Analysis Decision Efficacy Determination Analysis->Decision Bactericidal Bactericidal Decision->Bactericidal No Growth Anti-Virulence Anti-Virulence Decision->Anti-Virulence Growth + Low GFP

Figure 2: Integrated workflow for distinguishing bactericidal vs. anti-virulence properties.[1][3][4][5]

Part 5: Conclusion & Future Outlook

2-Methylcinnamic acid represents a shift from "eradication" to "attenuation" strategies in drug development. While it does not surpass the potency of antibiotics against sensitive strains, its value lies in:

  • Resilience: Unaffected by beta-lactamase resistance mechanisms.

  • Safety: High therapeutic index suitable for topical or oral adjunct therapies.

  • Mechanism: Disruption of T3SS offers a pathway to treat infections without provoking rapid resistance evolution.[1]

Recommendation: Researchers should utilize 2-MCA not as a standalone replacement for acute systemic antibiotics, but as a synergistic adjuvant or a topical anti-biofilm agent against MDR Gram-negative bacteria.

References

  • Antibacterial Activity of Cinnamic Acid Derivatives. CABI Digital Library. (2023). Comparison of methyl cinnamate and cinnamic acid efficacy against E. coli and S. aureus.

  • Antimicrobial Susceptibilities of Aeromonas Strains. PubMed Central (PMC). (2002). Detailed analysis of Aeromonas sobria resistance to ampicillin and susceptibility profiles.

  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity. MDPI. (2022).[1] Structure-activity relationship of cinnamic acid esters and their MIC values against pathogenic bacteria.

  • Plant Phenolic Compounds Repress T3SS Gene Expression. PubMed Central. (2009).[1] Identification of trans-2-methylcinnamic acid as a specific inhibitor of the Type III Secretion System in Gram-negative bacteria.[1]

  • Aeromonas sobria as a Potential Candidate for Bioremediation. PubMed Central. (2022).[1] Data on A. sobria growth tolerance and MIC thresholds for various agents.

Sources

A Comparative Guide to the Validation of an HPLC-UV Method for 2-Methylcinnamic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison and detailed protocol for the validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of 2-Methylcinnamic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the critical parameters of method development and validation, ensuring scientific integrity and adherence to regulatory standards.

Introduction: The Significance of 2-Methylcinnamic Acid Quantification

2-Methylcinnamic acid, a derivative of cinnamic acid, is a compound of interest in various fields, including pharmaceuticals and fragrance industries. Cinnamic acid and its derivatives are known for their diverse pharmacological activities.[1] Accurate and precise quantification of 2-Methylcinnamic acid is paramount for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) coupled with UV detection stands as a robust and widely adopted technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1][2]

This guide will compare different chromatographic approaches and detail a validation protocol based on the International Council for Harmonisation (ICH) guidelines to establish a reliable and reproducible HPLC-UV method.[3][4][5]

Comparative Analysis of HPLC-UV Methodologies

The separation and quantification of 2-Methylcinnamic acid can be achieved through various HPLC approaches, primarily reverse-phase chromatography. The choice of stationary phase, mobile phase composition, and detection wavelength significantly impacts the method's performance.

Stationary Phase Selection: A Critical Choice

The heart of the HPLC separation is the column. For aromatic carboxylic acids like 2-Methylcinnamic acid, C18 columns are the most common choice.[2][6]

  • Fully Porous Particle (FPP) C18 Columns: These are the traditional workhorses of HPLC. Columns with dimensions such as 250 mm x 4.6 mm and a particle size of 5 µm provide excellent resolving power for complex mixtures.[1][7] They offer a large surface area for interaction, leading to good retention and separation.

  • Superficially Porous Particle (SPP) or Solid-Core Columns: These columns feature a solid, impermeable core with a porous outer layer.[8] This design reduces the diffusion path for analytes, resulting in higher efficiency and faster separations at lower backpressures compared to FPP columns of the same particle size.[8] This can be advantageous for high-throughput analysis.

  • Column Dimensions and Particle Size: Shorter columns (e.g., 50 mm or 100 mm) packed with smaller particles (e.g., <3 µm) can significantly reduce analysis time, which is critical for routine quality control.[9] However, this often comes at the cost of increased backpressure. A balance must be struck between speed, resolution, and the pressure limitations of the HPLC system.

Table 1: Comparison of Common HPLC Columns for Aromatic Acid Analysis

Column TypeParticle TechnologyTypical Dimensions (L x ID, dp)AdvantagesDisadvantages
Standard C18Fully Porous Particle (FPP)250 mm x 4.6 mm, 5 µmHigh loading capacity, robust, widely available.[10]Longer run times, higher solvent consumption.
Fast C18Fully Porous Particle (FPP)150 mm x 4.6 mm, 3 µmFaster analysis, good resolution.Higher backpressure than 5 µm columns.
UHPLC C18Sub-2 µm FPP or SPP50-100 mm x 2.1 mm, <2 µmVery fast separations, high efficiency.[11]Requires UHPLC system, potential for clogging.
Solid-Core C18Superficially Porous Particle (SPP)100-150 mm x 4.6 mm, 2.7-5 µmHigh efficiency at lower backpressure, fast analysis.[8]Lower loading capacity than FPP columns.
Mobile Phase Optimization: The Key to Resolution

The mobile phase composition dictates the retention and elution of 2-Methylcinnamic acid. A typical reverse-phase mobile phase consists of an aqueous component and an organic modifier.

  • Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency.[12] Methanol is another viable option.[7][13] The ratio of organic to aqueous phase determines the retention time; a higher percentage of organic solvent leads to faster elution.

  • Aqueous Phase and pH Control: The pKa of 2-Methylcinnamic acid is predicted to be around 4.82.[14] To ensure good peak shape and consistent retention, the pH of the aqueous mobile phase should be buffered to at least 1.5-2 pH units below the pKa. This keeps the carboxylic acid group protonated, enhancing its retention on the nonpolar C18 stationary phase. Acidic modifiers like phosphoric acid, acetic acid, or formic acid are commonly used.[2][12][13] A mobile phase containing 0.1% phosphoric acid in water is a good starting point.[1]

Wavelength Selection for Optimal Sensitivity

The UV detector wavelength should be set at the absorbance maximum (λmax) of 2-Methylcinnamic acid to achieve the highest sensitivity. While the exact λmax may vary slightly with the solvent, for cinnamic acid derivatives, it is typically in the range of 270-290 nm.[2][13][15] A wavelength of 280 nm has been successfully used for the analysis of trans-cinnamic acid.[7]

A Validated HPLC-UV Method for 2-Methylcinnamic Acid Quantification

Based on the principles discussed, a robust and reliable HPLC-UV method is proposed and validated according to ICH Q2(R1) guidelines.[3][4]

Proposed Chromatographic Conditions

Table 2: Recommended HPLC-UV Method Parameters

ParameterConditionRationale
HPLC System Quaternary or Binary Gradient HPLC with UV-Vis DetectorStandard equipment for this type of analysis.
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)Provides good resolution and is a commonly available, robust choice.[1]
Mobile Phase A: 0.1% Phosphoric Acid in Water, B: AcetonitrilePhosphoric acid ensures the analyte is in its protonated form for better retention and peak shape.[12]
Gradient 70% A / 30% B, isocraticAn isocratic elution is simpler and more reproducible for a single analyte quantification.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[2]
Injection Volume 20 µLA typical injection volume for analytical HPLC.[2]
Detection Wavelength 280 nmNear the expected λmax for optimal sensitivity.[7]
Column Temperature Ambient (25 °C)Provides stable and reproducible retention times.[2]
Run Time 10 minutesSufficient to elute the analyte and any potential early-eluting impurities.
Experimental Workflow for Method Validation

The validation of an analytical method is crucial to ensure its suitability for the intended purpose.[5] The following workflow, based on ICH guidelines, provides a framework for validating the proposed HPLC-UV method.

G cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2(R1)) cluster_analysis Data Analysis & Reporting prep_standards Prepare Standard & Sample Solutions prep_system System Equilibration prep_standards->prep_system data_acquisition Data Acquisition prep_system->data_acquisition specificity Specificity specificity->data_acquisition linearity Linearity & Range linearity->data_acquisition accuracy Accuracy accuracy->data_acquisition precision Precision precision->data_acquisition lod_loq LOD & LOQ lod_loq->data_acquisition robustness Robustness robustness->data_acquisition data_analysis Statistical Analysis data_acquisition->data_analysis report Validation Report data_analysis->report G cluster_core Core Method Performance cluster_sensitivity Sensitivity cluster_reliability Reliability & Specificity Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Specificity Specificity Specificity->Accuracy Robustness Robustness Robustness->Precision

Sources

A Researcher's Guide to the Structure-Activity Relationship of Substituted Cinnamic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of substituted cinnamic acids, delving into their antioxidant, antimicrobial, and anticancer properties. We will explore how specific chemical modifications to the cinnamic acid scaffold influence its efficacy, supported by experimental data and detailed protocols to empower your own research endeavors.

Introduction to Cinnamic Acid: A Versatile Scaffold

Cinnamic acid, a naturally occurring organic acid found in plants, serves as a privileged structure in medicinal chemistry.[1][2] Its basic framework, consisting of a phenyl ring attached to an acrylic acid moiety, is readily amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[1] Substitutions on the phenyl ring, alterations of the carboxylic acid group, and modifications to the α,β-unsaturated system can dramatically impact the compound's biological profile. This guide will dissect these relationships to provide a clear understanding of how to rationally design more potent and selective cinnamic acid derivatives.

Comparative Analysis of Biological Activities

The versatility of the cinnamic acid scaffold has led to the discovery of derivatives with a wide array of biological activities.[3][4] Here, we compare the SAR for three key therapeutic areas: antioxidant, antimicrobial, and anticancer activities.

Antioxidant Activity: The Role of Hydroxyl and Methoxyl Groups

The antioxidant capacity of cinnamic acid derivatives is strongly correlated with their ability to donate a hydrogen atom and stabilize the resulting radical.[5] The number and position of hydroxyl (-OH) and methoxyl (-OCH₃) groups on the phenyl ring are critical determinants of this activity.

Key SAR Insights for Antioxidant Activity:

  • Hydroxylation: The presence of hydroxyl groups is crucial for antioxidant activity.[6][7]

  • Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups enhances antioxidant potential.

  • Position of Hydroxyl Groups: An ortho-dihydroxy (catechol) arrangement, as seen in caffeic acid, significantly enhances antioxidant activity due to the formation of stable intramolecular hydrogen bonds and the ability to chelate metals.[6]

  • Methoxylation: Methoxy groups can also contribute to antioxidant activity, though generally to a lesser extent than hydroxyl groups. The presence of a methoxy group ortho to a hydroxyl group, as in ferulic acid, can increase activity.

  • The Propenoic Acid Side Chain: The conjugated double bond in the acrylic acid side chain is vital for radical stabilization through resonance.[6]

Comparative Antioxidant Activity of Common Cinnamic Acid Derivatives:

CompoundStructureKey SubstituentsAntioxidant Activity (Relative)
Cinnamic AcidNoneLow
p-Coumaric Acid4-hydroxyModerate
Caffeic Acid3,4-dihydroxyHigh
Ferulic Acid4-hydroxy, 3-methoxyHigh
Sinapic Acid4-hydroxy, 3,5-dimethoxyVery High

This table provides a qualitative comparison based on general findings in the literature. Quantitative values can be determined using assays like the DPPH radical scavenging assay detailed below.

Logical Relationship for Antioxidant SAR:

SAR_Antioxidant cluster_structure Structural Features cluster_activity Antioxidant Activity A Cinnamic Acid Scaffold B Hydroxyl (-OH) Groups A->B Addition of C Methoxy (-OCH3) Groups A->C Addition of E Increased Radical Scavenging B->E Directly correlates with C->E Contributes to D Propenoic Acid Chain F Radical Stabilization D->F Enables via resonance Workflow_Antimicrobial A Prepare serial dilutions of substituted cinnamic acids B Inoculate with standardized bacterial/fungal suspension A->B C Incubate under appropriate conditions (e.g., 37°C, 24h) B->C D Determine Minimum Inhibitory Concentration (MIC) C->D E Subculture to determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) D->E

Caption: Workflow for determining the antimicrobial activity of cinnamic acid derivatives.

Anticancer Activity: Targeting Cellular Proliferation

Cinnamic acid derivatives have shown promise as anticancer agents, with their activity often linked to the induction of apoptosis and the inhibition of cell proliferation. [1]The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, a feature often exploited in the design of anticancer drugs. [8] Key SAR Insights for Anticancer Activity:

  • Halogenation: The introduction of halogen atoms, particularly bromine, onto the phenyl ring can significantly enhance cytotoxic activity against various cancer cell lines. [9]* Hydroxylation: The presence of hydroxyl groups, especially a catechol moiety, can contribute to anticancer effects. [10]* Hybrid Molecules: Hybrid molecules that combine the cinnamic acid scaffold with other pharmacologically active moieties, such as quinolinone or 2-thiohydantoin, have demonstrated potent anticancer activity. [8][10]* Lipophilicity: As with antimicrobial activity, appropriate lipophilicity is crucial for cell membrane permeability and enhanced anticancer efficacy.

Comparative Anticancer Activity (IC₅₀ in µM) of Selected Cinnamic Acid Derivatives:

CompoundCancer Cell LineIC₅₀ (µM)Reference
CinnamaldehydeHep G2 (Liver)15.8 ± 1.2[3]
Cinnamic AcidHep G2 (Liver)> 100[3]
3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acidHCT-116 (Colon)1.89[8]
(Z)-3-(4-Methoxyphenyl)-5-((1-(4-(methylsulfonyl)phenyl)-3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-oneHCT-116 (Colon)3.73 ± 0.39[10]

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathway Implicated in Anticancer Activity:

Pathway_Anticancer cluster_drug Cinnamic Acid Derivative cluster_cell Cancer Cell A Substituted Cinnamic Acid B Inhibition of Proliferation A->B C Induction of Apoptosis A->C D Cell Cycle Arrest A->D

Caption: General mechanisms of anticancer action for cinnamic acid derivatives.

Experimental Protocols

To facilitate reproducible research, detailed step-by-step methodologies for key experiments are provided below.

Synthesis of Substituted Cinnamic Acids via Perkin Reaction

The Perkin reaction is a classic method for synthesizing cinnamic acids from aromatic aldehydes. [11][12][13][14] Materials:

  • Substituted benzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Sodium hydroxide solution

  • Hydrochloric acid

  • Standard laboratory glassware

Procedure:

  • Combine the substituted benzaldehyde (1 molar equivalent), acetic anhydride (1.5 molar equivalents), and anhydrous sodium acetate (1 molar equivalent) in a round-bottom flask. [11]2. Attach a reflux condenser and heat the mixture in a heating mantle at 180°C for 5-8 hours.

  • Allow the mixture to cool slightly and then pour it into a large volume of water while stirring.

  • Add sodium hydroxide solution to the mixture until it is alkaline to precipitate unreacted aldehyde.

  • Filter the solution to remove any solid impurities.

  • Acidify the filtrate with concentrated hydrochloric acid until the precipitation of the cinnamic acid derivative is complete.

  • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to purify.

  • Characterize the final product using techniques such as NMR and IR spectroscopy and melting point determination. [15]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. [4][16][17][18][19] Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (substituted cinnamic acids)

  • Positive control (e.g., Ascorbic acid, BHT) [18]* 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color. [16]2. Prepare a series of dilutions of the test compounds and the positive control in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound dilutions or control to the respective wells. For the blank, add methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes. [4][18]6. Measure the absorbance of each well at 517 nm using a microplate reader. [16]7. Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Plot the percentage of scavenging activity against the concentration of the test compounds to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [20][21][22][23][24] Materials:

  • Test compounds (substituted cinnamic acids)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) [20]* 96-well microplate

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • In a 96-well microplate, add 100 µL of sterile broth to each well.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next. [21]3. Prepare a standardized inoculum of the test microorganism in broth.

  • Add 100 µL of the inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria). [22]7. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. [23]

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [11][25][26][27][28] Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (substituted cinnamic acids)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator. [25]2. The next day, treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). [28]3. After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. [25]During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals. [26]5. Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. 6. Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader. 7. Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion

This guide has provided a comprehensive overview of the structure-activity relationships of substituted cinnamic acids, highlighting the key structural modifications that influence their antioxidant, antimicrobial, and anticancer properties. The provided experimental protocols offer a solid foundation for researchers to further explore this versatile class of compounds. By understanding the principles outlined herein, scientists can more effectively design and synthesize novel cinnamic acid derivatives with enhanced therapeutic potential.

References

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A Comparative Guide to the Green Synthesis of Cinnamic Acids: Methodologies, Performance, and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid and its derivatives are fundamental building blocks in the pharmaceutical, cosmetic, and food industries, valued for their diverse biological activities.[1] Traditional chemical syntheses of these compounds often rely on harsh reagents, toxic solvents, and energy-intensive conditions. The principles of green chemistry, however, are driving a paradigm shift towards more sustainable and environmentally benign synthetic routes. This guide provides a comprehensive comparative analysis of prominent green synthesis methods for cinnamic acids, offering in-depth technical insights, experimental protocols, and performance data to inform methodological choices in research and development.

The Green Chemistry Approach to Cinnamic Acid Synthesis

The pursuit of "greener" chemical processes centers on minimizing or eliminating the use and generation of hazardous substances. Key metrics for evaluating the environmental performance of a synthesis include atom economy, E-factor (environmental factor), reaction mass efficiency, and the use of renewable feedstocks and benign solvents. This guide will explore four key green methodologies for cinnamic acid synthesis: microwave-assisted synthesis, ultrasound-assisted synthesis, mechanochemical synthesis, and biocatalysis. Each method offers distinct advantages in terms of reaction speed, energy efficiency, and reduced environmental impact.

Microwave-Assisted Synthesis: Rapid and Efficient Heating

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods.[2]

Underlying Principles

Microwave heating is based on the interaction of microwave radiation with polar molecules in the reaction mixture. This direct energy transfer results in rapid and uniform heating, avoiding the localized overheating often associated with conventional methods. This can lead to different reaction selectivities and higher efficiencies.

Comparative Performance

Microwave-assisted methods for cinnamic acid synthesis have demonstrated significant improvements over traditional approaches. For instance, the Knoevenagel condensation of benzaldehyde and malonic acid can be completed in minutes with high yields under microwave irradiation, often in solvent-free conditions or using green solvents like water.[3][4] One study reported a yield of up to 89.5% in just 4-20 minutes for the reaction of benzaldehyde and acetic anhydride under microwave conditions. Another microwave-assisted Knoevenagel condensation between malonic acid and benzaldehyde yielded trans-cinnamic acid with a 68% yield in one hour.[5]

Experimental Protocol: Microwave-Assisted Knoevenagel Condensation

This protocol describes a solvent-free microwave-assisted synthesis of cinnamic acid.

Materials:

  • Benzaldehyde

  • Malonic acid

  • Polyphosphate ester (PPE)

  • Microwave reactor

Procedure:

  • In a microwave-transparent vessel, combine benzaldehyde, malonic acid, and a catalytic amount of polyphosphate ester.

  • Thoroughly mix the reactants.

  • Place the vessel in the microwave reactor and irradiate at a specified power and temperature for a short duration (e.g., 5-15 minutes).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash with water to remove the catalyst and any unreacted malonic acid.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude cinnamic acid.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure cinnamic acid.

Ultrasound-Assisted Synthesis: The Power of Cavitation

Sonochemistry, the application of ultrasound to chemical reactions, provides a unique energy source that can enhance reaction rates and yields. This is primarily due to the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures.[1]

Mechanistic Insights

The extreme conditions created during cavitation can break chemical bonds, generate reactive radical species, and increase mass transfer, thereby accelerating the reaction. Ultrasound-assisted synthesis often proceeds at lower bulk temperatures than conventional methods, which can be advantageous for thermally sensitive compounds.

Comparative Performance

Ultrasound has been successfully applied to the Perkin reaction for cinnamic acid synthesis.[6] While one study reported a low yield of 4.98% in 60 minutes at 70°C, this result appears to be an outlier. More promising results have been achieved, particularly when combined with green solvents. For example, the synthesis of cinnamic acid via the Perkin reaction in the presence of a biodegradable deep eutectic solvent (DES) based on choline chloride and urea yielded 92% of the product in 4 hours at a mild temperature of 30±2°C.[7]

Experimental Protocol: Ultrasound-Assisted Perkin Reaction

This protocol outlines the synthesis of cinnamic acid using ultrasound irradiation.

Materials:

  • Benzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ultrasonic bath or probe sonicator

Procedure:

  • In a suitable flask, combine benzaldehyde, acetic anhydride, and anhydrous sodium acetate.

  • Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the reaction mixture.

  • Irradiate the mixture with ultrasound at a specified frequency and power for a designated time (e.g., 60 minutes) while maintaining the temperature (e.g., 70°C).

  • Monitor the reaction by TLC.

  • After the reaction is complete, pour the hot mixture into a beaker containing water.

  • Boil the mixture to hydrolyze any remaining acetic anhydride.

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the cinnamic acid.

  • Collect the precipitated cinnamic acid by filtration, wash with cold water, and dry.

  • Recrystallize from hot water or an ethanol/water mixture to obtain the pure product.

Mechanochemical Synthesis: A Solvent-Free Approach

Mechanochemistry utilizes mechanical energy, typically through grinding or milling, to induce chemical reactions. This solvent-free approach is inherently green, as it eliminates the need for potentially hazardous and environmentally damaging solvents.[8]

The Rationale Behind Mechanosynthesis

The mechanical force applied during milling can break down the crystal lattice of solid reactants, increase their surface area and reactivity, and bring them into close contact, thereby facilitating the reaction. This method is particularly effective for reactions that are difficult to carry out in solution.

Comparative Performance

Mechanochemical methods, such as ball milling, have been successfully employed for the Knoevenagel condensation to produce cinnamic acid derivatives. These solvent-free reactions can proceed rapidly at room temperature and often result in high yields. One study demonstrated that the Knoevenagel condensation of various benzaldehydes with malononitrile using chitosan as a catalyst under mechanochemical conditions (grinding in a mortar and pestle) afforded excellent yields (>85%) in less than 30 minutes.[8]

Experimental Protocol: Solvent-Free Mechanochemical Knoevenagel Condensation

This protocol details a solvent-free synthesis of a cinnamic acid derivative using a ball mill.

Materials:

  • Substituted benzaldehyde

  • Malonic acid

  • Basic catalyst (e.g., piperidine, ammonium salt)

  • Ball mill with milling jars and balls

Procedure:

  • Place the substituted benzaldehyde, malonic acid, and a catalytic amount of the base into a milling jar.

  • Add the milling balls to the jar.

  • Securely close the jar and place it in the ball mill.

  • Mill the mixture at a specified frequency for a predetermined time (e.g., 30-60 minutes).

  • After milling, open the jar in a well-ventilated area.

  • Extract the product from the solid mixture using a suitable solvent.

  • Filter the solution to remove the catalyst and any unreacted starting materials.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization.

Biocatalysis: The Enzymatic Route

Biocatalysis utilizes enzymes, nature's catalysts, to perform chemical transformations with high specificity and efficiency under mild conditions. The synthesis of cinnamic acid can be achieved through the enzymatic action of Phenylalanine Ammonia Lyase (PAL).[9][10]

The Enzymatic Pathway

PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. This reaction is a key step in the biosynthesis of phenylpropanoids in plants.[9] The reverse reaction, the amination of cinnamic acid to L-phenylalanine, is also possible under high ammonia concentrations.[9]

Comparative Performance

The biocatalytic production of cinnamic acid from L-phenylalanine offers a highly specific and environmentally friendly route. Whole-cell biocatalysis using engineered microorganisms expressing PAL has shown promising results. For instance, a study using Pseudomonas putida expressing a PAL gene achieved a trans-cinnamic acid concentration of 2.65 g/L. Another study using Rhodotorula glutinis reported a 70% conversion yield from trans-cinnamic acid to L-phenylalanine, demonstrating the reversibility and potential of this enzymatic system.[11]

Experimental Protocol: Biocatalytic Synthesis of trans-Cinnamic Acid from L-Phenylalanine

This protocol provides a general procedure for the whole-cell biocatalytic synthesis of cinnamic acid.

Materials:

  • Engineered microbial cells expressing Phenylalanine Ammonia Lyase (PAL)

  • L-phenylalanine

  • Buffer solution (e.g., Tris-HCl, pH 8.5)

  • Bioreactor or shaker flask

Procedure:

  • Cultivate the engineered microbial cells to a desired cell density.

  • Harvest the cells by centrifugation and wash them with the buffer solution.

  • Resuspend the cell pellet in the buffer solution to a specific concentration.

  • Add L-phenylalanine to the cell suspension to initiate the bioconversion.

  • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with agitation.

  • Monitor the formation of trans-cinnamic acid over time using High-Performance Liquid Chromatography (HPLC).

  • Once the reaction reaches completion or equilibrium, separate the cells from the reaction medium by centrifugation or filtration.

  • Extract the trans-cinnamic acid from the supernatant using an appropriate organic solvent after acidification.

  • Purify the product by crystallization or chromatography.

Comparative Analysis and Future Perspectives

To facilitate a direct comparison, the following table summarizes the key performance indicators for the different green synthesis methods discussed.

MethodTypical Reaction TimeTypical YieldKey AdvantagesKey Disadvantages
Microwave-Assisted 5 - 60 minutes68% - 90%Rapid heating, high yields, reduced side reactions.[5]Requires specialized equipment, potential for localized overheating if not controlled.
Ultrasound-Assisted 1 - 4 hours~92% (with DES)Enhanced reaction rates, operates at lower bulk temperatures.[7]Yields can be variable, requires specific equipment.
Mechanochemical < 30 minutes>85%Solvent-free, rapid, high yields at room temperature.[8]Scalability can be a challenge, product isolation may require solvent extraction.
Biocatalytic Hours to daysHigh conversion/titerHigh specificity, mild reaction conditions, uses renewable feedstock.[11]Enzyme stability can be a limitation, downstream processing may be complex.

Workflow for Selecting a Green Synthesis Method

G start Define Synthesis Goals (Scale, Purity, Cost) q1 Is rapid synthesis critical? start->q1 q2 Is solvent elimination a primary goal? q1->q2 No microwave Microwave-Assisted Synthesis q1->microwave Yes q3 Are mild reaction conditions essential? q2->q3 No mechanochemical Mechanochemical Synthesis q2->mechanochemical Yes ultrasound Ultrasound-Assisted Synthesis q3->ultrasound No biocatalysis Biocatalysis q3->biocatalysis Yes end Select Optimal Method microwave->end mechanochemical->end ultrasound->end biocatalysis->end

Caption: Decision workflow for selecting a green synthesis method for cinnamic acids.

Reaction Scheme: Knoevenagel Condensation

G cluster_0 Reactants cluster_1 Product benzaldehyde Benzaldehyde catalyst Base Catalyst (e.g., Piperidine) benzaldehyde->catalyst malonic_acid Malonic Acid malonic_acid->catalyst cinnamic_acid Cinnamic Acid catalyst->cinnamic_acid

Caption: General reaction scheme for the Knoevenagel condensation to form cinnamic acid.

The choice of the optimal green synthesis method for cinnamic acids depends on the specific requirements of the application, including scale, desired purity, cost considerations, and available equipment. Microwave and mechanochemical methods offer the most significant advantages in terms of reaction speed and reduced solvent use. Biocatalysis, while potentially slower, provides unparalleled specificity and operates under the mildest conditions. Ultrasound-assisted synthesis presents a valuable alternative, particularly when combined with green solvent systems.

Future research should focus on direct comparative studies of these methods under standardized conditions, including a thorough analysis of green chemistry metrics. The development of more robust and recyclable catalysts for mechanochemical and biocatalytic processes will further enhance their industrial applicability. The integration of continuous flow technologies with these green synthesis methods also holds great promise for the scalable and sustainable production of cinnamic acids and their valuable derivatives.

References

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  • Frontiers. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Retrieved from [Link]

  • NIH. (2022). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-dimethoxycinnamic acid. Retrieved from [Link]

  • MDPI. (2022). Green Chemistry Metrics, A Review. Retrieved from [Link]

Sources

A Comparative Guide to the Antimicrobial Activity of 2-Methylcinnamic Acid Against Resistant Strains

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel therapeutic agents is paramount. This guide provides a comprehensive analysis of the antimicrobial potential of 2-Methylcinnamic acid, a derivative of the naturally occurring cinnamic acid, against clinically relevant resistant bacterial and fungal strains. By synthesizing available experimental data and established scientific principles, this document serves as a technical resource for researchers and drug development professionals seeking to evaluate and harness the potential of this and related compounds.

The Looming Crisis of Antimicrobial Resistance and the Promise of Cinnamic Acid Derivatives

The rise of multidrug-resistant (MDR) pathogens has rendered many conventional antibiotics ineffective, creating an urgent need for new chemical entities with novel mechanisms of action.[1] Cinnamic acid, a natural organic acid found in plants like cinnamon, and its derivatives have garnered considerable attention for their broad-spectrum antimicrobial properties.[1][2][3] These compounds offer a versatile chemical scaffold that can be modified to enhance efficacy and overcome resistance mechanisms.[1] The primary antimicrobial actions of cinnamic acid derivatives involve the disruption of microbial cell membrane integrity, leading to leakage of intracellular contents and cell death.[1][4] Additionally, they can inhibit biofilm formation, a critical virulence factor in many chronic and device-related infections.[1]

Evaluating the Antimicrobial Efficacy: A Methodological Overview

To rigorously assess the antimicrobial potential of a compound like 2-Methylcinnamic acid, a series of standardized in vitro experiments are essential. These protocols, grounded in guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provide a framework for generating reproducible and comparable data.[5]

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The foundational assessment of antimicrobial activity is the determination of the MIC, the lowest concentration of a compound that visibly inhibits microbial growth. This is typically performed using the broth microdilution method. The MBC or MFC, the lowest concentration that results in microbial death, is then determined by sub-culturing from the wells with no visible growth.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., MRSA, P. aeruginosa, C. albicans) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Serial Dilution: A two-fold serial dilution of 2-Methylcinnamic acid (and comparator agents) is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Reading the MIC: The MIC is recorded as the lowest concentration of the compound where no visible growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Standardized Microbial Inoculum (5x10^5 CFU/mL) D Inoculation of Wells A->D B 2-Methylcinnamic Acid Stock Solution C Serial Dilution in 96-Well Plate B->C C->D E Incubation (18-48h, 35-37°C) D->E F Visual Inspection for Growth E->F G Determine MIC F->G

Anti-Biofilm Activity Assessment

The ability of a compound to inhibit the formation of or eradicate established biofilms is a critical indicator of its potential clinical utility. The crystal violet assay is a common method for quantifying biofilm biomass.

Experimental Protocol: Crystal Violet Biofilm Assay

  • Biofilm Formation: A standardized microbial suspension is added to the wells of a 96-well plate, with or without sub-inhibitory concentrations of 2-Methylcinnamic acid, and incubated for 24-48 hours to allow for biofilm formation.

  • Washing: The planktonic (free-floating) cells are removed by gently washing the wells with phosphate-buffered saline (PBS).

  • Staining: The remaining biofilm is stained with a 0.1% crystal violet solution.

  • Destaining: The excess stain is washed away, and the crystal violet that has stained the biofilm is solubilized with an appropriate solvent (e.g., ethanol, acetic acid).

  • Quantification: The absorbance of the solubilized stain is measured using a microplate reader, which correlates with the amount of biofilm present.

Biofilm_Assay_Workflow cluster_incubation Incubation & Biofilm Growth cluster_staining Staining & Quantification A Inoculate Microtiter Plate B Incubate (24-48h) A->B C Wash to Remove Planktonic Cells B->C D Stain with Crystal Violet C->D E Wash Excess Stain D->E F Solubilize Bound Stain E->F G Measure Absorbance F->G

Synergy Testing with Conventional Antibiotics

Investigating the synergistic effects of a new compound with existing antibiotics can reveal its potential to restore the efficacy of drugs to which resistance has developed. The checkerboard assay is a standard method for this purpose.

Experimental Protocol: Checkerboard Synergy Assay

  • Plate Setup: A 96-well plate is prepared with serial dilutions of 2-Methylcinnamic acid along the x-axis and a conventional antibiotic (e.g., penicillin, gentamicin) along the y-axis.

  • Inoculation and Incubation: Each well is inoculated with a standardized microbial suspension and incubated as described for MIC testing.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic).

Synergy_Test_Workflow A Prepare Serial Dilutions of 2-Methylcinnamic Acid (Drug A) C Combine Dilutions in a 96-Well Checkerboard Format A->C B Prepare Serial Dilutions of Conventional Antibiotic (Drug B) B->C D Inoculate with Standardized Microbial Suspension C->D E Incubate and Observe Growth D->E F Calculate Fractional Inhibitory Concentration (FIC) Index E->F G Determine Interaction: Synergy, Additivity, or Antagonism F->G

Comparative Antimicrobial Performance

While specific experimental data for 2-Methylcinnamic acid against a broad range of resistant pathogens is still emerging, we can draw valuable comparisons from its parent compound, cinnamic acid, and other derivatives.

Antibacterial Activity

Cinnamic acid has demonstrated notable activity against both Gram-positive and Gram-negative bacteria, including resistant strains. The methyl group at the 2-position in 2-Methylcinnamic acid may influence its lipophilicity and steric interactions with bacterial targets, potentially altering its activity profile compared to the unsubstituted parent molecule.

CompoundOrganismResistance ProfileMIC (µg/mL)Reference
Cinnamic Acid Staphylococcus aureusMRSA500 - 1000[6]
Escherichia coli-1000[6]
Pseudomonas aeruginosa-1000[6]
Multidrug-Resistant StrainsMDR125[5][7]
Tetracycline E. coli, P. aeruginosa, S. aureus, MRSA-0.0039[6]
Antifungal Activity

Limited but promising data suggests that 2-Methylcinnamic acid possesses strong antifungal properties. A study reported its potent activity against the wood-rot fungi Lenzites betulina and Laetiporus sulphureus.[8] While not clinically resistant strains, this finding indicates a potential for broader antifungal efficacy that warrants further investigation against pathogens such as resistant Candida species. For comparison, other cinnamic acid derivatives have shown activity against Candida albicans.[4]

Anti-Biofilm and Synergistic Potential

Cinnamic acid and its derivatives have been shown to significantly inhibit biofilm formation by multidrug-resistant bacteria.[2][5][7][9][10][11] Furthermore, studies have demonstrated synergistic or additive effects when cinnamic acid derivatives are combined with conventional antibiotics like cloxacillin and ampicillin against resistant staphylococci.[2] This suggests that 2-Methylcinnamic acid could also serve as a valuable adjuvant therapy, potentially restoring the utility of older antibiotics.

Mechanism of Action: A Multifaceted Approach

The antimicrobial activity of cinnamic acid and its derivatives is attributed to several mechanisms:

  • Membrane Disruption: The primary mode of action is the disruption of the bacterial cell membrane's integrity, leading to increased permeability and leakage of essential intracellular components.[1][4]

  • Inhibition of Biofilm Formation: These compounds can interfere with the biological pathways responsible for biofilm production, a key factor in persistent infections.[1]

  • Intracellular pH Reduction: Cinnamic acid derivatives can lower the internal pH of microbial cells, disrupting vital cellular processes such as DNA transcription and protein synthesis.[1]

Mechanism_of_Action cluster_compound 2-Methylcinnamic Acid cluster_cell Microbial Cell Compound 2-Methylcinnamic Acid Membrane Cell Membrane Disruption Compound->Membrane Biofilm Biofilm Formation Inhibition Compound->Biofilm pH Intracellular pH Reduction Compound->pH CellDeath Cell Death Membrane->CellDeath pH->CellDeath

Future Directions and Conclusion

The available evidence suggests that 2-Methylcinnamic acid and the broader class of cinnamic acid derivatives represent a promising avenue for the development of new antimicrobial agents. Their multifaceted mechanism of action, including membrane disruption and biofilm inhibition, makes them attractive candidates for combating resistant pathogens.

Key areas for future research include:

  • Comprehensive in vitro testing: Systematic evaluation of 2-Methylcinnamic acid against a wide panel of clinically relevant, multidrug-resistant bacterial and fungal strains is crucial to determine its full spectrum of activity and potency.

  • Mechanism of action studies: Detailed investigations are needed to elucidate the specific molecular targets of 2-Methylcinnamic acid and how the methyl group influences its interaction with these targets compared to unsubstituted cinnamic acid.

  • In vivo efficacy and toxicity studies: Promising in vitro results must be followed by in vivo studies in animal models of infection to assess efficacy, pharmacokinetics, and safety.

  • Synergy studies: Further exploration of synergistic combinations with a broader range of conventional antibiotics could identify new therapeutic strategies for overcoming resistance.

References

  • Al-Shuhaib, M. B., Al-Sallal, A. H., & Al-Meani, S. I. (2024). Antibacterial and antibiofilm activity of cinnamic acid against Multidrug-resistant bacteria isolated from Ramadi Teaching hospitals, Iraq.
  • Al-Shuhaib, M. B., Al-Sallal, A. H., & Al-Meani, S. I. (2024). Antibacterial and antibiofilm activity of cinnamic acid against Multidrug-resistant bacteria isolated from Ramadi Teaching hospitals, Iraq.
  • Ernawati, E., Yuniati, Y., & Anwar, E. (2023). Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. CABI Digital Library.
  • Cheng, S.-S., Chang, H.-T., & Chang, S.-T. (2008). Antifungal activity of cinnamaldehyde and eugenol congeners against wood-rot fungi. Bioresource Technology, 99(11), 5145–5149.
  • Creative Diagnostics. Antimicrobial Synergy Testing/Checkerboard Assay [Internet]. [cited 2024 Feb 7]. Available from: [Link]

  • Di Pilato, V., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Pharmaceuticals, 15(2), 228.
  • Di Pilato, V., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. [Preprint]. In: iris.univpm.it.
  • Sieniawska, M., et al. (2025). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. Molecules, 30(3), 695.
  • de Cássia Orlandi Sardi, J., et al. (2021). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 26(21), 6434.
  • Gür, F., et al. (2025). Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii. Pharmaceuticals, 18(1), 1.
  • Guz, L., & Gutarowska, B. (2019). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 24(18), 3249.
  • Wujec, M., et al. (2023). Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp. International Journal of Molecular Sciences, 24(23), 17006.
  • Matlou, G. G., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(21), 7309.

Sources

Executive Summary: The Scaffold of Choice for Dual-Target Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Relative Potency of Cinnamic Acid Derivatives as Enzyme Inhibitors Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Cinnamic acid (


) represents a privileged scaffold in medicinal chemistry due to its 

-unsaturated carbonyl moiety, which serves as a rigid linker aligning aromatic substituents within enzyme active sites. While naturally occurring derivatives like caffeic acid and ferulic acid exhibit moderate potency, synthetic optimization—particularly esterification and specific hydroxylation—has unlocked nanomolar-range inhibition against key metabolic enzymes.

This guide objectively compares the inhibitory potency of cinnamic acid derivatives against two primary therapeutic targets: Tyrosinase (melanogenesis/hyperpigmentation) and


-Glucosidase  (Type 2 Diabetes).

Chemical Basis of Potency: Structure-Activity Relationship (SAR)

The potency of cinnamic acid derivatives is governed by three specific structural domains: the aromatic ring substituents (R1), the linker geometry, and the carboxylic acid tail (R2).

SAR Logic Visualization

SAR_Logic Scaffold Cinnamic Acid Scaffold Ring Phenyl Ring (R1) Hydrophobic/Stacking Scaffold->Ring Linker Alkene Linker Rigidity/Geometry Scaffold->Linker Tail Carboxyl Group (R2) Chelation/H-Bonding Scaffold->Tail Hydroxylation (OH)\nIncreases potency (H-bonds)\nRisk: Auto-oxidation Hydroxylation (OH) Increases potency (H-bonds) Risk: Auto-oxidation Ring->Hydroxylation (OH)\nIncreases potency (H-bonds)\nRisk: Auto-oxidation Methoxylation (OMe)\nIncreases Lipophilicity\nSteric Bulk Methoxylation (OMe) Increases Lipophilicity Steric Bulk Ring->Methoxylation (OMe)\nIncreases Lipophilicity\nSteric Bulk Trans-Geometry\nPreferred for steric fit Trans-Geometry Preferred for steric fit Linker->Trans-Geometry\nPreferred for steric fit Esterification\nCrucial for Tyrosinase\n(Deep pocket penetration) Esterification Crucial for Tyrosinase (Deep pocket penetration) Tail->Esterification\nCrucial for Tyrosinase\n(Deep pocket penetration)

Figure 1: Structural determinants of potency in cinnamic acid derivatives.

  • The "Ester Effect": For Tyrosinase, the carboxylic acid group often hinders entry into the hydrophobic active site. Esterification (e.g., with eugenol or alkyl chains) significantly enhances potency by masking the charge and increasing lipophilicity.

  • Hydroxylation Pattern: In

    
    -Glucosidase inhibition, hydroxyl groups (catechol moiety in caffeic acid) are critical for hydrogen bonding with active site residues.
    

Comparative Efficacy Data

The following tables synthesize experimental IC


 values. Lower IC

indicates higher potency.
Target A: Mushroom Tyrosinase (Melanogenesis)

Standard Control: Kojic Acid (IC




14–32

M)
CompoundStructural FeatureIC

(

M)
Relative Potency (vs. Kojic Acid)Mechanism
Cinnamic Acid (CA) Unsubstituted parent>200Weak (< 0.1x)Competitive
p-Coumaric Acid 4-OH1850Very WeakMixed
Caffeic Acid 3,4-diOH~115LowNon-Competitive
Ferulic Acid 4-OH, 3-OMe~120LowMixed
CA-Eugenol Ester (c27) Hybrid Ester3.07 High (4.6x) Reversible Mixed
4-Methoxy-CA 4-OMe68.6ModerateCompetitive

Insight: Natural acids are poor tyrosinase inhibitors due to polarity. The synthetic CA-Eugenol ester (c27) outperforms the gold standard (Kojic Acid) by nearly 5-fold, validating the strategy of hydrophobic esterification [1, 3].

Target B: Intestinal -Glucosidase (Diabetes)

Standard Control: Acarbose (IC


 varies by assay, typically ~0.5–1.0 mM range for maltase)
CompoundTarget Enzyme SubtypeIC

(mM)
Efficacy NoteRef
Caffeic Acid Intestinal Maltase0.74 Potent (Comparable to Acarbose)[2]
Ferulic Acid Intestinal Sucrase0.45 Highly Potent[2]
Isoferulic Acid Intestinal Maltase0.76Potent[2]
Cinnamic Acid Pancreatic

-Amylase
> 3.0Inactive (High Specificity)[2]

Insight: Unlike Tyrosinase,


-Glucosidase inhibition favors the free acid forms with specific hydroxylation. Crucially, these derivatives show selectivity : they inhibit intestinal glucosidases without affecting pancreatic amylase, potentially reducing the gastrointestinal side effects associated with Acarbose.

Mechanistic Pathways

Understanding the mode of inhibition is vital for predicting drug interactions.

Tyrosinase Inhibition Pathway

Tyrosinase is a copper-containing enzyme. Cinnamic acid derivatives typically act as mixed-type inhibitors , meaning they can bind to both the free enzyme and the enzyme-substrate complex.

Mechanism E Enzyme (Tyrosinase) [Cu2+ Active Site] ES Enzyme-Substrate Complex E->ES + S S Substrate (L-Tyrosine / L-DOPA) ES->E Reversible P Product (Dopaquinone -> Melanin) ES->P Catalysis I Inhibitor (Cinnamic Derivative) I->E Competitive Binding (Chelates Cu2+) I->ES Non-Competitive Binding (Allosteric)

Figure 2: Dual binding modes of cinnamic acid derivatives on Tyrosinase.

Experimental Protocol: Tyrosinase Inhibition Assay

To replicate the high-potency data cited above, use this self-validating spectrophotometric protocol. This method minimizes interference from auto-oxidation of the inhibitor.

Reagents:

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Enzyme: Mushroom Tyrosinase (Sigma-Aldrich), 1000 U/mL stock in buffer.

  • Substrate: L-DOPA (5 mM) or L-Tyrosine.

  • Inhibitor Stock: Dissolved in DMSO (Final DMSO concentration must be <5% to prevent enzyme denaturation).

Workflow Diagram

Protocol Prep 1. Preparation Dilute Inhibitor in DMSO Prep Enzyme (40 U/mL final) Mix 2. Incubation (10 min, 25°C) Mix: 140uL Buffer + 20uL Enzyme + 20uL Inhibitor Prep->Mix Trigger 3. Trigger Reaction Add 20uL L-DOPA (Substrate) Mix->Trigger Measure 4. Kinetic Measurement Absorbance @ 475nm Read every 30s for 10 mins Trigger->Measure Calc 5. Calculation Slope (Linear Phase) % Inhibition = [1 - (Slope_sample / Slope_control)] * 100 Measure->Calc

Figure 3: Optimized workflow for high-throughput screening of tyrosinase inhibitors.

Validation Checkpoints:

  • Solvent Control: Run a "DMSO-only" well. If activity drops >10% vs. pure buffer, reduce DMSO concentration.

  • Positive Control: Include Kojic Acid (20

    
    M). Inhibition should be ~50%.
    
  • Correction: Cinnamic derivatives (especially caffeic acid) absorb UV/Vis. Run a "Color Control" (Buffer + Inhibitor + Substrate, NO Enzyme) to subtract background absorbance.

References

  • Synthesis and Anti-Tyrosinase Activity of Cinnamic Acid–Eugenol Esters. Source: MDPI (Molecules), 2023. Key Finding: Esterification increases potency by 4.6x over Kojic Acid.[1]

  • Inhibitory activity of cinnamic acid derivatives on intestinal alpha-glucosidase. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2011. Key Finding: Ferulic and Caffeic acids are potent, selective maltase/sucrase inhibitors.[2]

  • Tyrosinase inhibitory activities of cinnamic acid analogues. Source: Bioorganic & Medicinal Chemistry, 2015.[3] Key Finding: 4-substituted derivatives show superior competitive inhibition.[4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.